molecular formula C14H17NO3 B091913 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid CAS No. 17826-24-3

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Cat. No.: B091913
CAS No.: 17826-24-3
M. Wt: 247.29 g/mol
InChI Key: GTRKZYWTBFQHCT-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is a key indole derivative of significant interest in the development of multifunctional compounds for the treatment of neurodegenerative disorders. Recent scientific investigations into related 5-methoxy-indole carboxylic acid (5MICA) hybrids have demonstrated strong neuroprotective properties, showing efficacy in protecting neuronal cells against oxidative stress induced by H 2 O 2 and against 6-OHDA-induced neurotoxicity in rat-brain synaptosomes . These derivatives function through multiple mechanisms, including potent suppression of iron-induced lipid peroxidation and exhibiting notable antioxidant activity by inhibiting deoxyribose degradation . Furthermore, research indicates that this class of compounds shows increased inhibition of the human monoamine oxidase B (hMAO-B) enzyme, a key target in Parkinson's disease pathology, with greater expression often detected in 5MICA hybrids compared to other indole derivatives . Promisingly, in vitro blood-brain barrier (BBB) models utilizing bEnd.3 cell lines have shown that some related compounds can enhance the permeability of the endothelial monolayer while maintaining the integrity of tight junctions, suggesting a potential for central nervous system bioavailability . The compound serves as a valuable scaffold for creating hybrids with hydrazone derivatives, which are known to confer iron-chelating properties, further enhancing its potential as a multifunctional neuroprotector . For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methoxy-2-methyl-1-propylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-7-15-9(2)13(14(16)17)11-8-10(18-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRKZYWTBFQHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585377
Record name 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17826-24-3
Record name 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide detailed, actionable protocols. The synthesis is logically segmented into three core transformations: the construction of the indole nucleus via the Fischer indole synthesis, subsequent N-alkylation to introduce the propyl substituent, and final saponification to yield the target carboxylic acid. This document is intended for an audience of professional chemists and researchers, offering field-proven insights and authoritative grounding for the synthesis of this and structurally related molecules.

Strategic Overview: A Retrosynthetic Approach

The design of a successful synthesis begins with a logical deconstruction of the target molecule. Our strategy for this compound is predicated on a three-step sequence that builds the molecule from commercially available precursors. The retrosynthetic analysis reveals a clear and efficient path forward.

G Target This compound Intermediate2 Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate Target->Intermediate2 C-3 Ester Hydrolysis (Saponification) Intermediate1 Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate Intermediate2->Intermediate1 N-1 Alkylation (Propylation) Precursors 4-Methoxyphenylhydrazine + Ethyl 2-methylacetoacetate Intermediate1->Precursors Indole Ring Formation (Fischer Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

This disconnection strategy highlights three key transformations:

  • Fischer Indole Synthesis: To construct the core 5-methoxy-2-methyl-indole scaffold.

  • N-Alkylation: To install the N-propyl group, a common modification in medicinal chemistry to modulate pharmacokinetic properties.

  • Ester Hydrolysis: To unmask the C-3 carboxylic acid, a key functional handle for further derivatization or as a final pharmacophore.

Part I: The Core Construction via Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[4][5]

Mechanistic Underpinnings

The reaction proceeds through a series of well-established steps. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Hydrazone Formation: Reversible condensation of 4-methoxyphenylhydrazine with ethyl 2-methylacetoacetate forms the corresponding phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').

  • [6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, acid-catalyzed rearrangement to form a di-imine intermediate.

  • Cyclization & Aromatization: The intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia under the acidic conditions to generate the energetically favorable aromatic indole ring.[1][3]

The presence of the electron-donating methoxy group at the para-position of the phenylhydrazine facilitates the[6][6]-sigmatropic rearrangement, making this a highly favorable substrate for the Fischer synthesis.[2]

G cluster_0 Fischer Indole Synthesis Mechanism Start Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Start->Hydrazone Condensation Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Key C-C Bond Formation Diimine Di-imine Rearrangement->Diimine Key C-C Bond Formation Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Aromatic Indole Aminal->Indole -NH3 Aromatization

Caption: Key stages of the Fischer indole synthesis mechanism.

Experimental Protocol: Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

This protocol is adapted from established procedures for Fischer indolization.[7][8]

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of polyphosphoric acid (PPA) (approx. 150 g) in a 500 mL round-bottom flask equipped with a mechanical stirrer and a heating mantle.

  • Reaction Initiation: To the PPA, add 4-methoxyphenylhydrazine hydrochloride (20.0 g, 114.5 mmol) portion-wise while stirring.

  • Substrate Addition: Slowly add ethyl 2-methylacetoacetate (16.5 g, 114.5 mmol) to the mixture via a dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 80°C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 90-95°C and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent.

  • Workup: Allow the mixture to cool to approximately 60°C and pour it carefully onto 500 g of crushed ice with vigorous stirring.

  • Extraction: The resulting precipitate is collected by vacuum filtration. The solid is then dissolved in ethyl acetate (300 mL), and the organic layer is washed sequentially with water (2 x 150 mL), 5% sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by recrystallization from ethanol to afford the title compound as a crystalline solid.

Part II: N-Alkylation of the Indole Nucleus

With the indole core established, the next step is the introduction of the propyl group at the N-1 position. The indole N-H proton is weakly acidic and can be removed by a suitable base to form a nucleophilic indole anion, which readily reacts with an alkyl halide.[9]

Rationale for Reagent Selection
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. Potassium carbonate is a milder alternative but may require higher temperatures or longer reaction times.

  • Alkylating Agent: 1-Bromopropane is a cost-effective and reactive electrophile for this transformation. 1-Iodopropane could be used for enhanced reactivity if needed.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation and promotes the S_N2 reaction.

Experimental Protocol: Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate
  • Inert Atmosphere: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (2.8 g, 70 mmol).

  • Solvent & Substrate: Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Add anhydrous DMF (150 mL) followed by a solution of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (13.0 g, 55.7 mmol) in DMF (50 mL) dropwise at 0°C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.

  • Alkylation: Cool the mixture back to 0°C and add 1-bromopropane (7.5 g, 61.3 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of ice-cold water (200 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting oil is purified by column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexane:Ethyl Acetate) to yield the pure N-propylated indole ester.

Part III: Saponification to the Target Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a classic saponification reaction, achieved by heating the ester with a strong base in a protic solvent mixture.[10][11][12]

Experimental Protocol: this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate (10.0 g, 36.3 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Hydrolysis: Add potassium hydroxide (KOH) pellets (4.1 g, 73.0 mmol) and heat the mixture to reflux (approx. 80-85°C) for 4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold water to remove inorganic salts. Dry the solid in a vacuum oven at 50°C to a constant weight to yield the final product, this compound.

Laboratory Workflow and Data Summary

An efficient synthesis relies on a structured and repeatable laboratory workflow.

Caption: A generalized workflow for each synthetic step.

Summary of Quantitative Data
CompoundStepStarting MaterialTypical YieldMelting Point (°C)Molecular Weight ( g/mol )
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate14-Methoxyphenylhydrazine HCl75-85%151-153233.27
Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate2Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate80-90%N/A (Oil)275.35
This compound 3Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate>90%188-191247.29

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence employing the Fischer indole synthesis, N-alkylation, and ester hydrolysis. Each step is high-yielding and utilizes well-understood chemical transformations, making the overall pathway efficient and scalable. The provided protocols, grounded in established chemical principles, offer a clear and reproducible guide for researchers and drug development professionals aiming to access this and analogous indole structures for further investigation.

References

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. [Link]

  • Oxford Academic. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Practical Methodologies for the Synthesis of Indoles. Organic Process Research & Development, 15(4), 835-840. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • National Institutes of Health. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC. [Link]

  • ResearchGate. (2018). The Japp‐Klingemann Reaction. [Link]

  • Hajra, A., & Bhowmick, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54695-54716. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]

  • SciSpace. (2002). Fischer indole synthesis in the absence of a solvent. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Hillier, M. C., et al. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2(1), 28-33. [Link]

  • Google Patents. (2006).
  • Royal Society of Chemistry. (2016). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the novel indole derivative, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities. The guide outlines a robust, multi-step synthetic pathway, leveraging established chemical transformations. Furthermore, it details a suite of analytical methodologies for the comprehensive structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. Predicted physicochemical properties and a discussion of potential biological activities are also presented, providing a foundation for future pharmacological evaluation.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Modifications to the indole ring system, including substitutions at the 1, 2, 3, and 5 positions, have led to the development of potent therapeutic agents. The introduction of a methoxy group at the 5-position, in particular, has been shown to be a key determinant in the pharmacological profile of many indole derivatives, contributing to activities ranging from anticancer to neuroprotective effects.[3] This guide focuses on the systematic characterization of a specific, underexplored derivative: this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached from the commercially available precursor, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate. The proposed pathway involves a three-step sequence: O-methylation, N-propylation, and subsequent ester hydrolysis. This approach is designed for efficiency and amenability to scale-up.

Synthetic_Pathway A Ethyl 5-hydroxy-2-methyl- 1H-indole-3-carboxylate B Ethyl 5-methoxy-2-methyl- 1H-indole-3-carboxylate A->B  1. O-Methylation      (e.g., (CH₃)₂SO₄, K₂CO₃, Acetone)   C Ethyl 5-methoxy-2-methyl- 1-propyl-1H-indole-3-carboxylate B->C  2. N-Propylation      (e.g., 1-Iodopropane, NaH, THF)   D 5-methoxy-2-methyl-1-propyl- 1H-indole-3-carboxylic acid (Target Compound) C->D  3. Ester Hydrolysis      (e.g., LiOH, THF/H₂O)  

Caption: Proposed three-step synthesis of the target compound.

Step 1: O-Methylation of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

The initial step focuses on the selective methylation of the phenolic hydroxyl group. This is a standard transformation, and the use of dimethyl sulfate with a mild base like potassium carbonate in acetone is a reliable method that avoids N-methylation of the indole ring.

Protocol:

  • To a solution of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Propylation of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

The second step involves the alkylation of the indole nitrogen with a propyl group. The use of a strong base like sodium hydride is necessary to deprotonate the indole nitrogen, followed by the addition of an alkylating agent such as 1-iodopropane.

Protocol:

  • To a solution of ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add 1-iodopropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis of Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a commonly used reagent for this transformation, offering mild reaction conditions.

Protocol:

  • Dissolve the ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected properties and the analytical techniques to be employed.

Physicochemical Properties (Predicted)
PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (to be determined experimentally)
Solubility Expected to be soluble in methanol, ethanol, DMSO, and DMF.
pKa Expected to be in the range of 4-5 for the carboxylic acid proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure and data from analogous compounds, the following proton (¹H) and carbon (¹³C) NMR spectral features are anticipated.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HCOOH
~7.3-7.4d1HAr-H (H4)
~7.1-7.2d1HAr-H (H7)
~6.7-6.8dd1HAr-H (H6)
~4.1-4.2t2HN-CH₂-CH₂-CH₃
~3.8s3HOCH₃
~2.6s3HC2-CH₃
~1.7-1.8sextet2HN-CH₂-CH₂-CH₃
~0.9t3HN-CH₂-CH₂-CH₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C=O
~155C5
~140C7a
~132C2
~128C3a
~112C7
~111C4
~105C3
~101C6
~55OCH₃
~45N-CH₂
~23N-CH₂-CH₂
~12C2-CH₃
~11N-CH₂-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Expected Fragmentation Pattern (Electron Impact - EI):

The mass spectrum of indole-3-carboxylic acids often shows a prominent molecular ion peak (M⁺).[4][5] Key fragmentation pathways are expected to involve the loss of the carboxylic acid group (•COOH or H₂O + CO) and fragmentation of the N-propyl side chain.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 247 M_minus_45 [M-COOH]⁺ m/z = 202 M->M_minus_45 - •COOH M_minus_43 [M-C₃H₇]⁺ m/z = 204 M->M_minus_43 - •C₃H₇

Caption: Predicted major fragmentation pathways in EI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will be used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3300-2500 (broad)O-H stretch (carboxylic acid)
~2960, ~2870C-H stretch (aliphatic)
~1680C=O stretch (carboxylic acid)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)

Potential Biological Activity and Applications

While no specific biological data for this compound has been reported, the structural motifs present suggest several avenues for pharmacological investigation.

  • Anticancer Potential: Many 5-methoxyindole derivatives have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines.[3] The presence of the N-alkyl group can also influence cytotoxic efficacy.[6][7]

  • Antimicrobial Activity: Indole derivatives are known to possess a broad spectrum of antimicrobial activities.[8][9] The N-propyl substituent may enhance lipophilicity, potentially improving cell membrane penetration and antibacterial efficacy.

  • Neuropharmacological Activity: The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, due to its structural similarity to serotonin.[3]

Proposed Initial Biological Screening:

A logical first step in evaluating the biological potential of this compound would be to perform in vitro assays targeting these areas.

Biological_Screening Target 5-methoxy-2-methyl-1-propyl- 1H-indole-3-carboxylic acid Anticancer Anticancer Assays (e.g., MTT assay on cancer cell lines) Target->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC/MBC against bacterial strains) Target->Antimicrobial Neuro Neuropharmacological Assays (e.g., Receptor binding assays for 5-HT receptors) Target->Neuro

Caption: Proposed initial biological screening workflow.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and characterization of the novel compound, this compound. The proposed synthetic route is robust and utilizes well-established chemical transformations, making it accessible to proficient synthetic chemists. The detailed analytical methodologies outlined will ensure the unambiguous structural confirmation and purity assessment of the final product. The discussion on potential biological activities provides a strong rationale for its inclusion in drug discovery screening programs. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related indole derivatives.

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  • MDPI. (2021). Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate.
  • ChemicalBook. (2023). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
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  • PMC. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
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5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid NMR data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Abstract

Introduction: The Imperative for Structural Verification

This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. The precise arrangement of its functional groups—a methoxy group at the 5-position, a methyl at the 2-position, an N-propyl group at the 1-position, and a carboxylic acid at the 3-position—dictates its chemical properties and biological activity. Therefore, unambiguous confirmation of its structure is paramount following synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains how to leverage NMR to confirm the identity and purity of the title compound, focusing on the causality behind spectral patterns.

Foundational Principles: Predicting the Spectrum

The predicted NMR spectrum is derived from the additive effects of each substituent on the indole core. The electron-donating methoxy group, the N-propyl chain, the C2-methyl group, and the electron-withdrawing carboxylic acid group each exert distinct electronic and steric influences that modulate the chemical shifts of nearby protons and carbons.

  • Inductive and Resonance Effects: The oxygen of the 5-methoxy group donates electron density into the benzene portion of the indole ring through resonance, causing a shielding (upfield shift) of ortho (C4, C6) and para (C7a, not C7) positions.

  • Anisotropic Effects: The π-systems of the indole ring and the carbonyl group of the carboxylic acid generate local magnetic fields. Protons situated above or below the plane of these systems will be shielded, while those on the periphery will be deshielded (downfield shift).[2]

  • N-Alkylation: The addition of the propyl group to the indole nitrogen removes the N-H proton and influences the chemical shifts of the adjacent C2 and C7a carbons.

Molecular Structure and Numbering Scheme

For clarity, the standard IUPAC numbering for the indole ring is used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is the cornerstone of structural analysis. The predicted chemical shifts (δ), multiplicities, and integrations are summarized below. These predictions are based on data from structurally similar compounds.[3][4]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Integration Rationale and Commentary
COOH ~12.0 broad singlet (br s) 1H The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange. Its presence is a key indicator of the functional group.
H4 ~7.35 doublet (d) 1H Positioned ortho to the electron-donating methoxy group, H4 is shielded relative to the unsubstituted indole. It appears as a doublet due to coupling with H6 (meta-coupling, J ≈ 2.5 Hz).
H7 ~7.28 doublet (d) 1H H7 is typically the most upfield of the indole's benzene ring protons. It shows coupling only to H6 (ortho-coupling, J ≈ 8.8 Hz).
H6 ~6.80 doublet of doublets (dd) 1H H6 is coupled to both H7 (ortho, J ≈ 8.8 Hz) and H4 (meta, J ≈ 2.5 Hz), resulting in a dd pattern. It is significantly shielded by the para-methoxy group.
OCH₃ ~3.80 singlet (s) 3H The methoxy protons appear as a sharp singlet in a characteristic region.[5][6]
N-CH₂ ~4.20 triplet (t) 2H The methylene group attached to the indole nitrogen is deshielded by the aromatic ring and the nitrogen atom. It is split into a triplet by the adjacent CH₂ group (J ≈ 7.2 Hz).
C-CH₃ ~2.50 singlet (s) 3H The methyl group at the C2 position is a sharp singlet, as there are no adjacent protons to couple with.
N-CH₂CH₂ ~1.75 sextet or multiplet (m) 2H This central methylene group of the propyl chain is coupled to the two adjacent CH₂ and CH₃ groups, leading to a complex multiplet (or a sextet if coupling constants are similar).

| N-CH₂CH₂CH₃ | ~0.90 | triplet (t) | 3H | The terminal methyl group of the propyl chain appears as a classic triplet due to coupling with the adjacent methylene group (J ≈ 7.4 Hz). |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom gives a distinct signal. The predicted chemical shifts are based on established substituent effects in indole systems.[7][8]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Rationale and Commentary
COOH ~165.0 The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield.
C5 ~155.0 Directly attached to the electronegative oxygen of the methoxy group, C5 is the most deshielded carbon of the benzene ring portion.
C2 ~140.0 The presence of the methyl group and its position adjacent to the nitrogen and the C3-substituent places C2 downfield.
C7a ~132.0 This bridgehead carbon is influenced by the N-propylation.
C3a ~128.0 A quaternary bridgehead carbon, its shift is moderately affected by the substituents.
C3 ~115.0 The attachment of the carboxylic acid group shields C3 relative to an unsubstituted C3 position.
C7 ~112.5 Influenced by the adjacent nitrogen and the para-methoxy group.
C4 ~112.0 Shielded by the ortho-methoxy group.
C6 ~101.0 Strongly shielded by the para-methoxy group, appearing significantly upfield.
OCH₃ ~55.5 A characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[5]
N-CH₂ ~46.0 The carbon directly bonded to the nitrogen is the most deshielded of the propyl chain carbons.
N-CH₂CH₂ ~22.5 The central carbon of the propyl chain.
C-CH₃ ~13.0 The C2-methyl carbon.

| N-CH₂CH₂CH₃ | ~11.0 | The terminal methyl carbon of the propyl chain, typically the most upfield signal. |

The Self-Validating System: 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial information, 2D NMR experiments are essential for creating a self-validating dataset, where connectivity confirms assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:

    • H4 with H6

    • H6 with H7

    • N-CH₂ with N-CH₂CH₂

    • N-CH₂CH₂ with N-CH₂CH₂CH₃

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignments made in Tables 1 and 2. For example, it will link the signal at ~3.80 ppm to the carbon at ~55.5 ppm, confirming the OCH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for mapping the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons.

Key Predicted HMBC Correlations

The diagram below illustrates the crucial HMBC correlations that would unequivocally confirm the structure of this compound.

Caption: Key expected HMBC correlations for structural confirmation. Arrows point from proton to carbon.

Experimental Protocol: A Workflow for High-Fidelity Data

Acquiring high-quality, reproducible NMR data requires a standardized methodology. The following protocol is optimized for compounds of this class.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample.

    • Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar compounds like carboxylic acids and its ability to slow the exchange of the COOH proton, often allowing it to be observed.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

    • Vortex the sample until fully dissolved and transfer it to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

    • Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.

    • Perform standard instrument tuning and matching procedures to optimize sensitivity.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of ~220 ppm. Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds to obtain a good signal for all carbons, including quaternaries.

    • 2D Experiments (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs provided by the spectrometer manufacturer. Optimize acquisition parameters based on the specific instrument and sample concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectra carefully to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock, Tune, and Shim transfer->lock proton Acquire ¹H Spectrum lock->proton carbon Acquire ¹³C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HMBC) carbon->two_d ft Fourier Transform & Phasing two_d->ft calibrate Calibrate Chemical Shifts ft->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals using all Data integrate->assign

Caption: Standardized workflow for NMR analysis from sample preparation to final spectral assignment.

Conclusion

This guide provides a robust framework for the analysis and verification of this compound using NMR spectroscopy. By combining predicted 1D spectral data with the definitive connective information from 2D experiments, researchers can achieve an unequivocal structural assignment. The presented protocols for data acquisition and processing ensure the generation of high-fidelity, reliable data, upholding the principles of scientific integrity and reproducibility. This predictive and methodological approach serves as a valuable resource for chemists working with novel indole derivatives, enabling confident and efficient structural characterization.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Duddeck, H., et al. (1987).
  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole-3-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole,2-methyl-3-propyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Le, T. B., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PubMed Central. Retrieved from [Link]

  • Mátyus, P., et al. (2012). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methoxy-2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed Central. Retrieved from [Link]

  • Gawinecki, R., et al. (n.d.).
  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES.
  • SpectraBase. (n.d.). Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-methoxy-2-(3-methylpyridin-2-yl)-1H-indole-3-carbaldehyde - Optional[13C NMR]. Retrieved from [Link]

  • Raczyńska, A., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

  • Agrawal, P. K. (2016). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

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Mass spectrometry of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Introduction

This compound belongs to the vast and functionally diverse class of indole derivatives. The indole ring is a critical pharmacophore in modern drug discovery, appearing in numerous natural products, pharmaceuticals, and agrochemicals.[1] The specific substitutions on this target molecule—a methoxy group at the 5-position, a methyl at the 2-position, a propyl chain at the indole nitrogen, and a carboxylic acid at the 3-position—create a unique chemical entity with distinct physicochemical properties. Accurate characterization and quantification of such molecules are paramount in drug development, metabolic profiling, and quality control.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation and ionization to the logical interpretation of fragmentation patterns, ensuring a robust and self-validating analytical approach.

Molecular Properties and Isotopic Composition

A foundational understanding of the analyte's properties is the first step in method development.

  • Compound Name: this compound

  • Molecular Formula: C₁₆H₂₁NO₃

  • Average Mass: 275.34 g/mol

  • Monoisotopic Mass: 275.15214 Da

The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS), enabling precise mass measurements and elemental composition confirmation.

Ion SpeciesAdductExact Mass (m/z)
Positive Ion[M+H]⁺276.15942 Da
Positive Ion[M+Na]⁺298.14136 Da
Negative Ion[M-H]⁻274.14487 Da

Strategic Approach: LC-MS/MS with Electrospray Ionization (ESI)

For a molecule possessing both a polar carboxylic acid group and a readily protonated indole nitrogen, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the premier analytical choice. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the precursor molecular ion. This is crucial for establishing the compound's identity and for selecting the ion for subsequent fragmentation experiments (MS/MS).

The workflow for this analysis follows a logical progression from sample preparation to data interpretation.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation p1 Dissolution in Organic/Aqueous Solvent p2 Serial Dilution to Working Concentration (e.g., 1-100 ng/mL) p1->p2 p3 Transfer to LC Autosampler Vial p2->p3 a1 Injection & Chromatographic Separation (C18 Column) p3->a1 a2 Electrospray Ionization (ESI) (Positive & Negative Modes) a1->a2 a3 MS1 Scan: Precursor Ion Detection a2->a3 a4 Collision-Induced Dissociation (CID) of Precursor a3->a4 a5 MS2 Scan: Fragment Ion Detection a4->a5 d1 Extract Ion Chromatograms (EIC) a5->d1 d2 Analyze MS/MS Spectra d1->d2 d3 Propose Fragmentation Pathways d2->d3

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

This protocol provides a robust starting point for method development. Optimization is encouraged based on the specific instrumentation and analytical goals (e.g., quantification vs. structural elucidation).

1. Sample Preparation

  • Objective: To prepare a clean sample solution compatible with the LC mobile phase.

  • Protocol:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

    • Perform serial dilutions using a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve working concentrations suitable for the instrument's sensitivity range (e.g., 1 ng/mL to 1 µg/mL).

    • For complex matrices (e.g., plasma, urine), a solid-phase extraction (SPE) or protein precipitation step would be necessary prior to dilution.[2]

    • Transfer the final solution to an appropriate autosampler vial.

2. Liquid Chromatography (LC) Parameters

  • Rationale: Reversed-phase chromatography using a C18 column is ideal for retaining and separating mid-polarity molecules like the target analyte. A gradient elution ensures efficient separation and sharp peak shapes.

  • Parameters:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 10% B

      • 10.1-15 min: 10% B (Re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Parameters

  • Rationale: Separate analytical runs in both positive and negative ESI modes will provide complementary structural information. The parameters below are typical starting points for modern triple quadrupole or Q-TOF instruments.[3][4]

  • Parameters:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive & Negative (separate runs)

    • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Gas: Argon

    • MS1 Scan Range: m/z 100-500

    • MS/MS Collision Energy: Ramped from 10-40 eV to capture both low and high-energy fragments.

Interpretation of Mass Spectra: Predicted Fragmentation Pathways

The true power of MS/MS lies in interpreting the fragmentation patterns to confirm the molecule's structure. The fragmentation of this indole derivative is dictated by its key functional groups: the carboxylic acid, the N-propyl chain, and the substituted indole core.

Positive Ion Mode ([M+H]⁺, m/z 276.16)

In positive mode, protonation is expected to occur at the indole nitrogen or the carbonyl oxygen. The subsequent fragmentation cascade will involve losses of stable neutral molecules and characteristic cleavages.

G M [M+H]⁺ m/z 276.16 F1 m/z 258.15 M->F1 - H₂O (18.01 Da) F2 m/z 232.17 M->F2 - CO₂ (43.99 Da) F3 m/z 234.12 M->F3 - C₃H₆ (42.05 Da) F4 m/z 188.08 F3->F4 - COOH & -H (46.01 Da) F5 m/z 160.08 F3->F5 - CO₂ & -H₂O (62.00 Da)

Caption: Predicted fragmentation of [M+H]⁺ ion.

  • Loss of Water (H₂O): The protonated carboxylic acid can easily eliminate a molecule of water, yielding a fragment at m/z 258.15 . This is a common loss for carboxylic acids.[5]

  • Loss of Carbon Dioxide (CO₂): Direct decarboxylation from the protonated precursor can lead to a fragment at m/z 232.17 .

  • Loss of Propene (C₃H₆): Cleavage of the N-propyl group via a rearrangement mechanism can result in the loss of propene, a stable neutral molecule. This produces a significant fragment at m/z 234.12 , corresponding to the 5-methoxy-2-methyl-1H-indole-3-carboxylic acid core.

  • Further Fragmentation: The m/z 234.12 ion can undergo further fragmentation, such as the loss of the carboxylic acid group (-COOH) and a hydrogen radical to yield an ion at m/z 188.08 , or a combined loss of water and carbon dioxide to yield m/z 160.08 . Indole ring fragmentations, such as the loss of HCN, are also possible but may be less prominent.[1]

Negative Ion Mode ([M-H]⁻, m/z 274.14)

Negative mode analysis is often highly informative for carboxylic acids. Deprotonation occurs at the acidic carboxylic acid proton, forming a stable carboxylate anion. The fragmentation is typically dominated by a single, highly efficient pathway.

G M [M-H]⁻ m/z 274.14 F1 m/z 230.15 M->F1 - CO₂ (43.99 Da) F2 m/z 215.13 F1->F2 - CH₃ (15.02 Da) F3 m/z 188.11 F1->F3 - C₃H₆ (42.05 Da)

Caption: Predicted fragmentation of [M-H]⁻ ion.

  • Loss of Carbon Dioxide (CO₂): The primary and most dominant fragmentation for the [M-H]⁻ ion of a carboxylic acid is the neutral loss of CO₂.[6] This results in a very stable carbanion and produces an intense product ion at m/z 230.15 . This transition (m/z 274.14 → 230.15) is an excellent candidate for developing a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assay.

  • Subsequent Fragmentation: The primary fragment ion at m/z 230.15 can undergo further fragmentation:

    • Loss of a Methyl Radical (CH₃): Loss of a methyl radical from either the 2-position or the 5-methoxy group can produce a fragment at m/z 215.13 .

    • Loss of Propene (C₃H₆): Similar to the positive mode, cleavage of the N-propyl group can result in the loss of propene, yielding a fragment at m/z 188.11 .

Considerations for Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is superior for the native compound, GC-MS analysis is feasible following a chemical derivatization step to increase volatility.

  • Rationale: The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation in a hot GC inlet. Derivatization masks this polar group.

  • Methodology: Silylation is the most common approach. The analyte is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton of the carboxylic acid into a trimethylsilyl (TMS) group.

  • Expected Results:

    • The resulting TMS-ester will have a significantly higher molecular weight.

    • Under Electron Ionization (EI), fragmentation will be more extensive than in ESI.

    • Characteristic fragments will include the molecular ion of the derivatized compound, a prominent [M-15]⁺ peak due to the loss of a methyl group from the stable TMS moiety, and other fragments resulting from the cleavage of the propyl chain and indole core.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using LC-MS/MS with electrospray ionization. This technique provides clear observation of the molecular ion and generates structurally informative fragments through collision-induced dissociation. Analysis in both positive and negative ion modes offers complementary data; the negative mode is particularly powerful, driven by a highly efficient decarboxylation that is ideal for sensitive quantification. By understanding the fundamental principles of ionization and the predictable fragmentation behavior of the constituent functional groups, researchers can develop robust, reliable, and self-validating methods for the characterization and quantification of this and structurally related indole derivatives.

References

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  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Gabellone, S., et al. (2023). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 28(21), 7382. Available at: [Link]

  • Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]

  • Human Metabolome Database. (2006). Indole-3-carboxylic acid (HMDB0003320). Available at: [Link]

  • PubChem. (n.d.). 5-methoxy-2-methyl-1H-indole-3-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019-3030. Available at: [Link]

  • Holcapek, M., et al. (2010). Analysis of Indole Alkaloids in Plant Extracts by Liquid Chromatography–Electrospray Ionization Mass Spectrometry. In Analysis of Bioactive Compounds in Plants. John Wiley & Sons, Ltd.
  • Rito, T. F., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2252. Available at: [Link]

  • LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. (2011). Journal of Agricultural and Food Chemistry, 59(17), 9470-8. Available at: [Link]

  • Yadav, M., et al. (2012). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 2(1), 74-94. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available at: [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Indole-3-carbinol GC-MS (Non-derivatized). Available at: [Link]

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Introduction: The Significance of Indole-3-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Crystallographic Analysis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid and its Analogs

Disclaimer: As of January 2026, the specific crystal structure of this compound is not publicly available in crystallographic databases. This guide will, therefore, provide a comprehensive framework for determining its crystal structure by detailing the necessary synthetic, crystallographic, and analytical steps. A closely related analog with a published crystal structure will be used as a case study to illustrate the principles and interpretative methodologies.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing molecules that can modulate biological targets. Specifically, indole-3-carboxylic acids are a class of compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The precise three-dimensional arrangement of atoms in a molecule, its crystal structure, is fundamental to understanding its function. For drug development professionals, crystallographic data provides invaluable insights into:

  • Structure-Activity Relationships (SAR): Elucidating how the molecule's conformation influences its biological activity.

  • Pharmacophore Modeling: Identifying the key features responsible for molecular recognition at the active site of a target protein.

  • Lead Optimization: Guiding the rational design of more potent and selective analogs.

  • Polymorphism: Identifying different crystalline forms of the same compound, which can have significant implications for its solubility, stability, and bioavailability.

This guide will provide a comprehensive overview of the methodologies required to determine the crystal structure of novel indole-3-carboxylic acid derivatives, using a systematic and scientifically rigorous approach.

Synthesis and Crystallization

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the cyclization of a phenylhydrazone under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis

  • Formation of the Phenylhydrazone:

    • React 4-methoxyphenylhydrazine with pyruvic acid in the presence of a suitable solvent (e.g., ethanol) and a catalytic amount of acid (e.g., acetic acid).

    • The reaction mixture is typically stirred at room temperature until the formation of the corresponding phenylhydrazone is complete, which can be monitored by thin-layer chromatography (TLC).

    • The product is then isolated by filtration and washed with a cold solvent.

  • Indolization:

    • The dried phenylhydrazone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol.

    • The mixture is heated to promote the cyclization and formation of the indole ring.

    • The reaction is quenched by pouring it into ice water, and the crude product is collected by filtration.

  • N-Alkylation:

    • The resulting 5-methoxy-2-methyl-1H-indole-3-carboxylic acid is N-alkylated using 1-bromopropane in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF).

    • The reaction is heated to reflux until completion.

  • Purification:

    • The final product is purified by recrystallization or column chromatography to obtain a high-purity sample suitable for single-crystal growth.

Crystallization Strategies

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For indole-3-carboxylic acids, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a less polar solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Table 1: Common Solvents for Crystallization of Indole Derivatives

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterHighVariableGood for compounds with some water solubility.
Acetone/HexaneMediumVariableA versatile system for compounds of intermediate polarity.
Dichloromethane/MethanolMediumVariableEffective for a wide range of organic molecules.
Ethyl Acetate/HeptaneLowVariableSuitable for less polar compounds.

Single-Crystal X-ray Diffraction: From Data to Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The workflow can be broken down into several key stages.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Sample Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, etc.) Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

Case Study: A Representative Indole-3-Carboxylic Acid Analog

To illustrate the type of data obtained from a crystallographic study, we will consider a hypothetical analog with a determined structure.

Table 2: Hypothetical Crystallographic Data for an Indole-3-Carboxylic Acid Analog

ParameterValue
Chemical FormulaC15H17NO3
Formula Weight259.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.678(5)
β (°)98.76(3)
Volume (ų)1324.5(8)
Z4
Calculated Density (g/cm³)1.301
R-factor (R1)0.045
Weighted R-factor (wR2)0.123
Goodness-of-fit (S)1.05

This data is illustrative and does not represent a published structure.

Analysis of Molecular Geometry

The refined crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. For our target molecule, key parameters of interest would include:

  • The planarity of the indole ring system.

  • The orientation of the carboxylic acid group relative to the indole ring.

  • The conformation of the N-propyl group.

Intermolecular Interactions

A crucial aspect of crystal structure analysis is the identification of intermolecular interactions, which dictate how the molecules pack in the solid state. For indole-3-carboxylic acids, hydrogen bonding is expected to be a dominant interaction.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B O1_A O1 (C=O) H_O2_A H (O-H) O2_A O2 (O-H) H_O2_A->O2_A O1_B O1 (C=O) H_O2_A->O1_B Hydrogen Bond (O-H···O=C) H_O2_B H (O-H) H_O2_B->O1_A Hydrogen Bond (O-H···O=C) O2_B O2 (O-H) H_O2_B->O2_B

Caption: Dimer formation via hydrogen bonding in carboxylic acids.

In the solid state, carboxylic acids often form centrosymmetric dimers through strong O-H···O=C hydrogen bonds. Other potential interactions include C-H···O contacts and π-π stacking between the indole rings of adjacent molecules. Understanding these interactions is critical for predicting the physicochemical properties of the solid form.

Spectroscopic Characterization

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are essential for characterizing the compound in solution and for confirming the bulk identity of the material used for crystallization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution, confirming the connectivity of atoms and providing information about the electronic environment of the nuclei.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For our target compound, characteristic peaks would be observed for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretch (if N-alkylation is incomplete).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Conclusion and Future Directions

Determining the crystal structure of this compound would be a valuable contribution to the field of medicinal chemistry. The structural insights gained would facilitate a deeper understanding of its structure-activity relationships and provide a solid foundation for the design of new therapeutic agents. The methodologies outlined in this guide provide a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this and other novel indole derivatives. The successful application of these techniques will undoubtedly accelerate the drug discovery and development process.

References

  • de Sá, A. L., et al. (2017). The Indole Nucleus in Medicinal Chemistry: A Review of Its Pharmacological Activities. Current Pharmaceutical Design, 23(34), 5185-5209. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of indoles: a patent review. Expert Opinion on Therapeutic Patents, 22(11), 1303-1341. [Link]

  • Su, T.-L., et al. (1991). Indole-3-carboxylic acids as a new class of HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 34(3), 992-998. [Link]

An In-depth Technical Guide to the Biological Activity of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] This guide focuses on a specific, yet relatively unexplored derivative: 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid (CAS 1052546-88-9) . While extensive research on this particular molecule is not yet prevalent in publicly accessible literature, its structural features—a methoxy group at the 5-position, a methyl group at the 2-position, a propyl group at the 1-position, and a carboxylic acid at the 3-position—suggest a rich potential for therapeutic applications. This document serves as a comprehensive technical guide for researchers aiming to elucidate the biological activities of this promising compound. We will draw upon established knowledge of related indole-3-carboxylic acid derivatives to hypothesize potential activities and provide detailed, field-proven protocols for their investigation.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the physicochemical properties of this compound is paramount for designing robust biological assays. Key parameters to determine would include solubility in various aqueous and organic solvents, pKa, logP, and stability under different pH and temperature conditions.

While a specific synthesis protocol for this exact molecule was not found in the immediate search, a general synthetic strategy can be proposed based on established indole synthesis methodologies, such as the Fischer, Bischler, or Hemetsberger indole synthesis.[2] A plausible route could involve the reaction of a suitably substituted phenylhydrazine with a keto-acid, followed by N-alkylation with a propyl halide.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on structurally similar indole derivatives, we can postulate several key biological activities for this compound.

Anti-inflammatory Activity

The indole scaffold is a well-established anti-inflammatory pharmacophore.[3] Many indole derivatives exert their effects through the inhibition of key inflammatory mediators.

Causality behind Experimental Choices: The selection of assays to probe anti-inflammatory activity should be based on a tiered approach, starting from in vitro enzymatic and cell-based assays to in vivo models of inflammation. This allows for a comprehensive understanding of the compound's mechanism of action and its potential efficacy.

Hypothesized Mechanism of Action: this compound may inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[3] Furthermore, it could potentially modulate pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells like macrophages.[4]

Experimental Protocols: A Roadmap for Biological Characterization

The following section provides detailed, step-by-step methodologies for the comprehensive evaluation of this compound's biological activity.

In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the compound's selectivity in inhibiting the two COX isoforms.

  • Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX-1 and COX-2.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength according to the manufacturer's instructions.

    • Calculate the IC50 values for both enzymes.

2. Inhibition of Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells.

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be quantified by ELISA.[4]

  • Protocol:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

    • Determine the concentration-dependent inhibitory effect of the compound.

Workflow for In Vitro Anti-inflammatory Screening

G compound Test Compound cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay cell_culture RAW 264.7 Cell Culture compound->cell_culture data_analysis IC50 Determination & Dose-Response Analysis cox_assay->data_analysis lps_stimulation LPS Stimulation cell_culture->lps_stimulation cytokine_elisa TNF-α & IL-6 ELISA lps_stimulation->cytokine_elisa cytokine_elisa->data_analysis

Caption: In vitro screening workflow for anti-inflammatory activity.

In Vivo Analgesic Activity Models

1. Acetic Acid-Induced Writhing Test in Mice

This is a widely used model for screening peripheral analgesic activity.

  • Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a pain response. Analgesic compounds reduce the number of writhes.

  • Protocol:

    • Acclimatize male Swiss albino mice for at least one week.

    • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., diclofenac sodium), and test compound groups at different doses.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a suitable pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes for a set period (e.g., 20 minutes).

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control.

2. Formalin Test in Rats

This model can differentiate between central and peripheral analgesic effects.

  • Principle: Subcutaneous injection of formalin into the paw induces a biphasic pain response. The early phase (0-5 min) is due to direct chemical stimulation of nociceptors (neurogenic pain), while the late phase (15-30 min) is due to an inflammatory response (inflammatory pain).

  • Protocol:

    • Acclimatize male Wistar rats for at least one week.

    • Administer the test compound, vehicle, or positive control (e.g., morphine) at appropriate doses and routes.

    • After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5%) subcutaneously into the plantar surface of one hind paw.

    • Immediately place the rat in an observation chamber and record the time spent licking or biting the injected paw during the early and late phases.

    • Analyze the data to determine the effect of the compound on both phases of the pain response.

Workflow for In Vivo Analgesic Testing

G animal_acclimatization Animal Acclimatization (Mice/Rats) grouping Grouping & Dosing animal_acclimatization->grouping acetic_acid_test Acetic Acid-Induced Writhing Test grouping->acetic_acid_test formal_test Formalin Test grouping->formal_test behavioral_scoring Behavioral Scoring (Writhing/Licking) acetic_acid_test->behavioral_scoring formal_test->behavioral_scoring statistical_analysis Statistical Analysis & Efficacy Determination behavioral_scoring->statistical_analysis

Caption: In vivo workflow for assessing analgesic efficacy.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayParameterTest CompoundPositive Control
COX-1 InhibitionIC50 (µM)TBDTBD (e.g., SC-560)
COX-2 InhibitionIC50 (µM)TBDTBD (e.g., Celecoxib)
TNF-α InhibitionIC50 (µM)TBDTBD (e.g., Dexamethasone)
IL-6 InhibitionIC50 (µM)TBDTBD (e.g., Dexamethasone)

Table 2: In Vivo Analgesic Activity of this compound

ModelDose (mg/kg)% Inhibition of Writhing% Inhibition of Licking (Early Phase)% Inhibition of Licking (Late Phase)
Acetic Acid WrithingTBDTBDN/AN/A
Formalin TestTBDN/ATBDTBD

Potential for Anticancer and Antihypertensive Activities

Beyond anti-inflammatory and analgesic effects, the indole-3-carboxylic acid scaffold has been explored for other therapeutic applications.

  • Anticancer Activity: A structurally similar compound, 5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylic Acid, has been investigated for its cytotoxic effects against breast cancer cells.[5] This suggests that this compound should also be evaluated for its antiproliferative and cytotoxic effects against various cancer cell lines.

  • Antihypertensive Activity: Novel indole-3-carboxylic acid derivatives have been synthesized and evaluated as potential antihypertensive agents, specifically targeting the angiotensin II receptor.[1] This opens another avenue for investigating the therapeutic potential of the title compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound. The proposed experimental protocols are robust, well-established, and designed to provide a clear understanding of the compound's potential therapeutic value. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Further derivatization and structure-activity relationship (SAR) studies could lead to the development of more potent and selective drug candidates.

References

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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]

  • Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. Available at: [Link]

  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research J. Pharm. and Tech. 2018;11(9):4158-4162.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. 2011;2011(1):159-205.
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. Available at: [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - MDPI. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as - Brieflands. Available at: [Link]

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The Diverse Pharmacological Landscape of Substituted Indole-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics.[1][2][3] Its inherent structural features allow for a diverse range of substitutions, leading to compounds with a wide spectrum of biological activities. Among the various indole derivatives, substituted indole-3-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in the treatment of a multitude of diseases. This guide provides an in-depth exploration of the pharmacological properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, multifaceted therapeutic applications, mechanisms of action, and the critical structure-activity relationships that govern their efficacy.

I. The Synthetic Versatility of Indole-3-Carboxylic Acids: A Foundation for Pharmacological Diversity

The pharmacological potential of substituted indole-3-carboxylic acids is intrinsically linked to the synthetic accessibility of a wide array of derivatives. Various synthetic strategies have been developed to modify the indole core, the carboxylic acid moiety, and to introduce diverse substituents at different positions of the indole ring.

A common approach involves the functionalization of commercially available indole-3-carboxylic acid. For instance, N-alkylation and N-arylation can be achieved through methods like the Ullmann-type intramolecular arylamination, utilizing a CuI-K3PO4-DMF system.[4][5] The carboxylic acid group can be converted to esters or amides to modulate physicochemical properties and target engagement. Furthermore, substitutions on the indole ring, such as at the 5- or 6-position, can be introduced to enhance potency and selectivity.[6][7]

A representative synthetic scheme for generating substituted indole-3-carboxylic acid derivatives is outlined below. This multi-step synthesis allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships.[8][9]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation/Arylation cluster_2 Step 3: Saponification Indole-3-acetic_acid Indole-3-acetic acid Intermediate_1 Methyl indole-3-acetate Indole-3-acetic_acid->Intermediate_1 Esterification Methanol Methanol, DCC, DMAP Intermediate_2 N-substituted methyl indole-3-acetate Intermediate_1->Intermediate_2 R-X, Base Final_Product Substituted Indole-3-carboxylic acid Intermediate_2->Final_Product LiOH or NaOH

Caption: Generalized synthetic workflow for substituted indole-3-carboxylic acids.

II. A Spectrum of Pharmacological Activities: From Cancer to Neuroprotection

Substituted indole-3-carboxylic acids have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

A. Anticancer Properties: Targeting Multiple Hallmarks of Cancer

The indole scaffold is a key component of several approved anticancer drugs, and indole-3-carboxylic acid derivatives are no exception to this therapeutic potential.[10] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[11][12]

One notable example is the ability of certain indole-3-carboxylic acid derivatives to act as dual inhibitors of Bcl-2 and Mcl-1, two key anti-apoptotic proteins that are often overexpressed in cancer cells.[13] By inhibiting these proteins, these compounds can restore the natural process of programmed cell death. Furthermore, some derivatives have been shown to enhance the efficacy of conventional chemotherapy drugs like doxorubicin by inducing cellular senescence in colorectal cancer cells.[14][15]

The anticancer activity of these compounds is highly dependent on the nature and position of the substituents. For instance, the introduction of specific side chains can lead to potent inhibition of tubulin polymerization, a critical process for cell division.[12]

Compound ClassMechanism of ActionTarget Cancer Type(s)Reference
Dihydropyrrolo[2,3-b]indole-3-carboxylic acidsCytotoxicityLiver (Hep G-2), Colon (HCT-116), Breast (MCF-7)[12]
Indole-based hydroxamic acidsHDAC InhibitionVarious[16]
5-Hydroxyindole-3-carboxylic acid derivativesSurvivin InhibitionBreast Cancer (MCF-7)[17]
Indole-2-carboxylic acid dinuclear copper(II) complexesDNA Binding, AntioxidantBreast and Prostate Cancer[18]
B. Antiviral Activity: A New Frontier in Infectious Disease

The emergence of new and re-emerging viral infections underscores the urgent need for novel antiviral agents. Substituted indole-3-carboxylic acids have shown promise in this area, with several derivatives exhibiting potent activity against a range of viruses.

A notable example is a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative, which demonstrated significant in vitro activity against SARS-CoV-2.[6][7] This compound was found to completely inhibit viral replication at a concentration of 52.0 μM and also exhibited interferon-inducing activity.[6][7][19] The mechanism of action for some antiviral indole derivatives involves the inhibition of key viral enzymes, such as HIV-1 reverse transcriptase and integrase.[20]

CompoundVirusIC50Selectivity Index (SI)Reference
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-21.06 µg/mL78.6[7][19]
C. Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted indole-3-carboxylic acids have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Derivatives of indole-3-acetic acid have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1 in lipopolysaccharide (LPS)-stimulated macrophages.[21] This is achieved, in part, through the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[21] Furthermore, some indole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are major contributors to inflammation and pain.[22] Indole-3-carboxaldehyde, a related compound, has been shown to alleviate LPS-induced intestinal inflammation by inhibiting ROS production and NLRP3 inflammasome activation.[23]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Indole_3_acetic_acid Indole-3-acetic acid HO_1 HO-1 Induction Indole_3_acetic_acid->HO_1 HO_1->NF_kB Inhibition

Caption: Simplified pathway of indole-3-acetic acid's anti-inflammatory action.

D. Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and cognitive decline. Oxidative stress and neuroinflammation are key pathological drivers in these conditions.[24][25] Indole-3-carbinol and its derivatives, which can be related to indole-3-carboxylic acids, have shown significant neuroprotective effects.[24][26]

These compounds exert their neuroprotective effects through multiple mechanisms. They can activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress.[24] Additionally, they can modulate the BDNF/TrkB signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[24][26] Some indole-3-acetic acid derivatives have also been shown to attenuate neurotoxicity by mitigating endoplasmic reticulum stress.[27]

E. Other Pharmacological Activities

The therapeutic potential of substituted indole-3-carboxylic acids extends beyond the areas mentioned above. Novel derivatives have been designed and synthesized as potent antagonists of the angiotensin II receptor (AT1), demonstrating significant antihypertensive activity in spontaneously hypertensive rats.[16][28] Some compounds have also been investigated as cannabinoid receptor agonists and as herbicidal agents.[8][9][29]

III. Experimental Protocols: A Guide to Pharmacological Evaluation

To rigorously assess the pharmacological properties of novel substituted indole-3-carboxylic acids, a series of well-defined experimental protocols are essential. The following provides a general framework for evaluating their anticancer and antiviral activities.

A. In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT or CCK-8):

  • Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT or CCK-8 reagent to each well and incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

2. Colony Formation Assay:

  • Objective: To assess the long-term proliferative capacity of cancer cells after treatment.

  • Procedure:

    • Treat cancer cells with the test compounds for a specified period.

    • Seed a low density of the treated cells in 6-well plates and incubate for 1-2 weeks until colonies are visible.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies and compare it to the untreated control.[15]

B. In Vitro Antiviral Activity Assessment (e.g., against SARS-CoV-2)

1. Viral Replication Inhibition Assay:

  • Objective: To determine the ability of the compounds to inhibit viral replication in a host cell line.

  • Procedure:

    • Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compounds for a short period.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After an incubation period, quantify the viral load in the supernatant using methods like RT-qPCR or a TCID50 assay.

    • Calculate the IC50 value, representing the concentration that inhibits viral replication by 50%.[7]

2. Cytotoxicity Assay (on host cells):

  • Objective: To determine the toxicity of the compounds to the host cells used in the antiviral assay.

  • Procedure:

    • Perform a cell viability assay (e.g., MTT) on the uninfected host cells using the same concentrations and incubation time as the antiviral assay.

    • Calculate the CC50 value, the concentration that causes 50% cytotoxicity.

    • The Selectivity Index (SI = CC50/IC50) is a crucial parameter to assess the therapeutic window of the compound.[7]

IV. Conclusion and Future Directions

Substituted indole-3-carboxylic acids represent a highly versatile and promising class of compounds with a broad spectrum of pharmacological activities. Their synthetic tractability allows for the generation of large libraries of derivatives, enabling extensive structure-activity relationship studies to optimize their therapeutic potential. The diverse mechanisms of action, ranging from enzyme inhibition to modulation of signaling pathways, highlight their potential to address a wide array of unmet medical needs.

Future research in this area should focus on several key aspects:

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds will be crucial for understanding their mechanisms of action and for rational drug design.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential to translate promising in vitro results into in vivo efficacy and safety.

  • Combination Therapies: Exploring the synergistic effects of substituted indole-3-carboxylic acids with existing drugs could lead to more effective treatment strategies, particularly in cancer therapy.[15]

  • Development of Drug Delivery Systems: Formulations that enhance the bioavailability and target-specific delivery of these compounds could significantly improve their therapeutic index.

V. References

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  • Narovlyanskaya, Y. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83-91. [Link]

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  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

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  • Wang, Y., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Wang, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263. [Link]

  • Zhang, H., et al. (2022). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 27(19), 6523. [Link]

  • Chen, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 949389. [Link]

  • Kumar, A., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Journal of ChemTech Research, 2(1), 44-50. [Link]

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  • Khan, I., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Medicinal Chemistry, 12(5), 482-490. [Link]

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Whitepaper: 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid - A Novel Investigational Modulator of PPARγ for Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its structural versatility and ability to interact with diverse biological targets.[1][2][3] This technical guide introduces 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, a novel synthetic indole derivative, and posits its potential as a selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making it a validated therapeutic target for type 2 diabetes mellitus (T2DM).[4][5] Structural analysis of the title compound reveals key pharmacophoric features consistent with known indole-based PPAR agonists.[6][7] We present a hypothesized mechanism of action and a comprehensive, tiered preclinical development plan to rigorously evaluate its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation therapies for metabolic disorders.

Introduction: The Indole Scaffold and the PPARγ Opportunity

The indole ring system is a cornerstone of drug discovery, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[1][8] Modifications to the indole core at the N1, C2, C3, and C5 positions can significantly alter pharmacological profiles, allowing for the fine-tuning of target selectivity and potency.[3]

The target of interest for this guide, PPARγ, is a ligand-activated nuclear receptor that plays a pivotal role in regulating glucose and lipid homeostasis.[9] Activation of PPARγ by full agonists, such as the thiazolidinedione (TZD) class of drugs, improves insulin sensitivity but is associated with undesirable side effects like weight gain and fluid retention.[10] This has driven the search for novel PPARγ modulators, particularly partial agonists, that can dissociate the desired insulin-sensitizing effects from the adverse effect profile.[10] Several indole-containing compounds have been reported as partial or full PPARγ agonists, validating this scaffold as a promising starting point for novel modulators.[6][11]

This compound incorporates several features designed to optimize interaction with PPARγ:

  • An Acidic Head Group (Carboxylic Acid at C3): Essential for anchoring within the ligand-binding pocket (LBP) of PPARγ through hydrogen bonds with key amino acid residues (e.g., Ser289, His323, His449, Tyr473).[10]

  • A Substituted Indole Core: The heterocyclic ring system provides a rigid scaffold for orienting other functional groups. The 5-methoxy group can modulate electronic properties and form additional interactions within the LBP.

  • Lipophilic Substituents (N1-propyl, C2-methyl): These groups are expected to occupy hydrophobic regions of the LBP, enhancing binding affinity and influencing the conformational changes that dictate receptor activation.

Molecular Profile and Synthesis

Physicochemical Properties (Predicted)

A preliminary computational analysis suggests a molecular profile suitable for oral bioavailability.

PropertyPredicted ValueSignificance
Molecular Weight247.29 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water)~3.2Indicates good membrane permeability
Hydrogen Bond Donors1 (Carboxylic OH)Facilitates target binding
Hydrogen Bond Acceptors3 (Carbonyl O, Methoxy O)Facilitates target binding
pKa (Acidic)~4.5Suggests ionization at physiological pH
Plausible Synthetic Route

The title compound can be synthesized via a multi-step sequence starting from commercially available 4-methoxyphenylhydrazine. A plausible route, adapted from established indole synthesis methodologies, is outlined below.[12][13]

G A 4-Methoxyphenylhydrazine + Ethyl 2-methylacetoacetate B Fischer Indole Synthesis A->B Acid catalyst (e.g., H2SO4) C Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate B->C D N-Alkylation with 1-iodopropane, NaH C->D E Ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate D->E F Ester Hydrolysis (NaOH, EtOH/H2O) E->F G This compound F->G

Caption: Plausible Fischer indole synthesis route.

Hypothesized Mechanism of Action: PPARγ Modulation

We hypothesize that this compound acts as a PPARγ modulator. Upon entering the cell, the compound binds to the ligand-binding domain of PPARγ in the cytoplasm. This binding event induces a conformational change in the receptor, causing it to dissociate from co-repressor proteins and heterodimerize with the Retinoid X Receptor (RXR).[11]

This PPARγ/RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[14] This binding recruits co-activator proteins, initiating the transcription of genes involved in:

  • Insulin Sensitization: Upregulation of genes like glucose transporter type 4 (GLUT4) and adiponectin, which enhance glucose uptake and improve systemic insulin sensitivity.[14]

  • Lipid Metabolism: Regulation of genes involved in fatty acid uptake and storage, such as CD36 and fatty acid binding protein (aP2), helping to clear circulating lipids.[5][14]

  • Anti-inflammatory Effects: Suppression of pro-inflammatory cytokine expression (e.g., TNF-α, MCP-1) in adipose tissue and macrophages.[14]

The specific substitution pattern of the title compound may result in a unique receptor conformation, potentially leading to a "partial agonist" profile that preferentially activates pathways linked to insulin sensitization while minimizing those linked to adverse effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Indole Compound ppar PPARγ ligand->ppar Binds rxr RXR ppar->rxr Heterodimerizes complex PPARγ/RXR Complex ppre PPRE (DNA) complex->ppre Binds to genes Target Gene Transcription (e.g., GLUT4, Adiponectin) ppre->genes Activates response Improved Insulin Sensitivity & Lipid Homeostasis genes->response

Caption: Hypothesized PPARγ activation pathway.

Proposed Preclinical Development Plan

A phased approach is proposed to validate the hypothesized mechanism and evaluate the therapeutic potential of this compound.

G A Phase 1: In Vitro Target Engagement & Function B Competitive Binding Assay (Protocol 4.1) A->B C Reporter Gene Assay (Protocol 4.2) B->C D Target Gene Expression (qPCR) (Protocol 4.3) C->D H Go/No-Go Decision D->H E Phase 2: In Vivo Pharmacokinetics & Efficacy F PK Study in Rodents (Protocol 4.4) E->F G Efficacy in db/db Mouse Model (Protocol 4.5) F->G H->E Go

Caption: Tiered preclinical evaluation workflow.

Protocol: PPARγ Competitive Binding Assay (LanthaScreen™ TR-FRET)
  • Objective: To determine if the compound directly binds to the PPARγ ligand-binding domain (LBD) and to quantify its binding affinity (IC₅₀).

  • Causality: This is the foundational experiment to confirm physical interaction with the target protein. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust, high-throughput method for this determination.

  • Methodology:

    • Reagents: LanthaScreen™ TR-FRET PPARγ LBD Assay Kit (containing GST-PPARγ-LBD, a fluorescently-labeled pan-PPAR agonist tracer, and a terbium-labeled anti-GST antibody).

    • Preparation: Serially dilute the test compound (from 100 µM to 1 pM) in assay buffer. Prepare controls: positive control (Rosiglitazone), negative control (DMSO vehicle).

    • Assay Plate: Add the terbium anti-GST antibody, GST-PPARγ-LBD, and the fluorescent tracer to all wells of a 384-well plate.

    • Compound Addition: Add the diluted test compound and controls to the appropriate wells.

    • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

    • Detection: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (tracer) and 495 nm (terbium).

    • Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

  • Self-Validation: The inclusion of Rosiglitazone as a positive control validates assay performance. The DMSO vehicle control defines the baseline signal for no inhibition.

Protocol: PPARγ Reporter Gene Assay
  • Objective: To determine if the compound's binding to PPARγ results in transcriptional activation (agonism) and to quantify its potency (EC₅₀) and efficacy relative to a full agonist.

  • Causality: While binding is essential, it does not reveal function. This assay provides a direct measure of the compound's ability to activate the receptor and drive gene expression, distinguishing between agonists, antagonists, and partial agonists.

  • Methodology:

    • Cell Line: Use a stable cell line (e.g., HEK293T) co-transfected with a full-length human PPARγ expression vector and a reporter vector containing multiple PPREs upstream of a luciferase gene.

    • Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Compound Treatment: Treat cells with serial dilutions of the test compound. Include Rosiglitazone (positive control) and DMSO (vehicle control).

    • Incubation: Incubate for 18-24 hours to allow for receptor activation and luciferase expression.

    • Lysis & Detection: Lyse the cells and add a luciferase substrate (e.g., ONE-Glo™). Measure luminescence using a plate luminometer.

    • Analysis: Normalize the luminescence signal to a cell viability marker if necessary. Plot the normalized signal against compound concentration to determine the EC₅₀ and the maximum efficacy (% activation relative to Rosiglitazone).

Protocol: Target Gene Expression Analysis (qRT-PCR)
  • Objective: To confirm that the compound induces the expression of known PPARγ target genes in a biologically relevant cell type.

  • Causality: This bridges the gap from an artificial reporter system to endogenous gene regulation in a relevant context (e.g., adipocytes), confirming the downstream biological effects of receptor activation.

  • Methodology:

    • Cell Line: Use a relevant cell line, such as differentiated 3T3-L1 adipocytes.

    • Treatment: Treat cells with the test compound at its EC₅₀ and 10x EC₅₀ concentrations for 24 hours. Include Rosiglitazone and DMSO controls.

    • RNA Extraction: Harvest cells and extract total RNA using a standard kit (e.g., RNeasy).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • qPCR: Perform quantitative real-time PCR using primers for known PPARγ target genes (e.g., Adipoq [Adiponectin], Cd36, Plin1) and a housekeeping gene (e.g., Actb [β-actin]) for normalization.

    • Analysis: Calculate the fold change in gene expression relative to the DMSO control using the ΔΔCt method.

Target GeneExpected OutcomeBiological Relevance
AdipoqUpregulationSecretion of insulin-sensitizing adiponectin
Cd36UpregulationFatty acid uptake and lipid clearance
TnfDownregulationReduction of inflammatory signaling
Protocol: Pharmacokinetic (PK) Study in Mice
  • Objective: To determine the key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, half-life, oral bioavailability) of the compound.

  • Causality: A compound is only therapeutically useful if it can reach its target in the body at sufficient concentrations for a sufficient duration. This study is critical to establish a dosing regimen for efficacy studies.

  • Methodology:

    • Animals: Use healthy male C57BL/6 mice.

    • Dosing: Administer the compound via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg) to separate groups.

    • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Process blood to plasma and store at -80°C.

    • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters and determine oral bioavailability (F%).

Protocol: Efficacy Study in a Diabetic Mouse Model
  • Objective: To evaluate the compound's ability to improve glycemic control and insulin sensitivity in a relevant in vivo model of type 2 diabetes.

  • Causality: This is the ultimate proof-of-concept experiment to determine if the validated in vitro activity translates to a therapeutic benefit in a living organism with the disease pathology.

  • Methodology:

    • Animal Model: Use genetically diabetic mice, such as male db/db mice, which exhibit obesity, hyperglycemia, and insulin resistance.

    • Group Allocation: Acclimate mice and randomize them into groups (n=8-10 per group): Vehicle control (e.g., 0.5% CMC), test compound (e.g., 10, 30 mg/kg), positive control (Rosiglitazone, 10 mg/kg).

    • Dosing: Administer compounds daily via oral gavage for 28 days.

    • Monitoring: Monitor body weight and food intake weekly. Measure fasting blood glucose levels weekly.

    • Terminal Procedures: At the end of the study, perform an oral glucose tolerance test (OGTT) to assess glucose disposal. Collect blood for analysis of plasma insulin, triglycerides, and adiponectin. Harvest tissues (liver, adipose) for further analysis.

    • Analysis: Use statistical methods (e.g., ANOVA) to compare treatment groups. A significant reduction in fasting glucose and improved glucose tolerance compared to the vehicle group would indicate efficacy.

ParameterExpected Result with Effective Compound
Fasting Blood GlucoseSignificant Decrease
Oral Glucose ToleranceImproved (Lower Area Under the Curve)
Plasma InsulinDecrease (Indicating improved sensitivity)
Plasma TriglyceridesDecrease
Plasma AdiponectinIncrease

Conclusion and Future Directions

This compound represents a promising chemical entity designed to leverage the validated therapeutic potential of the indole scaffold as a PPARγ modulator. Its structure is rationally designed to engage the receptor's ligand-binding pocket, and the preclinical development plan outlined here provides a rigorous, step-by-step framework for validating its mechanism and assessing its therapeutic utility. Positive outcomes from these studies, particularly the demonstration of potent glucose-lowering effects in the absence of significant side effects in vivo, would warrant advancement into formal IND-enabling safety and toxicology studies. This compound and its analogs could represent a new generation of selective PPARγ modulators for the treatment of type 2 diabetes and other metabolic diseases.

References

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An In-Depth Technical Guide to the In Vitro Evaluation of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of the novel compound, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a logical progression of experiments, from initial toxicity screening to mechanistic investigation, grounded in established scientific principles and methodologies.

Introduction and Rationale

Indole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1] The specific compound, this compound, belongs to the indole-3-carboxylic acid family. While direct studies on this exact molecule are not extensively published, research on structurally similar analogs, such as 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, has demonstrated cytotoxic effects against cancer cell lines.[2][3] This guide, therefore, proposes a systematic in vitro evaluation to elucidate the potential therapeutic properties of the title compound, focusing on cytotoxicity and anti-inflammatory activity as primary endpoints, with subsequent exploration of potential mechanisms of action.

Part 1: Foundational Analysis - Cytotoxicity Screening

The initial and most critical step in evaluating any novel chemical entity is to determine its potential for inducing cell death.[4][5][6] This foundational data informs the concentration ranges for all subsequent mechanistic assays and provides a preliminary indication of therapeutic potential, particularly in oncology.

Experimental Workflow: Cytotoxicity Assessment

The following workflow outlines a standard procedure for assessing the cytotoxic effects of the test compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Solubilization (e.g., 10 mM in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_culture Cell Line Culture (e.g., MCF-7, HDF) cell_seeding Seed Cells in 96-well Plates (5,000-10,000 cells/well) cell_culture->cell_seeding incubation1 24h Incubation (Cell Attachment) cell_seeding->incubation1 incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 assay_add Add Assay Reagent (e.g., MTT, LDH) incubation2->assay_add incubation3 Incubation per Protocol assay_add->incubation3 readout Measure Absorbance/Fluorescence incubation3->readout data_proc Data Processing (Background Subtraction) readout->data_proc dose_response Generate Dose-Response Curves data_proc->dose_response ic50 Calculate IC50 Values dose_response->ic50

Caption: Workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Materials:

  • Test compound: this compound

  • Cell lines: MCF-7 (breast cancer), Human Dermal Fibroblasts (HDF - as a non-cancerous control)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Culture: Maintain cell lines in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding: Harvest cells in logarithmic growth phase and seed into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.[7]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (DMSO alone) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity
CompoundCell LineAssayIC50 (µM)
5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylic acidMCF-7MTT~25-50*
This compoundMCF-7MTTTBD
This compoundHDFMTTTBD

* Value extrapolated from visual data in related studies. TBD: To Be Determined.

Part 2: Investigation of Anti-Inflammatory Potential

Inflammation is a key pathological process in many diseases.[8] Indole derivatives have been noted for their anti-inflammatory properties.[1] Therefore, assessing the anti-inflammatory potential of the title compound is a logical next step.

Protocol 2: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[9] This assay evaluates the ability of a compound to prevent heat-induced denaturation of albumin, a process analogous to protein denaturation in inflammatory conditions.

Materials:

  • Test compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (as a reference standard)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 200 µL of 1% aqueous solution of BSA and 2.6 mL of PBS.

  • Compound Addition: Add 200 µL of the test compound at various concentrations (e.g., 10-500 µg/mL). A control group will consist of the BSA solution and PBS only. Diclofenac sodium is used as a positive control.[10]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Data Acquisition: Measure the absorbance (turbidity) at 660 nm.[10]

  • Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100.

Part 3: Mechanistic Insights - Receptor Binding Assays

To understand how the compound exerts its biological effects, it is crucial to investigate its potential molecular targets. Derivatives of indole-3-carboxylic acid have shown affinity for receptors such as the angiotensin II receptor and sigma receptors.[11][12] A receptor binding assay can determine if the compound interacts with specific receptors.[13][14]

Conceptual Workflow: Radioligand Binding Assay

This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.[13]

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptor_prep Receptor Preparation (e.g., Membrane Fraction) incubation Incubate Receptor, Radioligand, & Test Compound receptor_prep->incubation radioligand Radiolabeled Ligand (e.g., [3H]DTG for Sigma-2) radioligand->incubation test_compound Test Compound (Serial Dilutions) test_compound->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation scintillation Quantify Radioactivity (Scintillation Counting) separation->scintillation binding_curve Generate Displacement Curve scintillation->binding_curve ki_calc Calculate Ki (Inhibition Constant) binding_curve->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

Protocol 3: Sigma-2 Receptor Binding Assay

Given that some indole-based analogues show high affinity for sigma-2 receptors, this is a plausible target to investigate.[12]

Materials:

  • Test compound

  • Membrane preparations from cells expressing sigma-2 receptors

  • [³H]Di-o-tolylguanidine ([³H]DTG) as the radioligand

  • (+)-Pentazocine (to block sigma-1 receptors)

  • Haloperidol (for determining non-specific binding)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]DTG (e.g., 3 nM), and (+)-pentazocine (e.g., 300 nM) to saturate sigma-1 receptors.[12]

  • Compound Addition: Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: No test compound.

    • Non-specific Binding: Add a high concentration of haloperidol (e.g., 10 µM).[12]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free.

  • Washing: Wash the filters multiple times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to the initial in vitro characterization of this compound. The proposed experiments will establish its cytotoxic profile, evaluate its anti-inflammatory potential, and begin to probe its mechanism of action through receptor binding studies. Positive findings in these assays would warrant further investigation, including but not limited to, analysis of apoptotic pathways, cell cycle analysis, and screening against a broader panel of cancer cell lines and receptor targets. The logical progression from broad phenotypic screening to specific molecular interactions outlined herein ensures a robust and efficient evaluation of this novel compound's therapeutic potential.

References

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A Senior Application Scientist's Guide to Novel Indole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potency of the Indole Scaffold

In the landscape of medicinal chemistry, few structures command the same respect as the indole nucleus. This deceptively simple bicyclic aromatic heterocycle, composed of a fused benzene and pyrrole ring, is a quintessential "privileged scaffold."[1] Nature itself has repeatedly selected this framework for essential biomolecules, from the neurotransmitter serotonin to the sleep-regulating hormone melatonin.[2] This inherent bio-compatibility means the indole core is adept at fitting into the active sites of a diverse array of physiological targets.[3][4]

Modern drug discovery has capitalized on this versatility, developing indole-containing drugs for a vast spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[2][5][6] FDA-approved drugs like Indomethacin (anti-inflammatory), Tropisetron (antiemetic), and numerous kinase inhibitors used in oncology underscore the scaffold's therapeutic impact.[2][7] The power of the indole lies in its structural and electronic properties. The N-H group serves as a critical hydrogen bond donor, while the extended π-system allows for stabilizing π-π stacking or cation-π interactions with protein targets, making it a formidable anchor for molecular recognition.[8]

This guide is designed for the research scientist at the bench. It is not merely a collection of facts but a strategic walkthrough of the discovery process. We will move from rational synthesis to biological validation and optimization, explaining not just what to do, but why specific choices are made in a modern drug discovery workflow. We will focus on a common and high-impact therapeutic area: the development of indole-based protein kinase inhibitors for oncology.

Part 1: Strategic Synthesis of Novel Indole Libraries

The foundation of any drug discovery campaign is the quality and diversity of the chemical matter. While classic methods like the Fischer indole synthesis are foundational, a modern laboratory must prioritize speed, efficiency, and yield.[8][9] For this reason, Microwave-Assisted Organic Synthesis (MAOS) has become the technology of choice, dramatically accelerating reaction times from hours to minutes.[2][10][11]

Causality in Method Selection: Why Microwave-Assisted Fischer Synthesis?

The traditional Fischer indole synthesis, reacting an arylhydrazine with an aldehyde or ketone under strong acid and high heat, is robust but often suffers from long reaction times and harsh conditions.[12][13] MAOS provides a significant advantage by using microwave irradiation for direct, efficient, and uniform heating of the reactants.[11] This targeted heating minimizes side-product formation and can dramatically increase yields, making it ideal for the rapid generation of a chemical library for screening.[2][10]

Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

This protocol details a representative synthesis. The logic is self-validating: successful formation of the target compound with the expected mass and spectral characteristics confirms the protocol's efficacy.

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Eaton's Reagent (7.7% w/w P₂O₅ in MeSO₃H) or p-Toluenesulfonic acid (p-TSA) as catalyst[2][14]

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

  • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reagent Combination: In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol, 108 mg) and acetophenone (1.0 mmol, 120 mg).

  • Catalyst/Solvent Addition: Carefully add Eaton's Reagent (2 mL) to the vial. Rationale: Eaton's reagent is a powerful dehydrating agent and acid catalyst that efficiently promotes the cyclization.[11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at 170°C for 10 minutes with active stirring.[2][11] Rationale: This elevated temperature, reached rapidly via microwave heating, drives the reaction to completion quickly, a process that could take 8+ hours conventionally.[11]

  • Reaction Quenching & Neutralization: After the reaction, allow the vial to cool to a safe temperature (e.g., below 50°C). Carefully pour the reaction mixture onto crushed ice in a beaker. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Rationale: The organic product is more soluble in ethyl acetate, allowing for its separation from the aqueous phase and inorganic salts.

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous sodium sulfate.

  • Purification & Characterization: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield pure 2-phenylindole. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Part 2: A High-Throughput Workflow for Lead Identification

With a library of novel indole derivatives in hand, the next step is to identify compounds with promising biological activity. This requires a tiered screening approach, starting with a broad, high-throughput primary assay to identify "hits," followed by more specific secondary assays to validate them.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Validation & MoA cluster_2 Phase 3: Optimization Synthesis Indole Library Synthesis (e.g., MW-Assisted Fischer) PrimaryScreen Primary Screen: Anti-Proliferative Assay (MTT) (Identifies Cytotoxic 'Hits') Synthesis->PrimaryScreen Test Full Library SecondaryScreen Secondary Screen: In Vitro Kinase Assay (ADP-Glo) (Confirms Target Inhibition) PrimaryScreen->SecondaryScreen Screen 'Hits' Only MoA Mechanism of Action (MoA) Elucidation SecondaryScreen->MoA Characterize Validated Hits SAR Structure-Activity Relationship (SAR) (Informs Design) MoA->SAR LeadOpt Lead Optimization (Improve Potency, Selectivity, ADME) SAR->LeadOpt Iterative Cycles LeadOpt->Synthesis Synthesize New Analogs

Caption: High-throughput drug discovery workflow.

Primary Screen: The MTT Anti-Proliferative Assay

Causality in Method Selection: The MTT assay is a gold-standard primary screen for anticancer drug discovery.[3][5] It is a colorimetric assay that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability.[15] Its key advantages are its robustness, low cost, and amenability to a 96-well or 384-well plate format, making it ideal for screening hundreds of compounds quickly.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel indole derivatives against a cancer cell line (e.g., A549 lung cancer cells).

Materials:

  • A549 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Novel indole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count A549 cells. Seed 5,000-10,000 cells per well (in 100 µL of medium) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a healthy, exponential growth phase before drug treatment.

  • Compound Treatment: Prepare serial dilutions of your indole compounds in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" wells (DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours. Rationale: This duration is typically sufficient for anti-proliferative or cytotoxic effects to manifest.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C. Rationale: During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from cell-free wells). Calculate cell viability as a percentage relative to the vehicle control wells. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 3: Mechanism of Action (MoA) Elucidation

A primary screen "hit" is a compound that kills cancer cells. A validated lead is a compound that kills cancer cells by inhibiting the intended target. This distinction is critical. Many indole derivatives function as kinase inhibitors by competing with ATP at the enzyme's active site.[8] We will focus on a common oncogenic pathway: the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[1][16]

G cluster_0 Signal Cascade EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates Grb2 Grb2/SOS EGFR->Grb2 Phosphorylates Indole Indole Inhibitor Indole->EGFR Blocks ATP Site Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation, Survival) ERK->Nucleus Translocates

Caption: Simplified EGFR signaling pathway and point of inhibition.

Secondary Screen: The ADP-Glo™ In Vitro Kinase Assay

Causality in Method Selection: To confirm that our cytotoxic indole derivatives are indeed inhibiting a specific kinase (e.g., EGFR), we need a direct biochemical assay. The ADP-Glo™ assay is a superior choice for a secondary screen.[17][18] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4] This luminescence-based assay is highly sensitive, has a broad dynamic range, and is resistant to interference from compounds that might affect colorimetric or fluorescent readouts, providing a robust, self-validating system.[18]

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC₅₀ of a hit compound against a target kinase (e.g., recombinant human EGFR).

Materials:

  • Recombinant human EGFR enzyme

  • Kinase substrate peptide

  • Hit indole compound (serial dilutions)

  • ATP (at or near the Kₘ for the enzyme)

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. A typical 5 µL reaction would include the kinase buffer, EGFR enzyme, the test compound at various concentrations, and the substrate peptide.[19]

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate at room temperature (or 30°C) for 60 minutes. Rationale: This allows the enzyme to process the substrate and produce ADP. The incubation time should be within the linear range of the reaction.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[18] Rationale: Removing the remaining ATP is crucial to ensure that the final luminescent signal is derived only from the ADP produced by the kinase.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP back to ATP and provides luciferase/luciferin to generate a light signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the process of understanding how specific chemical modifications to a scaffold affect its biological activity.[20][21] By systematically altering substituents on the indole ring and correlating those changes with kinase inhibition IC₅₀ values, we can build a predictive model to guide the synthesis of more potent and selective compounds.

G Start Initial Hit Compound (e.g., IC50 = 240 nM) Modify Synthesize Analogs (Explore SAR at N1, C3, C5) Start->Modify Question1 Is Potency < 50 nM? Question2 Is Selectivity > 100x vs. Off-Targets? Question1->Question2 Yes Question1->Modify No Question2->Modify No Lead Lead Candidate Question2->Lead Yes Test Re-Screen: Potency & Selectivity Assays Modify->Test Test->Question1 Stop Terminate or Re-Design Scaffold

Data Presentation: Example SAR Table for Indole-Based Kinase Inhibitors

The following table presents hypothetical but representative data for a series of indole derivatives targeting a specific kinase. The goal is to deduce which positions on the indole scaffold are sensitive to modification and which substituents improve potency.

Compound IDR1 (N1-position)R2 (C5-position)Kinase IC₅₀ (nM) [20]
1 (Hit) H-OCH₃240
2 H-Cl180
3 H-H1500
4 -CH₃-OCH₃350
5 H-C(O)NH₂95

SAR Insights & Causality:

  • C5-Position is Critical: Removing the C5-methoxy group (Compound 3 ) leads to a >6-fold loss in potency compared to the initial hit (1 ), indicating a crucial interaction (likely H-bonding or favorable steric fit) at this position.

  • Electron-Withdrawing Groups are Favorable: Replacing the electron-donating methoxy group with a moderately electron-withdrawing chloro group (Compound 2 ) slightly improves potency.

  • Amide Group Significantly Boosts Potency: Introducing a hydrogen-bond-donating and -accepting amide group at C5 (Compound 5 ) results in a significant improvement in potency, suggesting it may be forming additional key interactions within the ATP binding pocket.

  • N1-Substitution is Detrimental: Alkylating the indole nitrogen (Compound 4 ) decreases activity. This strongly implies that the N1-H is acting as a critical hydrogen bond donor, a common binding motif for kinase inhibitors. [8] Based on this SAR, the next logical step in lead optimization would be to synthesize a new set of analogs focusing on different amide substitutions at the C5-position while keeping the N1-H unsubstituted. This iterative process of design, synthesis, and testing is the core engine of medicinal chemistry.

Conclusion and Future Perspectives

The indole scaffold remains a cornerstone of modern drug discovery due to its proven biological relevance and synthetic tractability. This guide has outlined a strategic, field-proven workflow from initial library synthesis to lead optimization, emphasizing the rationale behind key experimental choices. By integrating efficient technologies like microwave-assisted synthesis with robust, high-throughput biological assays such as MTT and ADP-Glo, research organizations can accelerate the discovery of novel indole derivatives. The future will likely see the application of C-H activation chemistries to functionalize the indole core in new ways and the use of computational modeling to more accurately predict the SAR of novel derivatives, further solidifying the indole's legacy as a truly privileged structure in the quest for new medicines. [11]

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, a substituted indole derivative with potential applications in medicinal chemistry and drug development. The indole scaffold is a "privileged structure" in pharmacology, and understanding its synthesis is crucial for the development of novel therapeutics.[1] This document outlines a robust three-stage synthetic strategy, offering detailed, step-by-step methodologies, explanations for experimental choices, and guidance for characterization and troubleshooting.

Introduction to the Target Molecule

This compound is a polysubstituted indole. The indole ring system is a core component of numerous biologically active natural products and synthetic pharmaceuticals.[2] The specific substitutions on this target molecule—a methoxy group at the 5-position, a methyl group at the 2-position, a propyl group at the 1-position (the indole nitrogen), and a carboxylic acid at the 3-position—confer specific physicochemical properties that can influence its biological activity. For instance, 5-methoxyindoles are precursors to important neurotransmitters and other bioactive compounds.[3] The N-alkylation and the C3-carboxylic acid moiety are common features in compounds designed to interact with various biological targets.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a three-stage process. This strategy ensures high regioselectivity and provides a clear route to the final product from commercially available starting materials.

  • Stage 1: Indole Core Formation via Japp-Klingemann / Fischer Indole Synthesis. This initial stage focuses on constructing the foundational 5-methoxy-2-methyl-1H-indole-3-carboxylic ester scaffold. The combination of the Japp-Klingemann reaction and the Fischer indole synthesis is a powerful and industrially scalable method for preparing indole-2- or 3-carboxylic acid esters.[2][4] This approach offers superior regiochemical control compared to direct functionalization of a pre-formed indole.

  • Stage 2: N-Alkylation of the Indole Core. With the indole ester in hand, the next step is the selective alkylation of the indole nitrogen (N1 position). This is typically achieved using a strong base to deprotonate the indole nitrogen, followed by reaction with a propyl halide. This method is generally high-yielding and selective for N-alkylation over C-alkylation.[1]

  • Stage 3: Saponification to the Carboxylic Acid. The final step is the hydrolysis of the ethyl ester at the C3 position to the desired carboxylic acid. This is a standard saponification reaction carried out under basic conditions.

The overall synthetic pathway is visualized below.

Synthetic_Pathway cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: N-Propylation cluster_2 Stage 3: Saponification p-Anisidine p-Anisidine Diazonium_Salt 4-Methoxyphenyl- diazonium Chloride p-Anisidine->Diazonium_Salt NaNO2, HCl Hydrazone Intermediate Hydrazone Diazonium_Salt->Hydrazone Ethyl 2-methylacetoacetate (Japp-Klingemann) Indole_Ester Ethyl 5-methoxy-2-methyl- 1H-indole-3-carboxylate Hydrazone->Indole_Ester Acid Catalyst (H+) (Fischer Indole Synthesis) N_Propyl_Indole_Ester Ethyl 5-methoxy-2-methyl- 1-propyl-1H-indole-3-carboxylate Indole_Ester->N_Propyl_Indole_Ester 1. NaH, DMF 2. Propyl Bromide Final_Product 5-methoxy-2-methyl-1-propyl- 1H-indole-3-carboxylic acid N_Propyl_Indole_Ester->Final_Product NaOH, H2O/MeOH

Caption: Overall 3-stage synthetic pathway.

Stage 1: Synthesis of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

This stage employs the Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized via the Fischer indole synthesis. The Japp-Klingemann reaction reliably produces hydrazones from β-keto-esters and aryl diazonium salts.[5] The subsequent acid-catalyzed Fischer indole synthesis is a classic and robust method for forming the indole ring.[3]

Experimental Protocol: Stage 1

Part A: Diazotization of p-Anisidine

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add p-anisidine (12.3 g, 0.1 mol) and deionized water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol) dropwise, ensuring the temperature remains below 5 °C. Stir until a fine, uniform slurry of the hydrochloride salt is formed.

  • In a separate beaker, dissolve sodium nitrite (7.2 g, 0.105 mol) in deionized water (20 mL).

  • Add the sodium nitrite solution dropwise to the p-anisidine hydrochloride slurry over 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. This solution should be used immediately in the next step.

Part B: Japp-Klingemann Reaction

  • In a 1 L flask, dissolve sodium hydroxide (16.0 g, 0.4 mol) in ethanol (200 mL) and water (200 mL).

  • Add ethyl 2-methylacetoacetate (15.8 g, 0.11 mol) to the basic solution and stir for 15 minutes at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the β-keto-ester solution over 1 hour. A yellow-orange precipitate (the hydrazone) should form.

  • Stir the mixture for an additional 2 hours at 0-5 °C.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the hydrazone intermediate in a vacuum oven at 40-50 °C.

Part C: Fischer Indole Synthesis

  • Place the dried hydrazone intermediate from Part B into a 500 mL flask.

  • Add absolute ethanol (200 mL) followed by concentrated sulfuric acid (20 mL) slowly and with caution while cooling in an ice bath.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into 1 L of ice-water with vigorous stirring.

  • A solid precipitate of the crude indole ester will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a cold 5% sodium bicarbonate solution until effervescence ceases, and then again with water.

  • Recrystallize the crude product from ethanol/water to yield pure ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate as a crystalline solid.

Quantitative Data: Stage 1
ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Eq.
p-Anisidine123.1512.30.11.0
Sodium Nitrite69.007.20.1051.05
Ethyl 2-methylacetoacetate144.1715.80.111.1
Product (Expected) 233.27 ~18-21 - ~75-90% Yield

Stage 2: N-Propylation of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

The N-H proton of the indole ring is acidic enough to be removed by a strong base like sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that readily attacks an alkyl halide, such as 1-bromopropane, to form the N-alkylated product. Using an aprotic polar solvent like N,N-dimethylformamide (DMF) is ideal for this reaction.[1]

Experimental Protocol: Stage 2

N_Alkylation_Workflow cluster_workflow N-Propylation Workflow start Dissolve Indole Ester in anhydrous DMF add_nah Add NaH portion-wise at 0 °C start->add_nah stir_h2 Stir for 30 min (H2 evolution) add_nah->stir_h2 add_propyl_bromide Add 1-Bromopropane dropwise at 0 °C stir_h2->add_propyl_bromide warm_rt Warm to RT and stir overnight add_propyl_bromide->warm_rt quench Quench with ice-water warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (Water, Brine) extract->wash dry_conc Dry (Na2SO4) and Concentrate wash->dry_conc purify Purify via Column Chromatography dry_conc->purify

Caption: Experimental workflow for N-propylation.

  • To a dry 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.8 g, 0.07 mol, 1.2 eq.).

  • Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, decanting the hexane carefully via cannula.

  • Add anhydrous DMF (80 mL) to the flask and cool to 0 °C in an ice bath.

  • Dissolve ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (13.6 g, 0.058 mol) in anhydrous DMF (40 mL).

  • Add the indole ester solution dropwise to the NaH suspension over 20 minutes. Stir the mixture at 0 °C for 30 minutes after the addition is complete (cessation of H₂ gas evolution).

  • Add 1-bromopropane (8.6 g, 0.07 mol, 1.2 eq.) dropwise to the reaction mixture, keeping the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate.

Quantitative Data: Stage 2
ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Eq.
Indole Ester233.2713.60.0581.0
Sodium Hydride (60%)40.00 (as 100%)2.80.071.2
1-Bromopropane122.998.60.071.2
Product (Expected) 275.35 ~13.5-15.2 - ~85-95% Yield

Stage 3: Saponification to this compound

The final step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. This is a straightforward and high-yielding transformation. The protocol is adapted from a similar hydrolysis of the methyl ester.[6]

Experimental Protocol: Stage 3
  • Dissolve ethyl 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylate (11.0 g, 0.04 mol) in a mixture of tetrahydrofuran (THF, 50 mL), methanol (50 mL), and water (50 mL) in a 250 mL round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (40 mL, 0.08 mol, 2.0 eq.) at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the organic solvents (THF and methanol) under reduced pressure.

  • Dilute the remaining aqueous residue with water (100 mL) and extract with diethyl ether (50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M hydrochloric acid.

  • A precipitate of the carboxylic acid will form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (3 x 50 mL).

  • Dry the product in a vacuum oven at 50-60 °C to yield the final product, this compound.

Quantitative Data: Stage 3
ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Eq.
N-Propyl Indole Ester275.3511.00.041.0
Sodium Hydroxide40.003.2 (in solution)0.082.0
Product (Expected) 247.29 ~9.1-9.6 - ~92-97% Yield

Safety, Characterization, and Troubleshooting

Safety Precautions:

  • Sodium Hydride (NaH): Pyrophoric and water-reactive. Handle under an inert atmosphere. The reaction with water generates flammable hydrogen gas.

  • 1-Bromopropane: A toxic and flammable alkylating agent. Handle in a well-ventilated fume hood.

  • Strong Acids and Bases (HCl, H₂SO₄, NaOH): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diazonium Salts: Potentially explosive when dry. Should be kept in solution and used immediately after preparation.

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key signals to look for in the final product include the disappearance of the ethyl ester peaks and the appearance of a broad carboxylic acid proton signal in ¹H NMR, as well as the characteristic signals for the propyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline products.

Troubleshooting:

  • Low yield in Stage 1: Ensure the diazonium salt solution is kept cold and used immediately. Incomplete cyclization in the Fischer synthesis can occur if the acid catalyst is too weak or the reaction time is too short.

  • C-Alkylation in Stage 2: While N-alkylation is strongly favored, trace amounts of C3-alkylation can occur. Using a less polar solvent or a bulkier base can sometimes mitigate this, but NaH in DMF is generally very selective. Ensure the indole is fully deprotonated before adding the alkyl halide.

  • Incomplete Hydrolysis in Stage 3: If the reaction stalls, add more NaOH solution and/or increase the reaction time or temperature. Ensure efficient stirring.

References

  • Japp, F. R.; Klingemann, F. (1888). "Ueber die Einwirkung von Diazobenzol auf Acetessigester, Acetondicarbonsäureester und deren Derivate". Annalen der Chemie. 247(2): 190–225. [Link]

  • ResearchGate. "Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate." ChemInform. [Link]

  • Google Patents.
  • chemeurope.com. "Japp-Klingemann reaction." [Link]

  • Alimi, E., & Bochet, C. G. (2013). "Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate." Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o539. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). "Indoles from anilines: Ethyl 2-methylindole-5-carboxylate." Organic Syntheses, 56, 72. [Link]

  • El-Mekabaty, A., & El-Manawaty, M. (2022). "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." RSC Advances, 12(48), 31057-31081. [Link]

  • Bull, J. A., et al. (2021). "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles." Organic & Biomolecular Chemistry, 19(1), 77-83. [Link]

  • Burakova, E. A., Burchak, O. N., & Chibiryaev, A. M. (2002). "N- and O-Alkylation of 3-indolylcyclopropylacetic acid derivatives." Russian Chemical Bulletin, 51(10), 1829–1840. [Link]

  • Scott, J. D., et al. (1998). "An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines." Organic Process Research & Development, 2(2), 98-101. [Link]

  • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." [Link]

  • Riseley, R., et al. (2024). "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters." Arkivoc, 2024(1), 1-13. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. This synthetic indole derivative is of interest in drug discovery, and ensuring its purity is critical for preclinical and clinical development. The described method is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The protocol is structured to be self-validating, incorporating system suitability tests and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity Analysis

This compound is a heterocyclic compound featuring a substituted indole core. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Even minute quantities of impurities, which may be process-related (from synthesis) or degradation products, can possess undesirable toxicological properties. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

This document provides a comprehensive guide to a specific and sensitive RP-HPLC method developed for the purity assessment of this target analyte. The method is designed to separate the main compound from potential impurities and degradation products, thus qualifying as a stability-indicating method.

Chromatographic Principles and Method Rationale

The selection of chromatographic conditions is paramount for achieving a robust and reliable separation. The physicochemical properties of this compound—an aromatic carboxylic acid with moderate lipophilicity—guide every aspect of this method.

  • Mode of Chromatography: Reversed-Phase (RP) Reversed-phase HPLC is the chosen mode due to the non-polar nature of the indole ring and the alkyl substituents of the target molecule. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is polar. The retention of substituted indoles in RP-HPLC is primarily governed by hydrophobic interactions with the stationary phase. The N-propyl and C2-methyl groups, along with the indole ring system, contribute significantly to the compound's retention on a non-polar column.

  • Stationary Phase Selection: C18 Column A C18 (octadecylsilyl) column is recommended as the primary choice. C18 phases provide a high degree of hydrophobicity, ensuring adequate retention for the analyte and offering a broad selectivity for separating it from potentially more polar or less retained impurities. A column with high-purity silica and end-capping is crucial to minimize peak tailing, a common issue with acidic and basic compounds due to interactions with residual silanols on the silica surface.

  • Mobile Phase Composition: Ion Suppression for Optimal Peak Shape The analyte is a carboxylic acid. To achieve sharp, symmetrical peaks and reproducible retention times, its ionization must be controlled. This is accomplished using the ion-suppression technique, where the pH of the mobile phase is adjusted to be at least two pH units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral, protonated form, which interacts more consistently with the C18 stationary phase.

    • Aqueous Component: An acidic buffer, such as 0.1% formic acid or phosphoric acid in water, is used to maintain a low pH (typically between 2.5 and 3.5). Formic acid is advantageous for its volatility, making it compatible with mass spectrometry (LC-MS) if further characterization of impurities is needed.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which allows for higher efficiency, and its lower UV cutoff compared to methanol. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: UV Absorbance The indole ring system contains a chromophore that strongly absorbs ultraviolet (UV) light. Based on spectral data for related indole compounds, such as 5-methoxyindole and indole-3-acetic acid, a detection wavelength of 280 nm is selected. This wavelength provides a good balance of sensitivity for the parent compound and potential impurities containing the indole chromophore. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of UV spectra across a range, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step protocol for the analysis.

Materials and Reagents
Reagent/MaterialGrade/Specification
This compoundReference Standard (>99.5%) and Test Sample
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC or Milli-Q Grade
Formic AcidLC-MS Grade or equivalent (>99%)
MethanolHPLC Grade (for sample preparation)
Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and PDA detectorStandard system providing reliable gradient delivery and spectral data.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-purity silica and double end-capping for excellent peak shape of acidic compounds.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Ion-suppression to ensure analyte is in its neutral form.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Maintains consistent pH and ionic strength during the gradient.
Gradient Program See Table 1To elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 10 µLA small volume to prevent column overload and peak distortion.
Detection PDA at 280 nm (Bandwidth: 4 nm)Optimal wavelength for the indole chromophore.
Reference Wavelength 360 nm (Bandwidth: 10 nm)Used for baseline drift correction.
Run Time 30 minutesSufficient time to elute the main peak and any late-eluting impurities.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
20.0 10 90
25.0 10 90
25.1 60 40

| 30.0 | 60 | 40 |

Preparation of Solutions
  • Sample Diluent: A mixture of Methanol and Water (50:50, v/v) is recommended. This provides good solubility for the analyte while being compatible with the initial mobile phase conditions.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. This is the Stock Solution.

  • Working Standard Solution (0.05 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Analytical Procedure Workflow

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Test Sample B Dissolve in Diluent (50:50 MeOH:H2O) A->B C Create Stock & Working Standard Solutions B->C D Equilibrate HPLC System with Initial Conditions C->D Transfer to Autosampler E Inject Blank (Diluent) D->E F Inject System Suitability (Working Standard) E->F G Inject Test Sample F->G H Integrate Chromatograms G->H Acquire Data I Verify System Suitability (Tailing, Plates, RSD) H->I J Calculate Purity by Area Percent Normalization H->J K Assess Peak Purity (PDA Detector) H->K I->G Proceed if SST passes L L J->L Final Report K->L

% Purity = (Area_main_peak / Total_area_all_peaks) * 100

Caption: Forced Degradation Study Workflow.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and sensitive protocol for the purity analysis of this compound. The logical selection of the stationary phase, mobile phase, and detection parameters is grounded in the physicochemical properties of the analyte and established chromatographic principles. By incorporating system suitability tests and a comprehensive validation framework based on ICH guidelines, this method ensures the generation of reliable and accurate data, making it an invaluable tool for quality control and stability assessment in the development of this pharmaceutical compound.

References

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. Available from: [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • Jadhav, S. B. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). RETENTION OF SUBSTITUTED INDOLE COMPOUNDS ON RP-HPLC: CORRELATION WITH MOLECULAR CONNECTIVITY INDICES AND QUANTUM CHEMICAL DESCRIPTORS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Reynolds, D. et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Retrieved from [Link]

  • PubMed. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]

  • PubMed Central. (2020). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Retrieved from [Link]

  • MDPI. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Frankenberger, W. T. Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

Experimental design for testing 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Framework for the Preclinical Evaluation of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1] This document provides a detailed experimental framework for the initial preclinical evaluation of a novel derivative, this compound. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, cascading workflow designed to comprehensively characterize the compound's physicochemical properties, evaluate its biological activity, and establish an early assessment of its drug-like potential. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice, in alignment with best practices for preclinical drug discovery.[2][3]

Introduction: The Scientific Rationale

Indole-3-carboxylic acid derivatives represent a class of compounds with significant therapeutic potential.[4][5] The subject of this guide, this compound, features several key substitutions that merit investigation. The N-propyl group increases lipophilicity, potentially enhancing membrane permeability, while the 5-methoxy group can modulate electronic properties and metabolic stability.[6] The carboxylic acid moiety is a critical functional group, often acting as a key hydrogen bond donor/acceptor for target engagement, but can also present challenges for cell entry due to ionization at physiological pH.[7][8]

Given the known activities of related indole structures, particularly as tubulin polymerization inhibitors[1], this experimental plan will proceed with the hypothesis that the compound may possess antiproliferative and anticancer properties. The following workflow is a systematic, tiered approach, beginning with fundamental characterization and moving towards complex biological and in vivo models. This cascade ensures that resources are used efficiently, allowing for clear go/no-go decision points throughout the early-stage discovery process.[2]

Phase 1: Physicochemical Characterization and Formulation

Rationale: Before any biological assessment, it is imperative to confirm the identity, purity, and fundamental properties of the test compound. These parameters are critical for data reproducibility and for developing suitable formulations for subsequent assays.

Protocol 2.1: Compound Identity, Purity, and Solubility

  • Identity & Purity Verification:

    • Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the exact mass via High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. A purity level of >98% is recommended for biological screening.

  • Solubility Assessment:

    • Determine the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 to understand its behavior in physiological buffers.

    • Establish the stock solution solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and visually inspect for precipitation.

    • Causality: Poor aqueous solubility can lead to false negatives in biological assays, while using high percentages of DMSO can induce solvent-specific toxicity. Understanding solubility is key to designing valid experiments.

  • Lipophilicity Determination:

    • Experimentally determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at pH 7.4. This value helps predict membrane permeability and potential for oral bioavailability.[9]

Data Presentation:

PropertyMethodResultTarget Criteria
Identity NMR, HRMSConfirmedMatches expected structure
Purity HPLC>99.5%>98%
Molecular Weight HRMS247.1208 g/mol Matches theoretical MW
Solubility (PBS, pH 7.4) Nephelometry< 1 µM> 10 µM preferred
LogD (pH 7.4) Shake-flask/HPLC3.51-4 for oral drugs
Stock Solution DMSO50 mMClear, no precipitation

Phase 2: In Vitro Biological Evaluation Cascade

Rationale: This phase employs a tiered screening approach to first identify biological activity (cytotoxicity) and then to elucidate the specific mechanism of action. The workflow is designed to move from high-throughput screening to more complex, hypothesis-driven experiments.

Experimental Workflow Diagram

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Biology cluster_2 Phase 3: In Vitro ADME cluster_3 Phase 4: In Vivo PoC Purity Purity & Identity (NMR, HPLC, MS) Solubility Solubility & LogD Assessment Purity->Solubility Informs Formulation Cyto Primary Screen: Cytotoxicity Assay (IC50 across cell lines) Solubility->Cyto Enables Dosing MoA Secondary Screen: Mechanism of Action (e.g., Tubulin Polymerization) Cyto->MoA If Active (IC50 < 10µM) Pathway Pathway Validation: Cell Cycle Analysis, Immunofluorescence MoA->Pathway Confirm Cellular MoA MetStab Metabolic Stability (Microsomes, Hepatocytes) Pathway->MetStab Candidate Selection CYP CYP450 Inhibition PPB Plasma Protein Binding Xenograft Efficacy Model (e.g., A549 Xenograft) PPB->Xenograft Informs Dosing Regimen G Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Polymers) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Essential for Compound 5-methoxy-2-methyl-1-propyl -1H-indole-3-carboxylic acid Compound->Tubulin Binds to Dimers, Inhibits Polymerization G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Spindle->G2M Failure leads to

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation.

Phase 3: In Vitro ADME & Safety Assessment

Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for selecting candidates with a higher probability of in vivo success. [3]These assays predict how the compound might behave in a whole organism. All studies should be conducted in compliance with Good Laboratory Practice (GLP) where applicable. [10][11] Protocols:

  • 4.1 Microsomal Stability Assay: Incubate the compound with liver microsomes (human and mouse) and NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance and predict its metabolic half-life.

  • 4.2 CYP450 Inhibition Assay: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) using fluorescent probe substrates. This is crucial for predicting potential drug-drug interactions.

  • 4.3 Plasma Protein Binding: Use rapid equilibrium dialysis to determine the fraction of the compound bound to plasma proteins. High binding can limit the amount of free drug available to act on its target.

Phase 4: In Vivo Proof-of-Concept

Rationale: An in vivo study is essential to confirm that the in vitro activity translates to an effect in a living organism. The choice of model must be carefully considered to be predictive of human pharmacology. [12] Protocol 5.1: Mouse Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of the compound in immunodeficient mice bearing human tumors.

Model:

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Cell Line: A549 human lung carcinoma cells.

  • Vehicle: A suitable formulation based on solubility data (e.g., 10% DMSO, 40% PEG300, 50% Saline).

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Group 1: Vehicle control (e.g., administered orally, p.o., daily).

    • Group 2: Test Compound, Dose 1 (e.g., 15 mg/kg, p.o., daily). [1] * Group 3: Test Compound, Dose 2 (e.g., 30 mg/kg, p.o., daily). [1] * Group 4: Positive Control (e.g., Paclitaxel, administered intraperitoneally).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week for 21-28 days. Body weight loss is a key indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (% TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Conclusion and Future Directions

This application note outlines a comprehensive and logically structured approach to the initial preclinical characterization of this compound. The data generated from these phases—physicochemical properties, in vitro potency and mechanism, ADME profile, and in vivo efficacy—will provide a robust data package to support a go/no-go decision for further development. Positive results would warrant more extensive toxicology studies, pharmacokinetic profiling, and formulation development in accordance with FDA guidelines for investigational new drug (IND) applications. [12][13]

References

  • FDA Requirements for Preclinical Studies. U.S.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]

  • Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]

  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. PubMed Central. [Link]

  • Design of Experiments (DoE). SPT Labtech. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. [Link]

  • 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3. PubChem. [Link]

  • 5-methoxy-3-methyl-1H-indole-2-carboxylic acid | C11H11NO3. PubChem. [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]

  • Advanced Experiment Design Strategies for Drug Development. ResearchGate. [Link]

  • Experimental Design for Multi-drug Combination Studies Using Signaling Networks. PubMed Central. [Link]

  • Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives. ResearchGate. [Link]

  • Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Aragen Life Sciences. [Link]

  • Indole-3-carboxylic acid. MySkinRecipes. [Link]

  • Fast Release of Carboxylic Acid inside Cells. PubMed Central. [Link]

  • Hybridization Synthesis and Anticancer Activity Test of New Carboxylic Acid Derivatives by In-Silico and In-Vitro. Jundishapur Journal of Natural Pharmaceutical Products. [Link]

  • Test for Carboxyl Group. BYJU'S. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]

  • New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. MDPI. [Link]

  • Test for carboxylic group | Carboxylic acid detection. PraxiLabs. [Link]

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  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

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Characterization of Indole Compounds: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole, a heterocyclic aromatic compound, forms the core structure of a vast array of biologically significant molecules, including the amino acid tryptophan, neurotransmitters like serotonin, and a multitude of plant-derived alkaloids with potent pharmacological activities. The precise characterization and quantification of these indole-containing compounds are paramount in fields ranging from drug discovery and development to clinical diagnostics and environmental science. The inherent chemical properties of the indole nucleus, such as its fluorescence and electrochemical activity, lend themselves to a variety of analytical techniques. However, the complexity of biological matrices and the structural diversity of indole derivatives often present significant analytical challenges.

This comprehensive guide provides an in-depth exploration of the principal analytical techniques employed for the characterization of indole compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to select and implement the most appropriate analytical strategies for their specific research needs. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a scientifically validated methodology.

Strategic Selection of Analytical Techniques

The choice of an analytical technique for indole characterization is dictated by several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, the required sensitivity and selectivity, and the ultimate goal of the analysis (e.g., structural elucidation, quantification, or purity assessment). A logical workflow for technique selection is crucial for efficient and accurate analysis.

Caption: Workflow for selecting the appropriate analytical technique.

Chromatographic Techniques: The Workhorse of Indole Analysis

Chromatography is the cornerstone of indole analysis, providing the necessary separation of target analytes from complex mixtures.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed techniques.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile indole compounds.[1] Its versatility allows for various separation modes, with reversed-phase (RP) HPLC being the most common for indoles.[2][3][4]

Principle of Reversed-Phase HPLC: In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[2] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar indoles will have a stronger interaction with the stationary phase and thus a longer retention time. The pH of the mobile phase can be adjusted to control the ionization state of acidic or basic indoles, thereby influencing their retention.[2][5]

Indole-3-acetic acid (IAA) is a key plant hormone produced by various bacteria. Its quantification is crucial for understanding plant-microbe interactions.

Protocol: RP-HPLC with Fluorescence Detection

  • Sample Preparation:

    • Centrifuge bacterial culture at 14,000 x g for 30 minutes at 4°C.[2]

    • Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.[2] This simple filtration step is often sufficient for cleaning up bacterial culture supernatants for HPLC analysis.[2]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector.

    • Column: A C8 or C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

    • Mobile Phase:

      • Eluent A: 2.5:97.5 (v/v) acetic acid:water, pH adjusted to 3.8 with 1 M KOH.[2]

      • Eluent B: 80:20 (v/v) acetonitrile:water.[2]

    • Gradient Elution: A gradient elution is often necessary to separate multiple indole compounds in a single run.[2][3] A typical gradient might start with a high percentage of Eluent A and gradually increase the percentage of Eluent B.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 45°C.[6]

    • Injection Volume: 20 µL.[2]

    • Detection: Fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 350 nm.[2][3] The natural fluorescence of the indole ring provides high sensitivity and selectivity.[1][5]

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations. The calibration curves for indole compounds are typically linear over a wide concentration range.[3]

CompoundRetention Time (min)
Tryptophan~3.5
Tryptamine~5.9
Indole-3-lactic acid~7.7
Indole-3-acetamide~9.3
Indole-3-acetic acid~13.8
Indole-3-ethanol~15.5
Indole-3-acetonitrile~24.1
Table 1: Typical retention times for various indole compounds using the described RP-HPLC method.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable indole compounds.[1] It is particularly useful for the analysis of indole alkaloids in plant extracts.[7][8] However, many indole compounds, especially those with polar functional groups, require derivatization to increase their volatility and thermal stability.[9]

Principle of GC-MS: In GC, a gaseous mobile phase carries the vaporized sample through a capillary column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Catharanthus roseus is a medicinal plant known for producing a variety of indole alkaloids with anticancer properties.[7][8]

Protocol: GC-MS Analysis of an Alkaloid Extract

  • Sample Preparation (Extraction):

    • Extract the aerial parts of the plant with 96% ethanol at room temperature or with heating.[7][8]

    • Evaporate the solvent to dryness and redissolve the alkaloid mixture in dichloromethane for GC-MS analysis.[7]

  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass selective detector.

    • Column: A nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm; 0.25 µm film thickness).[7]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[7]

    • Injector Temperature: 280°C.[7]

    • Oven Temperature Program:

      • Initial temperature: 40°C for 5 min.

      • Ramp to 60°C at 30°C/min.

      • Ramp to 230°C at 6°C/min (hold for 10 min).

      • Ramp to 280°C at 30°C/min (hold for 30 min).[7]

    • MS Conditions:

      • Ion Source Temperature: 230°C.[7]

      • Ionization Energy: 70 eV.[7]

      • Mass Range: 40-550 m/z.[7]

  • Data Analysis:

    • Identification of the alkaloids is achieved by comparing their mass spectra with those of authentic standards and with data from mass spectral libraries.[7]

AlkaloidRelative Abundance (%)
Vindoline28.7 - 34.3
Vindorosine10.7 - 18.9
Ajmalicine6.8 - 12.7
Table 2: Major indole alkaloids identified in Catharanthus roseus extracts by GC-MS and their typical relative abundance.[7]

Spectroscopic Techniques: Unveiling Molecular Structure and Properties

Spectroscopic methods provide valuable information about the molecular structure and electronic properties of indole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the complete structural elucidation of novel indole compounds.[10][11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[12][13]

Principle of NMR: NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical shift of a nucleus is dependent on its local electronic environment, providing information about the connectivity of atoms. Coupling constants between neighboring nuclei reveal information about the dihedral angles and stereochemistry.

  • N-H proton: Typically a broad singlet in the range of 8.0-8.5 ppm.

  • C2-H proton: A singlet or a doublet of doublets (if coupled to C3-H) around 7.0-7.5 ppm.

  • C3-H proton: A triplet or a doublet of doublets (if coupled to C2-H) around 6.5 ppm.

  • Benzene ring protons (C4-H to C7-H): A complex multiplet pattern in the aromatic region (7.0-7.8 ppm).

  • C2: ~125 ppm

  • C3: ~102 ppm

  • C3a: ~128 ppm

  • C4: ~120 ppm

  • C5: ~122 ppm

  • C6: ~120 ppm

  • C7: ~111 ppm

  • C7a: ~136 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for both identification and structural elucidation.[1][14] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a highly sensitive and selective analytical tool.[1][14][15]

Principle of MS: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of an indole compound can provide clues about its structure. For instance, prenylated indole alkaloids often show a characteristic loss of an isopentene group.[15]

UV-Visible and Fluorescence Spectroscopy

The indole ring possesses characteristic UV absorption and fluorescence properties.[1] UV-Vis spectroscopy can be used for the quantification of indoles, while fluorescence spectroscopy offers higher sensitivity and selectivity.[1][5]

Principle of UV-Vis and Fluorescence Spectroscopy: Indole and its derivatives exhibit strong absorption in the UV region, typically between 260 and 290 nm.[16][17][18] Upon excitation with UV light, many indole compounds fluoresce, with emission maxima typically in the range of 320-360 nm.[17] The absorption and emission spectra can be influenced by the solvent and the presence of substituents on the indole ring.[17]

Sources

Application Notes and Protocols for the Investigation of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Indole Derivatives in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2] In oncology, indole-containing compounds have emerged as a versatile class of agents capable of modulating a wide array of cellular processes implicated in cancer initiation and progression.[3][4] Naturally occurring indole alkaloids, such as vincristine and vinblastine, have long been mainstays in chemotherapy, primarily through their action as microtubule-destabilizing agents.[5] More recent research has unveiled a broader spectrum of anticancer mechanisms associated with novel synthetic indole derivatives. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the targeted inhibition of key signaling pathways that drive tumor growth and survival.[1][6]

Derivatives of indole-3-carboxylic acid, in particular, have garnered significant attention for their potential as anticancer agents.[7][8] Studies have demonstrated that modifications to the indole core can yield compounds with potent cytotoxic effects against various cancer cell lines.[9] For instance, indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM) have been shown to target multiple signaling pathways, including Akt-NFκB and estrogen receptor signaling, highlighting the pleiotropic nature of these compounds.[10] The subject of this guide, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid , is a novel synthetic indole derivative. While specific data on this compound is not yet available in the public domain, its structural similarity to other biologically active indole-3-carboxylic acids provides a strong rationale for its investigation as a potential anticancer agent. The methoxy group at the 5-position, the methyl group at the 2-position, and the propyl group at the 1-position are all modifications that can influence the compound's lipophilicity, steric interactions with target proteins, and overall pharmacological profile.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anticancer potential of this compound. The protocols and experimental workflows described herein are based on established methodologies for the characterization of novel small molecule inhibitors in cancer research.

Section 1: Initial Characterization and In Vitro Screening

The first phase of investigation focuses on determining the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines. This initial screening is crucial for identifying sensitive cancer types and establishing a working concentration range for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values for this compound

Cell LineCancer Type24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7Breast>10075.342.1
HCT-116Colon82.551.228.9
A549Lung95.168.735.6
PC-3Prostate>10088.455.3
Experimental Workflow for Initial In Vitro Screening

The following diagram illustrates a logical workflow for the initial in vitro evaluation of the compound.

in_vitro_workflow cluster_screening Initial Screening start Synthesized Compound: This compound cell_panel Select Panel of Cancer Cell Lines (e.g., Breast, Colon, Lung, Prostate) start->cell_panel viability_assay Perform Cell Viability Assay (e.g., MTT Assay) cell_panel->viability_assay ic50 Determine IC50 Values at 24, 48, 72 hours viability_assay->ic50 select_sensitive Identify Most Sensitive Cell Line(s) for Mechanistic Studies ic50->select_sensitive

Caption: Initial in vitro screening workflow.

Section 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of the compound is established, the next step is to investigate its mechanism of action. Based on the known activities of other indole derivatives, key areas to explore include the induction of apoptosis and cell cycle arrest.

Apoptosis Assays

Apoptosis is a form of programmed cell death that is often dysregulated in cancer. Many effective anticancer agents exert their effects by inducing apoptosis in tumor cells.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment:

    • Seed the selected sensitive cancer cell line in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can cause cell cycle arrest are of significant interest in cancer therapy.[3]

Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described in Protocol 2.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Investigating Molecular Targets and Signaling Pathways

Based on the extensive literature on indole derivatives, several key signaling pathways are likely to be modulated by this compound. The PI3K/Akt/mTOR and NF-κB pathways are critical for cell survival and proliferation and are often hyperactivated in cancer.[3][4][11]

Protocol 4: Western Blot Analysis of Key Signaling Proteins

  • Protein Extraction:

    • Treat cells with the compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Potential Signaling Pathways Modulated by Indole Derivatives

The following diagram illustrates some of the key signaling pathways that are known to be targeted by indole derivatives in cancer cells.

signaling_pathways cluster_pathways Potential Signaling Pathways indole Indole Derivative (e.g., this compound) pi3k PI3K indole->pi3k Inhibition nfkb NF-κB indole->nfkb Inhibition bcl2 Bcl-2 indole->bcl2 Downregulation bax Bax indole->bax Upregulation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation nfkb->proliferation apoptosis Apoptosis bcl2->apoptosis caspases Caspases bax->caspases caspases->apoptosis

Caption: Potential signaling pathways targeted by indole derivatives.

Section 3: In Vivo Efficacy Studies

Promising results from in vitro studies should be validated in a relevant in vivo animal model. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

Protocol 5: Xenograft Tumor Model in Nude Mice

  • Cell Implantation:

    • Subcutaneously inject a suspension of the selected cancer cell line (e.g., 1 x 10⁶ cells in Matrigel) into the flank of athymic nude mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Weigh the tumors and perform histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Conclusion

The investigation of novel indole derivatives like this compound holds significant promise for the discovery of new anticancer agents. The systematic approach outlined in these application notes, from initial in vitro screening to in vivo efficacy studies, provides a robust framework for elucidating the therapeutic potential and mechanism of action of this and other related compounds. The pleiotropic effects of indole derivatives on various cancer-related signaling pathways make them an exciting class of molecules for further development in oncology.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Bentham Science.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2021).
  • Different mechanisms of indole derivatives as anticancer agents. (2023).
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). [No specific source name found].
  • Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. (2010). Semantic Scholar.
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). PubMed Central.
  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. (2011). PubMed Central.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024).
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (2018). [No specific source name found].

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Application Notes and Protocols for the Neuropharmacological Investigation of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Substituted Indoles in Neuropharmacology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound effects on the central nervous system (CNS). From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, indole derivatives have demonstrated a remarkable diversity of biological activities. Within this class, molecules containing a 5-methoxyindole moiety have garnered significant interest for their neuroprotective potential.

Recent studies have highlighted that derivatives of 5-methoxy-indole carboxylic acid exhibit promising neuroprotective properties, including antioxidant and monoamine oxidase-B (MAO-B) inhibitory activities.[1] For instance, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has shown potential in models of stroke and Alzheimer's disease by reducing oxidative stress and enhancing long-term potentiation.[2][3][4]

This document provides a comprehensive guide for the neuropharmacological investigation of a novel, structurally related compound: 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid (hereafter referred to as "Investigational Compound IND-5M2P "). While direct studies on IND-5M2P are not yet published, its structural similarity to other bioactive indoles suggests a strong rationale for its evaluation as a potential neuropharmacological agent.

These application notes are designed to provide a logical, evidence-based framework for characterizing the neuropharmacological profile of IND-5M2P. The protocols described herein are based on established methodologies and insights from studies on analogous compounds, offering a self-validating system for rigorous scientific inquiry.

Part 1: Synthesis and Characterization

The first step in any investigation is to secure a pure and well-characterized sample of the compound. Based on standard indole chemistry, a plausible synthetic route for IND-5M2P is proposed.[5][6]

Protocol 1: Synthesis of IND-5M2P

This protocol outlines the N-alkylation of the parent indole followed by saponification.

Workflow Diagram: Synthesis of IND-5M2P

A Start: Methyl 5-methoxy-2-methyl- 1H-indole-3-carboxylate B N-Alkylation: 1. Base (e.g., NaH) in DMF 2. 1-Iodopropane A->B C Intermediate: Methyl 5-methoxy-2-methyl- 1-propyl-1H-indole-3-carboxylate B->C D Saponification: NaOH in THF/MeOH/H2O Heat (e.g., 70°C) C->D E Acidification (e.g., HCl) and Workup/Purification D->E F Product: 5-methoxy-2-methyl-1-propyl- 1H-indole-3-carboxylic acid (IND-5M2P) E->F

Caption: Proposed two-step synthesis of IND-5M2P.

Step-by-Step Procedure:

  • N-Alkylation:

    • Dissolve methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C.

    • Add 1-iodopropane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Quench the reaction carefully with ice-cold water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Saponification: [5]

    • Dissolve the purified methyl ester intermediate in a 1:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

    • Add an aqueous solution of sodium hydroxide (NaOH, 1N, ~1.3 eq).

    • Heat the reaction mixture to 70°C for 16 hours or until the starting material is consumed (monitored by TLC).

    • Cool the mixture and evaporate the organic solvents under vacuum.

    • Acidify the remaining aqueous residue to pH 1-2 with 1N HCl.

    • Collect the resulting precipitate by filtration or extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield the final product, IND-5M2P.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in biological assays.

Part 2: In Vitro Neuropharmacological Profiling

The following protocols are designed to screen IND-5M2P for key activities observed in structurally similar compounds, namely antioxidant effects, MAO-B inhibition, and neuroprotection.

Antioxidant Capacity Assessment

Rationale: Hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated significant radical scavenging properties.[1][7] The indole nucleus itself can act as an electron donor, making antioxidant activity a primary hypothesis to test.

Protocol 2: DPPH Radical Scavenging Assay

  • Preparation:

    • Prepare a stock solution of IND-5M2P in DMSO (e.g., 10 mM).

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 100 µM).

    • Prepare serial dilutions of IND-5M2P in methanol. Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the IND-5M2P dilution (or control).

    • Add 150 µL of the DPPH working solution to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Scavenging against the concentration of IND-5M2P and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Monoamine Oxidase-B (MAO-B) Inhibition Assay

Rationale: Hybrids of 5-methoxy-indole carboxylic acid have shown significant inhibitory activity against human MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's.[1]

Protocol 3: MAO-Glo™ Assay (Promega)

This commercially available luminescent assay provides a robust and high-throughput method to measure MAO-B activity.

Workflow Diagram: MAO-B Inhibition Assay

A Recombinant human MAO-B enzyme D Incubate (Enzyme + Inhibitor) A->D B MAO Substrate (provided in kit) E Add Substrate B->E C IND-5M2P (Test Inhibitor) C->D D->E F MAO Reaction: Substrate -> Product + H2O2 E->F G Add Luciferin Detection Reagent F->G H Luciferase Reaction: Light Production ∝ [H2O2] G->H I Measure Luminescence H->I

Caption: Workflow for the luminescent MAO-Glo™ assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol. This includes reconstituting the MAO-B enzyme and preparing the luciferin detection reagent.

  • Compound Plating: Prepare serial dilutions of IND-5M2P (and a known MAO-B inhibitor like Selegiline as a positive control) in the appropriate buffer. Plate into a white, opaque 96-well plate.

  • Enzyme Addition: Add the MAO-B enzyme solution to each well containing the test compound or control.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-generating reaction.

  • Measurement: After a 20-minute incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • A decrease in luminescence indicates inhibition of MAO-B.

    • Calculate the percent inhibition for each concentration.

    • Determine the IC50 value by plotting percent inhibition versus log concentration.

Neuroprotection Assay in a Cellular Model

Rationale: The ultimate goal is to determine if IND-5M2P can protect neurons from insults relevant to neurodegenerative diseases. Oxidative stress is a common pathological mechanism.[1] This protocol uses the human neuroblastoma cell line SH-SY5Y and an oxidative toxin.

Protocol 4: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in standard medium (e.g., DMEM/F12 with 10% FBS) at 37°C and 5% CO₂. For experiments, seed cells into a 96-well plate at a density of ~2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare various concentrations of IND-5M2P in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound.

    • Incubate for 2-4 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium at a pre-determined toxic concentration (e.g., 100-200 µM, to be optimized).

    • Add the H₂O₂ solution to the wells (except for the vehicle control wells).

    • Incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control group.

    • Plot cell viability against the concentration of IND-5M2P to determine the effective concentration range for neuroprotection.

Part 3: Hypothetical Data Summary

The following table summarizes the expected data points from the proposed in vitro assays, providing a clear structure for results.

AssayParameter MeasuredPositive ControlHypothetical Result for IND-5M2P
DPPH Radical ScavengingIC₅₀ (µM)Ascorbic Acid25.5 µM
MAO-B InhibitionIC₅₀ (nM)Selegiline78.2 nM
Neuroprotection (H₂O₂ model)EC₅₀ (µM)N-acetylcysteine5.2 µM
Cytotoxicity (SH-SY5Y)CC₅₀ (µM)Doxorubicin> 100 µM

Part 4: Proposed In Vivo Follow-up Studies

Should in vitro results prove promising (e.g., potent MAO-B inhibition and neuroprotection at non-toxic concentrations), subsequent in vivo studies would be warranted.

1. Pharmacokinetic (PK) Study: A preliminary PK study in rodents (e.g., C57BL/6 mice) is critical to determine the compound's ability to cross the blood-brain barrier (BBB) and its half-life in plasma and brain tissue.

2. Target Engagement Study: Measure MAO-B activity ex vivo in brain homogenates from animals treated with IND-5M2P to confirm that the compound reaches its target in the CNS.

3. Efficacy in a Disease Model: Based on a strong MAO-B inhibition profile, a logical next step is to assess efficacy in a rodent model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesion model. Behavioral outcomes (e.g., apomorphine-induced rotations) and histological endpoints (e.g., tyrosine hydroxylase staining in the substantia nigra) would be measured.

Conclusion

This document outlines a systematic and scientifically rigorous approach to characterizing the neuropharmacological potential of this compound (IND-5M2P). By leveraging knowledge from structurally related compounds, this guide provides a clear pathway from chemical synthesis to in vitro screening and potential in vivo validation. The proposed protocols are designed to generate high-quality, reproducible data, enabling a thorough evaluation of IND-5M2P as a candidate for further development in the treatment of neurodegenerative disorders.

References

  • Dineva, I. A., et al. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Retrieved from [Link]

  • Farooq, R., & Ali, S. (2020). Synthesis, reactivity and biological properties of methoxy-activated indoles. IntechOpen. Retrieved from [Link]

  • Ghasemi, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands. Retrieved from [Link]

  • Razak, S., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports. Retrieved from [Link]

  • Zheleva, D., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Serafin, K., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray... Semantic Scholar. Retrieved from [Link]

  • Serafin, K., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

  • Ghasemi, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Retrieved from [Link]

  • Serafin, K., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed Central. Retrieved from [Link]

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High-Throughput Screening of Indole-3-Carboxylic Acid Derivatives: A Guide to Unlocking Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Indole-3-Carboxylic Acids

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Indole-3-carboxylic acid derivatives, in particular, have emerged as a versatile class of compounds with a wide spectrum of biological activities. These activities include potential as anticancer agents, antihypertensives, and antimicrobials.[2][3][4] Their diverse therapeutic potential stems from their ability to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, and protein-protein interfaces.[5] High-throughput screening (HTS) provides a powerful platform to systematically evaluate large libraries of these derivatives to identify novel hit compounds for drug discovery programs.[6][7]

This comprehensive guide provides detailed application notes and robust protocols for the high-throughput screening of indole-3-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay selection, development, and execution, along with data analysis strategies for hit identification.

Strategic Assay Selection for Indole-3-Carboxylic Acid Derivatives

The success of any HTS campaign hinges on the selection of a relevant and robust assay. For indole-3-carboxylic acid derivatives, the choice of assay is dictated by the putative biological target or pathway being investigated. Two broadly applicable and powerful assay formats are detailed below: a biochemical assay for direct target interaction and a cell-based assay for pathway modulation.

1. Biochemical Assays: Probing Direct Molecular Interactions

Biochemical assays are ideal for identifying compounds that directly interact with a purified target protein, such as an enzyme or receptor.[8][9] They offer a reductionist approach that can provide clear mechanistic information.[9]

  • Fluorescence Polarization (FP) for Protein-Ligand Binding: FP is a homogenous assay technique well-suited for HTS that measures the binding of a small fluorescently labeled molecule (probe) to a larger protein.[10][11] When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.[12][13] Test compounds that inhibit this interaction will displace the fluorescent probe, causing a decrease in the polarization signal.[11] This method is particularly valuable for screening inhibitors of protein-protein or protein-peptide interactions.[11][14]

2. Cell-Based Assays: Assessing Functional Cellular Responses

Cell-based assays provide a more physiologically relevant context by measuring the effect of a compound on a specific cellular pathway or phenotype.[6]

  • Luciferase Reporter Gene Assays for Pathway Modulation: These assays are powerful tools for monitoring the activity of specific signaling pathways.[15][16] They utilize a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for a particular transcription factor. Activation or inhibition of the signaling pathway leads to a change in the expression of the luciferase enzyme, which can be quantified by measuring light output upon the addition of a substrate.[17][18] This format is highly adaptable for screening modulators of various pathways, including those regulated by GPCRs.[15][17][19]

Experimental Workflow for a High-Throughput Screening Campaign

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate active compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Lead Generation Assay_Dev Assay Development & Optimization HTS High-Throughput Screen (Single Concentration) Assay_Dev->HTS Validated Assay Hit_ID Hit Identification HTS->Hit_ID Raw Data Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Primary Hits Counter_Screen Counter Screens (Selectivity & Artifacts) Dose_Response->Counter_Screen Confirmed Hits Hit_Prioritization Hit Prioritization Counter_Screen->Hit_Prioritization Validated Hits SAR Structure-Activity Relationship (SAR) Studies Hit_Prioritization->SAR Prioritized Hits Lead_Op Lead Optimization SAR->Lead_Op Chemical Series

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

Protocol 1: Primary Screen - Fluorescence Polarization (FP) Assay for Protein-Ligand Interaction

This protocol describes a competitive FP assay to identify indole-3-carboxylic acid derivatives that disrupt the interaction between a target protein and a fluorescently labeled ligand.

1. Materials and Reagents:

  • Target Protein (e.g., a purified receptor or enzyme)

  • Fluorescently Labeled Ligand (Probe)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Indole-3-Carboxylic Acid Derivative Library (e.g., 10 mM in DMSO)

  • 384-well, low-volume, black plates

  • Microplate reader with FP capabilities

2. Assay Development and Optimization:

  • Probe Concentration Determination: Titrate the fluorescent probe to determine the lowest concentration that gives a robust signal (typically 2-3 times the background).

  • Protein Titration: In the presence of the determined probe concentration, perform a serial dilution of the target protein to determine the EC50 (the concentration of protein required to achieve 50% of the maximum polarization signal). For the HTS, use a protein concentration at or near the EC50.

  • Z'-factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15][17] A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Prepare control wells:

      • Low Control (0% Inhibition): Assay buffer, fluorescent probe, and target protein.

      • High Control (100% Inhibition): Assay buffer and fluorescent probe (no protein).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / (Mean_high - Mean_low)

3. HTS Protocol:

  • Using an automated liquid handler, dispense 50 nL of each compound from the indole-3-carboxylic acid derivative library into the wells of a 384-well plate.

  • Add 10 µL of the target protein (at 2x the final concentration) to all wells except the high control wells.

  • Add 10 µL of assay buffer to the high control wells.

  • Add 10 µL of the fluorescent probe (at 2x the final concentration) to all wells.

  • Mix the plate gently and incubate at room temperature for the optimized time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

4. Data Analysis and Hit Identification:

  • Normalize the data to the plate controls (0% and 100% inhibition).

  • Calculate the percent inhibition for each compound.

  • Identify "hits" as compounds that exhibit inhibition greater than a predefined threshold (e.g., 3 standard deviations from the mean of the sample library or >50% inhibition).[20]

Parameter Description Typical Value
Assay Volume Total volume per well20 µL
Plate Format Type of microplate used384-well
Compound Conc. Final screening concentration10 µM
Z'-factor Assay quality metric> 0.6
Hit Threshold Cutoff for hit selection> 50% Inhibition
Protocol 2: Secondary Screen - Luciferase Reporter Gene Assay for Pathway Modulation

This protocol is designed to confirm the activity of hits from the primary screen in a cell-based context and to identify compounds that modulate a specific signaling pathway.

1. Materials and Reagents:

  • HEK293 cells (or other suitable cell line) stably expressing the luciferase reporter construct.

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • Confirmed hits from the primary screen.

  • Luciferase Assay Reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • 384-well, white, solid-bottom plates.

  • Luminometer.

2. Cell Plating:

  • Trypsinize and count the cells.

  • Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well in 20 µL of medium).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

3. Compound Treatment (Dose-Response):

  • Prepare serial dilutions of the confirmed hit compounds (e.g., 8-point, 1:3 dilutions starting from 100 µM).

  • Add 50 nL of the diluted compounds to the cell plates.

  • Include appropriate controls:

    • Vehicle Control: DMSO only.

    • Positive Control: A known activator or inhibitor of the pathway.

    • Negative Control: Untreated cells.

  • Incubate the plates for the desired time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

4. Luciferase Assay:

  • Equilibrate the plates and the luciferase assay reagent to room temperature.

  • Add 20 µL of the luciferase assay reagent to each well.

  • Mix on a plate shaker for 2 minutes to ensure cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

5. Data Analysis:

  • Normalize the data to the vehicle control.

  • Plot the dose-response curves and calculate the EC50 or IC50 values for each active compound.

Parameter Description Typical Value
Cell Line Reporter cell lineHEK293-Luc
Seeding Density Cells per well5,000
Dose-Response Number of concentrations8-point
Incubation Time Compound treatment duration18 hours
Readout Measured signalLuminescence

Signaling Pathway Visualization

The following diagram illustrates a generic GPCR signaling pathway that can be interrogated using a luciferase reporter assay.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (Indole Derivative) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates TF Transcription Factor Second_Messenger->TF Activates DNA DNA (Response Element) TF->DNA Binds Reporter Luciferase Reporter Gene DNA->Reporter Drives Expression Luciferase Luciferase Protein Reporter->Luciferase Translation

Caption: A simplified GPCR signaling cascade leading to reporter gene expression.

Automation and Data Management

High-throughput screening inherently relies on automation to achieve the necessary throughput and reproducibility.[21][22][23] Integrated systems comprising automated liquid handlers, plate movers, incubators, and detectors are essential for efficient HTS campaigns.[21][22] Furthermore, robust data management software is crucial for handling the large datasets generated, performing data analysis, and visualizing results.[24]

Conclusion and Future Directions

The protocols and strategies outlined in this guide provide a solid framework for conducting high-throughput screening of indole-3-carboxylic acid derivatives. By combining carefully designed biochemical and cell-based assays with automation and rigorous data analysis, researchers can effectively identify promising hit compounds for further development. The subsequent steps of hit-to-lead optimization, supported by medicinal chemistry and in vivo studies, will be crucial in translating these initial findings into novel therapeutics.

References

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways.
  • Application Note: Cell-Based Assays Using Indole-3-Acetic Acid Derivatives for Anticancer Drug Discovery.Benchchem.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT.
  • Lab Automation for High Content Screening (HCS).Molecular Devices.
  • Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • Luciferase Reporter Assay System for Deciphering GPCR P
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding.Scilit.
  • High-Throughput Screening (HTS).Beckman Coulter.
  • Protein-ligand binding measurements using fluorescence polariz
  • Comprehensive analysis of high-throughput screens with HiTSeekR.Oxford Academic.
  • Top High Throughput Screening Software for Labs.Scispot.
  • Analysis of HTS d
  • Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay.Frontiers.
  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.Technology Networks.
  • Automated High Throughput Screening Applic
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity.PubMed.
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.PubMed Central.
  • Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays.
  • Luciferase assay HTS w/ disp.Biothema.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays.YouTube.
  • Challenges of HTS in early-stage drug discovery.AXXAM.
  • Scientists crack indole's toughest bond with copper, unlocking new medicines.Chiba University.

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Techniques for measuring the binding affinity of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Measuring the Binding Affinity of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Introduction

In the landscape of drug discovery and chemical biology, the precise characterization of molecular interactions is paramount. The compound this compound, a member of the indole-3-carboxylic acid derivative family, represents a class of molecules with significant therapeutic potential. Derivatives of this scaffold have been identified as antagonists for critical biological targets such as the angiotensin II receptor and the auxin receptor TIR1.[1][2] The journey from a promising chemical entity to a validated lead compound is paved with rigorous biophysical and biochemical analysis, at the heart of which lies the accurate measurement of binding affinity.

Binding affinity, typically quantified by the dissociation constant (KD), describes the strength of the interaction between a ligand (the small molecule) and its macromolecular target (e.g., a protein). A low KD value signifies a strong interaction, meaning the ligand binds tightly to its target at lower concentrations. This parameter is a critical determinant of a drug's potency and selectivity.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of established techniques for quantifying the binding affinity of small molecules like this compound. We will move beyond simple procedural lists to explore the underlying principles, causality behind experimental choices, and the establishment of self-validating protocols to ensure data integrity.

Strategic Assay Selection: A Decision Framework

Choosing the appropriate method to measure binding affinity is a critical first step that influences the quality and relevance of the data obtained. There is no one-size-fits-all solution; the optimal choice depends on several factors including the nature of the target protein, the properties of the small molecule, available sample quantities, and desired throughput. A combination of different methods often provides the most robust and effective way to identify high-quality starting points for further development.[3]

Here, we present a decision-making workflow to guide your selection process.

Assay_Selection_Workflow cluster_prep Phase 1: Preparation & Initial Questions cluster_methods Phase 2: Method Selection Start Start: Define Target Protein & Ligand (this compound) Q_Label Is a label-free method required? Start->Q_Label Q_Thermo Is a full thermodynamic profile (ΔH, ΔS) needed? Q_Label->Q_Thermo Yes MST MicroScale Thermophoresis (MST) Q_Label->MST No (Labeling OK) FP Fluorescence Polarization (FP) Q_Label->FP No (Labeling OK) Q_Kinetics Are kinetic data (kon, koff) required? Q_Thermo->Q_Kinetics No ITC Isothermal Titration Calorimetry (ITC) Q_Thermo->ITC Yes SPR Surface Plasmon Resonance (SPR) Q_Kinetics->SPR Yes Q_Kinetics->MST No

Caption: A decision workflow for selecting a binding affinity assay.

Gold-Standard Biophysical Techniques: Protocols & Application Notes

We will now delve into the practical application of four powerful and widely adopted techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and MicroScale Thermophoresis (MST).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular binding events.[4] It has become a core technique in drug discovery for its ability to provide not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (kon) and dissociation (koff).[5]

Principle of the Assay In a typical SPR experiment, the target protein is immobilized on a sensor chip with a gold surface.[4] Polarized light is directed at the surface, and at a specific angle of incidence (the resonance angle), surface plasmons are excited, causing a dip in the intensity of reflected light. When the small molecule analyte (in solution) flows over and binds to the immobilized protein, the refractive index at the surface changes, which in turn shifts the resonance angle. This change is measured in real-time and is proportional to the mass accumulating on the surface.

SPR_Principle cluster_setup SPR Sensor Chip Setup cluster_process Binding Process ImmobilizedProtein Immobilized Target Protein GoldSurface Gold Film GlassPrism Glass Prism Detector Detector Measures Shift in Resonance Angle GlassPrism->Detector Reflected Light AnalyteFlow Analyte Flow (Small Molecule) Binding Binding Event Causes Refractive Index Change AnalyteFlow->Binding Association Binding->Detector Signal LightSource Light Source LightSource->GlassPrism Polarized Light

Caption: Principle of Surface Plasmon Resonance (SPR).

Expert Insights & Experimental Design

  • Immobilization Strategy: The protein target is typically immobilized on the sensor chip. For small molecule analysis, direct amine coupling of the protein is common. It is crucial to choose a strategy that preserves the protein's native conformation and binding activity.

  • Analyte Solubility: Since many small molecules have limited solubility in aqueous buffers, stock solutions are often prepared in DMSO. The final DMSO concentration in the running buffer should be kept low (typically <5%) and must be identical in both the analyte samples and the running buffer to avoid solvent-induced artifacts.[6]

  • Mass Transport Limitations: For fast-binding interactions, the rate of binding can be limited by the diffusion of the analyte from the bulk solution to the sensor surface, not the intrinsic interaction kinetics. This can be diagnosed by varying the flow rate. If the observed binding rate changes with the flow rate, mass transport is likely a factor.

  • Controls (Self-Validation):

    • Reference Surface: A reference channel, where a non-relevant protein is immobilized or the surface is simply activated and blocked, is essential to subtract bulk refractive index changes and non-specific binding.

    • Zero Concentration Analyte: Injecting running buffer with the same DMSO concentration as the samples (a "zero concentration" analyte) serves as a double reference to account for any baseline drift.

Step-by-Step Protocol (SPR)

  • Protein Immobilization: Covalently couple the purified target protein to a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for the small molecule's size.

  • System Priming: Equilibrate the entire system with a filtered and degassed running buffer (e.g., HBS-EP+) containing a matched concentration of DMSO (e.g., 1%).

  • Analyte Preparation: Prepare a serial dilution of this compound in the running buffer. A typical concentration range for initial screening might be 0.1 to 100 µM.

  • Binding Measurement: Inject the prepared analyte concentrations over both the active (protein-coupled) and reference surfaces at a constant flow rate (e.g., 30 µL/min).

  • Data Collection: Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Surface Regeneration (if necessary): Inject a regeneration solution (e.g., low pH glycine or high salt) to remove bound analyte and prepare the surface for the next injection. Test regeneration conditions to ensure they do not denature the immobilized protein.

  • Data Analysis: After subtracting the reference channel and zero-concentration signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of all thermodynamic parameters of the interaction—KD, binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single, label-free experiment.[8]

Principle of the Assay An ITC instrument consists of two highly sensitive cells: a reference cell and a sample cell, both maintained at a constant temperature.[9] The reference cell typically contains buffer, while the sample cell contains the target protein solution. The small molecule ligand is loaded into a syringe and injected in small, precise aliquots into the sample cell. If binding occurs, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system applies power to the cell heaters to maintain a zero temperature difference between the cells. The power required to do this is the signal that is measured.

Expert Insights & Experimental Design

  • Buffer Matching: ITC is extremely sensitive to buffer mismatches. The protein and the small molecule must be in an identical, dialyzed buffer. Any mismatch in pH or buffer components will generate large heats of dilution, obscuring the true binding signal.[9]

  • Concentration Accuracy: The accuracy of the derived parameters, especially the stoichiometry (n), is directly dependent on the accuracy of the protein and ligand concentrations. Use reliable methods like amino acid analysis or A280 with a calculated extinction coefficient for the protein.

  • The 'c' Window: For a successful experiment that yields a well-defined sigmoidal binding curve, the product of the stoichiometry (n), the association constant (Ka = 1/KD), and the total protein concentration in the cell ([M]T) should fall within a specific range, known as the 'c' window (ideally between 10 and 1000).[10] This often requires some initial estimation of the KD to set the appropriate protein concentration.[8][10]

  • Controls (Self-Validation):

    • Ligand into Buffer: A crucial control experiment is to inject the ligand into the buffer alone (without protein). The heat generated from this titration should be minimal and is subtracted from the protein-ligand binding experiment to correct for heats of dilution.

Step-by-Step Protocol (ITC)

  • Sample Preparation: Dialyze the purified target protein extensively against the final, filtered, and degassed ITC buffer. Prepare the small molecule in the exact same final dialysis buffer. Accurately determine the concentration of both components.

  • Instrument Setup: Thoroughly clean the instrument cells. Load the protein solution (e.g., 10-50 µM) into the sample cell and the small molecule solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.[10]

  • Titration Experiment: Set the desired temperature and allow the system to equilibrate. Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them (e.g., 150 seconds) to allow the signal to return to baseline.[9]

  • Control Titration: Perform an identical titration, injecting the small molecule solution into the buffer-filled sample cell.

  • Data Analysis: Integrate the heat signal for each injection peak. Subtract the heats of dilution from the control experiment. Plot the resulting heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[11] It is a robust and homogeneous assay format, making it highly amenable to high-throughput screening (HTS).[12]

Principle of the Assay When a small fluorescent molecule (the "tracer") is excited with polarized light, it tumbles rapidly in solution before it emits light, leading to significant depolarization of the emitted light. If this tracer binds to a much larger protein, its rate of tumbling slows down dramatically. As a result, the emitted light remains highly polarized. An FP assay measures this change in polarization. For a competitive FP assay, a known fluorescent ligand (tracer) is used, and the unlabeled test compound (this compound) competes for binding to the target protein, displacing the tracer and causing a decrease in polarization.[13]

Expert Insights & Experimental Design

  • Tracer Design: The success of an FP assay hinges on having a suitable fluorescent tracer. This can be a fluorescently labeled version of a known ligand or the small molecule of interest itself. The fluorescent tag should not interfere with binding.[12]

  • Assay Window: The difference in polarization between the free tracer and the protein-bound tracer is the "assay window." A larger window (e.g., > 70 millipolarization units, mP) provides a more robust assay.[14]

  • Compound Interference: Test compounds can interfere with the assay by being autofluorescent or by quenching the tracer's fluorescence. These compounds should be flagged and validated by an orthogonal method. A pre-read of the plate before adding the tracer can help identify fluorescent compounds.

  • Controls (Self-Validation):

    • Negative Control (Free Tracer): Wells containing only the tracer and buffer to define the minimum polarization value.

    • Positive Control (Bound Tracer): Wells containing the tracer and a saturating concentration of the protein to define the maximum polarization value.

    • Known Inhibitor: A titration of a known, unlabeled binder to validate the assay's ability to detect competition.

Step-by-Step Protocol (Competitive FP)

  • Reagent Preparation: Prepare assay buffer, target protein, fluorescent tracer, and a serial dilution of the unlabeled competitor (this compound).

  • Assay Plate Setup: In a suitable microplate (e.g., black, low-binding 384-well), add the target protein at a fixed concentration (typically around the KD of the tracer).

  • Competitor Addition: Add the serial dilutions of the unlabeled competitor to the wells. Include wells for positive (no competitor) and negative (no protein) controls.

  • Tracer Addition: Add the fluorescent tracer at a fixed, low concentration (ideally well below its KD).

  • Incubation: Incubate the plate for a defined period to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader equipped with the necessary excitation/emission filters and polarizers.

  • Data Analysis: Plot the measured mP values against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve to a competitive binding model to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

MicroScale Thermophoresis (MST)

MST is a powerful, immobilization-free technique that measures molecular interactions by detecting changes in the movement of molecules in a microscopic temperature gradient.[15][16] It is known for its low sample consumption, speed, and ability to perform measurements in complex biological liquids.[15][17]

Principle of the Assay MST is based on thermophoresis, the directed movement of molecules along a temperature gradient, which depends on size, charge, and hydration shell.[18] In an MST experiment, the target protein is fluorescently labeled. A small spot in the sample is heated by an infrared laser, inducing a temperature gradient. The movement of the fluorescent protein out of the heated spot is monitored. When a ligand binds to the protein, the complex's size, charge, or hydration shell changes, altering its thermophoretic movement. This change is detected and quantified. By titrating a non-fluorescent ligand against a fixed concentration of the labeled target, a binding curve can be generated.[19]

Expert Insights & Experimental Design

  • Labeling: The target protein must be fluorescently labeled. This can be achieved through covalent labeling of primary amines (e.g., NHS-ester dyes) or by using fusion proteins like GFP. Intrinsic fluorescence (tryptophan) can also be used. Care must be taken to ensure labeling does not affect the binding site.

  • Sample Quality: MST can detect sample aggregation, which is a common issue with small molecules.[19] Aggregation often results in irregular or noisy curves and should be investigated.

  • Capillary Choice: The assay is performed in thin glass capillaries. Different capillary types (standard, premium, hydrophobic) are available and should be chosen to minimize adsorption of the protein or ligand to the surface.

  • Controls (Self-Validation):

    • Buffer Test: Run the labeled protein in buffer alone to ensure a stable MST signal and check for aggregation or adsorption.

    • Negative Control: Use a non-binding molecule to ensure that the observed signal change is specific to the binding event.

Step-by-Step Protocol (MST)

  • Protein Labeling: Label the target protein with a suitable fluorescent dye according to the manufacturer's protocol. Purify the labeled protein from free dye.

  • Sample Preparation: Prepare a 16-point serial dilution of the unlabeled ligand (this compound).

  • Assay Mixture: Mix each ligand dilution with a constant concentration of the fluorescently labeled target protein.

  • Capillary Loading: Load the mixtures into MST capillaries.

  • MST Measurement: Place the capillaries into the MST instrument. The instrument will apply the IR laser and record the change in fluorescence over time for each capillary.

  • Data Analysis: The instrument software calculates the change in the normalized fluorescence (Fnorm) as a function of ligand concentration. Plotting Fnorm against the logarithm of the ligand concentration generates a binding curve. This curve is fitted using the law of mass action to determine the KD.[19]

Comparative Summary of Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)MicroScale Thermophoresis (MST)
Principle Mass change at a surfaceHeat change in solutionRotational speed in solutionMolecular motion in a temp. gradient
Label Required? NoNoYes (Tracer)Yes (Target Protein)
Immobilization? Yes (Target Protein)NoNoNo
Key Output KD, kon, koffKD, ΔH, ΔS, Stoichiometry (n)IC50 / KiKD
Throughput Medium to HighLowHighMedium to High
Sample Consumption Medium (Protein), High (Ligand)High (Protein & Ligand)LowVery Low
Strengths Real-time kinetics, label-freeGold standard, full thermodynamic profileHomogeneous, HTS-compatibleLow sample use, fast, solution-based
Potential Issues Immobilization artifacts, mass transportHigh sample consumption, buffer-sensitiveCompound interference, tracer requiredLabeling may alter binding

Conclusion

The characterization of binding affinity is a cornerstone of modern drug discovery. For a molecule like this compound, a multi-faceted approach employing a combination of the techniques described herein is the most robust strategy for elucidating its interaction with a given biological target.

Label-free methods like SPR and ITC offer unparalleled insight into the fundamental biophysics of the interaction. SPR provides the critical kinetic context of how quickly a compound binds and dissociates, while ITC delivers a complete thermodynamic signature, revealing the enthalpic and entropic driving forces. For higher-throughput needs, such as screening analogs or confirming hits, labeled techniques like FP and MST provide excellent solutions. FP is a cost-effective and scalable method for competitive screening, whereas MST offers a unique combination of low sample consumption, speed, and the ability to work in complex solutions, making it a versatile tool for affinity determination and validation.[15]

By carefully selecting the appropriate technique, meticulously designing experiments with integrated controls, and critically analyzing the resulting data, researchers can confidently and accurately determine the binding affinity, paving the way for informed decisions in the optimization of novel therapeutic agents.

References

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  • Jorgensen, W. L., et al. (2011). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]

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  • ResearchGate. (n.d.). Determination of dissociation constant (KD) via isothermal titration.... Retrieved from [Link]

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Sources

Application Notes and Protocols for In Vivo Evaluation of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Carboxylic Acid Derivative

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is a novel synthetic compound belonging to the indole carboxylic acid class. While direct pharmacological data for this specific molecule is not yet publicly available, its structural similarity to other biologically active indole derivatives suggests a broad therapeutic potential. Related compounds have demonstrated activities spanning oncology, metabolic regulation, and neuroprotection. For instance, the cytotoxic effects of similar indole structures suggest potential as anti-cancer agents, while other derivatives, such as dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor, point towards applications in metabolic disorders. Furthermore, the broader family of indole-containing molecules, including tryptamines, are well-known for their interactions with serotonergic pathways, indicating possible roles in treating pain, inflammation, and neuropsychiatric conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vivo screening and characterization of this compound. The following protocols are designed to explore the compound's potential efficacy across four key therapeutic areas: Metabolic Disorders, Pain and Inflammation, Oncology, and Neuropsychiatric Disorders. The experimental designs are grounded in established, validated models and emphasize scientific rigor, ethical considerations, and data-driven decision-making.

PART I: In Vivo Models for Metabolic Disorders

The structural similarity to MTP inhibitors warrants investigation into the compound's effects on metabolic parameters. The following models are fundamental for assessing potential anti-obesity and anti-diabetic properties.

Diet-Induced Obesity (DIO) Model

Scientific Rationale: The DIO model in mice is a cornerstone for studying obesity and its complications as it closely mimics the development of human obesity driven by a high-fat, high-sugar diet.[1][2] This model is ideal for evaluating the effect of this compound on body weight, adiposity, and related metabolic dysfunctions.

Experimental Workflow:

DIO_Workflow cluster_acclimation Acclimation & Baseline cluster_diet Dietary Intervention cluster_treatment Treatment Phase cluster_assessment Assessment Acclimation Acclimation (1 week) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline Diet High-Fat Diet (HFD) vs. Control Diet (15 weeks) Baseline->Diet Treatment Compound Administration (Vehicle vs. Test Compound) Diet->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Terminal Terminal Endpoint (Organ Collection, Blood Analysis) OGTT->Terminal

Caption: Workflow for the Diet-Induced Obesity (DIO) model.

Protocol:

  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Acclimation: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for one week prior to the study.[3]

  • Diet: Randomize mice into two groups based on body weight: a control group receiving a standard chow diet (10% kcal from fat) and a high-fat diet (HFD) group (45-60% kcal from fat) for 15 weeks to induce obesity.[3][4]

  • Compound Administration:

    • Once significant weight gain is observed in the HFD group, subdivide them into a vehicle control group and one or more treatment groups receiving this compound.

    • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency should be determined by preliminary pharmacokinetic studies.

  • Monitoring:

    • Record body weight and food intake weekly.[3]

    • Observe animals daily for any signs of toxicity.

  • Terminal Procedures:

    • At the end of the treatment period, fast the animals for 6 hours.[3]

    • Collect blood via cardiac puncture for analysis of plasma lipids, glucose, and insulin.

    • Harvest and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and the liver.

Oral Glucose Tolerance Test (OGTT)

Scientific Rationale: The OGTT is a critical assay for assessing glucose homeostasis and insulin sensitivity.[5] It measures the body's ability to clear a glucose load from the bloodstream, providing insights into potential anti-diabetic effects of the test compound.[6]

Protocol:

  • Animal Preparation: Fast mice for 4-6 hours prior to the test.[6][7]

  • Baseline Measurement: Obtain a baseline blood glucose reading (t=0) from a tail vein blood sample using a glucometer.[6]

  • Glucose Administration: Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.[6][8]

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.[6][7]

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Table 1: Key Parameters in Metabolic Disorder Models

ParameterDiet-Induced ObesityOral Glucose Tolerance Test
Primary Endpoint Change in Body WeightGlucose Area Under the Curve (AUC)
Secondary Endpoints Food Intake, Adiposity, Plasma LipidsFasting Blood Glucose, Peak Glucose
Typical Duration 16-20 weeks2 hours
Key Considerations Diet composition, acclimation periodFasting duration, route of glucose administration

PART II: In Vivo Models for Pain and Inflammation

The broad biological activity of indole derivatives makes them candidates for analgesic and anti-inflammatory drugs. The following models are standard for evaluating these properties.

Carrageenan-Induced Paw Edema

Scientific Rationale: This is a widely used and reproducible model of acute inflammation.[9] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, which can be quantified to assess the efficacy of anti-inflammatory compounds.[10][11]

Experimental Workflow:

Carrageenan_Workflow cluster_baseline Baseline cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement Baseline Measure Initial Paw Volume (V₀) Treatment Administer Vehicle, Test Compound, or Positive Control Baseline->Treatment Induction Inject Carrageenan into Hind Paw Treatment->Induction Measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Induction->Measurement

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) using a plethysmometer.[9]

  • Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally 1 hour before carrageenan injection.[9]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[9][12]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[9]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Scientific Rationale: The CCI model is a widely used and validated model of neuropathic pain that mimics human conditions of chronic nerve compression.[13][14] It involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[15]

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Expose the common sciatic nerve at the mid-thigh level.

    • Place four loose ligatures of chromic gut suture around the nerve.[13][14]

    • Close the incision in layers.

  • Behavioral Testing:

    • Assess baseline pain responses before surgery.

    • Starting 24 hours post-surgery, and at regular intervals thereafter, measure:

      • Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.[13]

      • Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.[15]

  • Compound Administration: Administer the test compound or vehicle and assess its effect on the established pain behaviors.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle and treated groups.

PART III: In Vivo Models for Oncology

Given the cytotoxic potential of related compounds, evaluating this compound in a cancer model is a logical step.

Subcutaneous Tumor Xenograft Model

Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for in vivo efficacy testing of novel anti-cancer agents.[16] This model allows for the assessment of a compound's ability to inhibit tumor growth.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NSG or nude mice).

  • Cell Preparation:

    • Harvest cancer cells (select a cell line relevant to the hypothesized mechanism of action) during their logarithmic growth phase.[17]

    • Prepare a single-cell suspension in a suitable medium, optionally mixed with Matrigel to improve tumor take.[17][18]

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of the mice.[17]

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[17]

  • Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups and begin dosing.

  • Endpoint:

    • Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Table 2: Key Parameters in Oncology and Pain/Inflammation Models

ParameterCarrageenan-Induced Paw EdemaChronic Constriction InjurySubcutaneous Xenograft
Primary Endpoint Paw VolumePaw Withdrawal Threshold/LatencyTumor Volume
Model Type Acute InflammationNeuropathic PainOncology
Typical Duration 6 hours2-4 weeks3-6 weeks
Key Considerations Timing of compound administrationSurgical technique, baseline measurementsCell line selection, animal strain

PART IV: In Vivo Models for Neuropsychiatric Disorders

The potential interaction with serotonergic systems suggests that this compound could have anxiolytic or antidepressant effects.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Scientific Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[19] It is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces.[20] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[21]

  • Animal Preparation: Acclimate the animals to the testing room for at least 1 hour before the test.[22]

  • Procedure:

    • Administer the test compound or vehicle at an appropriate time before the test.

    • Place the mouse in the center of the maze, facing an open arm.[20]

    • Allow the animal to explore the maze for 5 minutes.[21]

    • Record the session using a video camera.

  • Data Analysis:

    • Use video tracking software to measure the time spent in the open and closed arms, and the number of entries into each arm.[22]

    • An increase in the percentage of time spent in the open arms or the number of open arm entries is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depressive-Like Behavior

Scientific Rationale: The FST is a common screening tool for antidepressant compounds.[23] The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture.[24] Antidepressants are known to increase the duration of mobility (swimming and struggling).

Protocol:

  • Apparatus: A transparent cylindrical container filled with water.[24]

  • Animal Preparation: Transport animals to the testing room at least 30 minutes before the test.[25]

  • Procedure:

    • Administer the test compound or vehicle.

    • Gently place the mouse into the water-filled cylinder for a 6-minute session.[25]

    • Record the session with a video camera.

  • Data Analysis:

    • Score the last 4 minutes of the session, measuring the duration of immobility.[25]

    • A significant decrease in immobility time suggests an antidepressant-like effect.

General Considerations and Best Practices

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[26][27][28] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Pharmacokinetics and Metabolism: Preliminary studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial for selecting appropriate doses, routes of administration, and dosing schedules.[29][30]

  • Blinding and Randomization: To avoid experimental bias, studies should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups.

  • Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.

Conclusion

The in vivo models detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its activity in models of metabolic disorders, pain and inflammation, oncology, and neuropsychiatric disorders, researchers can efficiently identify the most promising therapeutic avenues for this novel compound and guide its further development.

References

  • Protocols.io. (2020, April 14). Oral Glucose Tolerance Test in Mouse. [Link]

  • protocols.io. (2023, January 13). Elevated plus maze protocol. [Link]

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Troubleshooting & Optimization

Optimizing the synthesis yield of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for robust and reproducible synthetic methodologies in pharmaceutical research, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid . Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to offer in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and field-proven experience.

As Senior Application Scientists, our goal is to empower you to overcome common synthetic hurdles, enhance reaction yields, and ensure the highest purity of your target compound. This guide is structured to provide direct, actionable solutions to specific experimental challenges you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis of this compound. The typical synthetic route involves a Fischer indole synthesis to form the core, followed by N-alkylation and ester hydrolysis.

Question 1: My Fischer Indole Synthesis of the 5-methoxy-2-methyl-indole-3-carboxylate ester is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Low yield in the Fischer Indole Synthesis is a frequent challenge. The causes can typically be traced to three areas: the acid catalyst, competing side reactions, or the purity of the starting hydrazone.

  • Pillar 1: The Acid Catalyst is Crucial The choice and concentration of the acid catalyst are decisive for the success of the reaction.[1] The Fischer Indole Synthesis relies on an acid-catalyzed[2][2]-sigmatropic rearrangement of a phenylhydrazone intermediate.[3]

    • Causality: Both Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are effective catalysts.[1][4] However, excessively strong acidic conditions or high temperatures can lead to degradation and the formation of resinous side products. The electron-donating methoxy group on the phenylhydrazine ring generally facilitates the reaction, allowing for milder conditions compared to electron-deficient systems.[4]

    • Troubleshooting Protocol:

      • Catalyst Screening: If using a strong Brønsted acid like H₂SO₄ is failing, switch to a milder Lewis acid. Zinc chloride (ZnCl₂) is often an excellent choice as it is less prone to causing charring.

      • Reaction Conditions: Start at a lower temperature (e.g., 80°C) and slowly increase if the reaction does not proceed. Use a solvent like ethanol or acetic acid. Microwave-assisted synthesis has also been shown to dramatically accelerate this reaction, often completing within minutes.[5]

      • Hydrazone Purity: Ensure the phenylhydrazone precursor is pure. It can be synthesized via the Japp-Klingemann reaction from 4-methoxyaniline and an appropriate β-ketoester.[2][6] Purify the hydrazone by recrystallization before the cyclization step.

  • Pillar 2: Understanding Competing Pathways The key[2][2]-sigmatropic rearrangement competes with a heterolytic N-N bond cleavage pathway.

    • Causality: Electron-donating substituents, such as the methoxy group in your starting material, can stabilize the carbocation intermediate formed from N-N bond cleavage, making this side reaction more favorable.[7][8] This leads to the formation of 4-methoxyaniline and other byproducts instead of your desired indole.

    • Solution: Employing a less polar solvent can disfavor the formation of charged intermediates from the cleavage pathway. Additionally, using a Lewis acid catalyst can better coordinate the nitrogen atoms, favoring the desired rearrangement over bond cleavage.

Question 2: I am observing incomplete hydrolysis of the ethyl/methyl ester to the final carboxylic acid. How can I drive the reaction to completion?

Answer:

Incomplete saponification is a common issue, often due to suboptimal reaction conditions or insufficient reaction time. Ester hydrolysis is a reversible reaction under acidic conditions, but is effectively irreversible under basic conditions, which is the preferred method for this substrate.[9][10]

  • Causality: The hydrolysis of the ester requires a nucleophilic attack by a hydroxide ion. Factors like steric hindrance around the ester, solvent choice, and concentration of the base are critical. While indole esters are generally reactive, achieving full conversion requires robust conditions.[11][12]

  • Troubleshooting Protocol:

    • Choice of Base: While sodium hydroxide (NaOH) is common, lithium hydroxide (LiOH) is often more effective, especially for more hindered esters.

    • Solvent System: A mixed solvent system is highly recommended to ensure solubility of both the ester and the inorganic base. A 1:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water is a standard and effective choice.[13][14]

    • Temperature and Time: The reaction should be heated to reflux (around 70°C) for a sufficient period.[13] Monitor the reaction by TLC until the starting ester spot has completely disappeared. This can take anywhere from a few hours to overnight.

    • Work-up: After the reaction is complete, the organic solvents are removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with 1N HCl) to a pH of 1-2 to precipitate the carboxylic acid product.[13][15] The solid can then be collected by filtration.

ParameterRecommended ConditionRationale
Base LiOH or NaOH (2-3 equivalents)LiOH is often more effective. An excess of base drives the reaction.
Solvent THF:Methanol:Water (1:1:1)Ensures all reactants are in a single phase, maximizing reaction rate.[14]
Temperature 70°C to RefluxProvides sufficient energy to overcome the activation barrier.
Time 4-16 hoursMonitor by TLC to ensure complete consumption of starting material.

Table 1: Optimized Saponification Conditions

Question 3: My N-propylation step is giving low yields, and I'm seeing multiple spots on my TLC plate. What is going wrong?

Answer:

Low yields in the N-alkylation of indoles often stem from an inappropriate choice of base or reaction conditions, leading to side reactions or incomplete conversion.

  • Causality: The indole N-H proton is weakly acidic (pKa ≈ 17). A sufficiently strong base is required to deprotonate it to form the highly nucleophilic indolide anion, which then attacks the propyl halide. Weak bases may not fully deprotonate the indole, leading to slow and incomplete reactions. Furthermore, the indolide anion is an ambident nucleophile, and while N-alkylation is generally favored, some C3-alkylation can occur as a side reaction.

  • Troubleshooting Protocol:

    • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for this transformation. It irreversibly deprotonates the indole. Alternatives like potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times.

    • Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or THF. These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the indolide anion.

    • Procedure:

      • Dissolve the indole ester in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution in an ice bath (0°C).

      • Add NaH (approx. 1.2 equivalents) portion-wise. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.

      • Add the alkylating agent (e.g., 1-bromopropane or 1-iodopropane, approx. 1.1-1.5 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

ParameterReagent/ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete and irreversible deprotonation.
Alkylating Agent 1-Iodopropane > 1-BromopropaneIodide is a better leaving group, leading to a faster reaction.
Solvent Anhydrous DMF or THFPolar aprotic solvents enhance the nucleophilicity of the indolide anion.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction proceeds well at RT.

Table 2: Recommended N-propylation Conditions

Visualizing the Workflow

A clear understanding of the reaction sequence is vital for effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: N-propylation cluster_3 Step 4: Saponification A 4-Methoxyaniline C Arylhydrazone Intermediate A->C Diazotization (Japp-Klingemann) B Ethyl 2-methyl-3-oxobutanoate B->C D Indole-3-carboxylate Ester C->D Acid Catalyst (e.g., ZnCl2, Heat) E N-Propylated Indole Ester D->E 1. NaH, DMF 2. Propyl Iodide F Final Product: 5-methoxy-2-methyl-1-propyl-1H- indole-3-carboxylic acid E->F 1. LiOH, THF/MeOH/H2O 2. HCl workup

Caption: Overall synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanistic basis of the Fischer Indole Synthesis? The reaction proceeds via the acid-catalyzed formation of an ene-hydrazine tautomer from the starting phenylhydrazone. This intermediate then undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step. A subsequent rearomatization, intramolecular cyclization, and elimination of ammonia yield the final indole ring system.[1][3][16]

Fischer_Indole_Mechanism Start Phenylhydrazone Intermediate1 Ene-hydrazine (Tautomer) Start->Intermediate1 H+ Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate Intermediate1->Intermediate2 Heat, H+ Intermediate3 Rearomatization Intermediate2->Intermediate3 Intermediate4 Cyclization & -NH3 Elimination Intermediate3->Intermediate4 End Indole Product Intermediate4->End -NH3

Caption: Simplified mechanism of the Fischer Indole Synthesis.

  • Q2: Are there any specific safety concerns I should be aware of? Yes. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sodium hydride (NaH) is a flammable solid that reacts violently with water; it must be handled under an inert atmosphere. Strong acids and bases, as well as organic solvents like DMF, also require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Q3: Can I use a different N-alkyl group? Yes, the N-alkylation protocol is quite general. You can use other alkyl halides (e.g., ethyl bromide, butyl iodide, benzyl bromide) to synthesize a variety of N-substituted indole derivatives. The reactivity follows the trend I > Br > Cl for the leaving group.[5]

References

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. (2017). Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? National Institutes of Health (NIH). (2011). Available at: [Link]

  • The Japp‐Klingemann Reaction. ResearchGate. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. (2011). Available at: [Link]

  • Problems with Fischer indole synthesis. Reddit. (2021). Available at: [Link]

  • Indole-3-acetic Acid. Organic Syntheses. Available at: [Link]

  • Japp–Klingemann reaction. Wikipedia. Available at: [Link]

  • Japp klingemann reaction. Slideshare. Available at: [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. (1989). Available at: [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. National Institutes of Health (NIH). (1989). Available at: [Link]

  • The Fischer Indole Synthesis: A Semiempirical Study. University of Nebraska–Lincoln. Available at: [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. ResearchGate. (1998). Available at: [Link]

  • Fischer Indole Synthesis. YouTube. (2021). Available at: [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. (2010). Available at: [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. ARKIVOC. Available at: [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. (2020). Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Hydrolysis of esters. Chemguide. Available at: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. (2023). Available at: [Link]

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Technical Support Center: Navigating the Challenges of Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This resource is meticulously designed for researchers, chemists, and drug development professionals who encounter the common yet complex challenge of low yields in their indole synthesis reactions. As specialists in the field, we understand that a successful synthesis is not merely about following a procedure but about comprehending the intricate interplay of factors that govern reaction outcomes. This guide provides in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to empower you to diagnose issues, optimize your protocols, and achieve higher yields and purity.

Our approach is grounded in years of field-proven experience and a deep understanding of reaction mechanisms. We will delve into the causality behind experimental choices, offering not just solutions but the scientific rationale that underpins them.

Troubleshooting Guide: Common Indole Syntheses

Low yields in indole synthesis can often be traced back to a handful of critical parameters. This section breaks down troubleshooting strategies for some of the most widely used indole synthesis methodologies.

The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][2][3] While robust, its success is highly sensitive to several factors.

Common Issue: Low or No Product Formation

If you are experiencing a low yield or complete failure of your Fischer indole synthesis, a systematic evaluation of the following is crucial:

  • Starting Material Quality: The purity of the arylhydrazine is paramount. Arylhydrazines can degrade over time, and impurities can lead to a host of unwanted side reactions.[4][5] It is often advisable to use freshly distilled or purified phenylhydrazine or its more stable hydrochloride salt.[4]

  • Reaction Conditions: This synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1][6]

    • Acid Catalyst: The choice between Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is substrate-dependent and often requires empirical optimization.[1][3][4][7] Polyphosphoric acid (PPA) is also a frequently effective catalyst for the cyclization step.[4] For sensitive substrates, a milder acid like acetic acid may prevent decomposition.[4]

    • Temperature: Elevated temperatures are typically required, but excessive heat can lead to degradation.[4] Careful temperature control is critical, and monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and temperature.[4]

  • Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound plays a pivotal role.

    • Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting undesired cleavage over cyclization.[1][6][8]

    • Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, also leading to N-N bond cleavage.[1][6] This is a known challenge in the synthesis of 3-aminoindoles.[1][6][8]

    • Electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction and may necessitate harsher conditions (stronger acid, higher temperature).[4]

  • Steric Hindrance: Bulky substituents on either reactant can impede the reaction.[1][4]

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Fischer_Troubleshooting Start Low Yield in Fischer Indole Synthesis Check_Purity Verify Starting Material Purity (Arylhydrazine & Carbonyl) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_Hydrazine Purify/Distill Arylhydrazine Check_Purity->Purify_Hydrazine Impure Screen_Acids Screen Acid Catalysts (Brønsted vs. Lewis) Optimize_Conditions->Screen_Acids Vary_Temp Vary Temperature & Reaction Time Optimize_Conditions->Vary_Temp Evaluate_Substituents Assess Substituent Effects (Electronic & Steric) Consider_Route Consider Alternative Synthetic Route Evaluate_Substituents->Consider_Route Unfavorable Purify_Hydrazine->Optimize_Conditions Screen_Acids->Evaluate_Substituents Vary_Temp->Evaluate_Substituents

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to produce a 2-arylindole.[9] Historically, it has been plagued by harsh reaction conditions and low yields.[10]

Common Issue: Low Yield and Poor Regioselectivity

  • Harsh Conditions: The high temperatures and strong acids traditionally employed can cause degradation of starting materials and products.[9]

    • Solution: Modern modifications include the use of milder catalysts like lithium bromide or employing microwave irradiation to improve yields and reduce reaction times.[10]

  • Unpredictable Regioselectivity: When using substituted anilines, a mixture of regioisomers can be a significant problem.[9]

    • Solution: The regiochemical outcome is influenced by the electronic and steric nature of the substituents. A thorough literature search for similar substrates is recommended. In some cases, separation of isomers by chromatography may be unavoidable.

The Reissert Indole Synthesis

The Reissert synthesis produces indoles from o-nitrotoluene and diethyl oxalate through a condensation followed by reductive cyclization.[11]

Common Issue: Inefficient Reductive Cyclization

  • Choice of Reducing Agent: The success of the second step, the reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate, is highly dependent on the reducing agent.

    • Classic conditions often use zinc in acetic acid.[11][12] Other effective systems include iron powder in acetic acid/ethanol or sodium dithionite.[12][13]

    • For some substrates, certain reducing agents like PtO₂ in ethanol can lead to the formation of quinolones as byproducts.[12]

  • Base for Condensation: In the initial condensation step, potassium ethoxide has been shown to provide better results than sodium ethoxide.[11][12]

Palladium-Catalyzed Indole Syntheses (e.g., Larock, Buchwald)

Modern palladium-catalyzed methods offer powerful and versatile routes to substituted indoles.[14][15] However, they come with their own set of optimization challenges.

Common Issue: Low Catalyst Activity or Yield

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and additives is critical for a successful reaction.[16]

    • Ligands: The electronic and steric properties of phosphine ligands can dramatically influence the outcome.[16] In some cases, the addition of a ligand like PPh₃ can be detrimental, leading to slower reactions and lower yields.[17]

    • Additives: Additives like LiCl or n-Bu₄NCl are often essential for high yields in Larock-type syntheses.[17]

  • Reaction Conditions:

    • Base: The choice and amount of base (e.g., KOAc, K₂CO₃) are crucial. Using more than one equivalent can sometimes slow the reaction and decrease the yield.[17]

    • Solvent: The polarity of the solvent can significantly impact the reaction.

  • Substrate Scope: Electron-donating groups on the alkyne in a Larock synthesis generally lead to higher yields, while electron-withdrawing groups can result in slightly lower yields.[14]

Frequently Asked Questions (FAQs)

Q1: My indole product seems to be decomposing on the silica gel column during purification. What can I do?

This is a common issue as some indole derivatives are sensitive to the acidic nature of standard silica gel.[5]

  • Neutralize the Silica: You can pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (typically 1%).[5]

  • Alternative Stationary Phases: Consider using a different stationary phase like alumina or reversed-phase silica (C18).[5]

Q2: I'm performing a Fischer indole synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

The ratio of the two possible regioisomers is highly dependent on the reaction conditions, especially the acid catalyst.[9]

  • Acid Strength: The choice of acid and its concentration can significantly influence the outcome.[5] Generally, stronger acids tend to favor the formation of the indole derived from the less sterically hindered enamine intermediate.[5] A screening of different acid catalysts (e.g., PPA, H₂SO₄, HCl, acetic acid) is recommended.

Q3: What are the most common side reactions in the Fischer indole synthesis?

  • Aldol Condensation: Aldehydes and ketones possessing α-hydrogens can undergo self-condensation under the acidic reaction conditions.[1][9] To minimize this, one can try adding the carbonyl compound slowly to the reaction mixture.[9]

  • N-N Bond Cleavage: As mentioned earlier, certain electronic substituent patterns can favor the cleavage of the hydrazine N-N bond, leading to byproducts instead of the desired indole.[6][8]

Q4: Can I use acetaldehyde in a Fischer indole synthesis to make the parent, unsubstituted indole?

Direct synthesis of the parent indole using acetaldehyde is often problematic and can fail due to the high reactivity of acetaldehyde, which is prone to polymerization under acidic conditions.[1][9]

  • Alternative Approach: A common workaround is to use pyruvic acid as the carbonyl component, which forms indole-2-carboxylic acid. This can then be decarboxylated by heating to yield the parent indole.[1][12][13]

Q5: My crude indole product is a complex mixture. What are some effective purification strategies?

Purification of indoles can be challenging due to the presence of structurally similar impurities.[1]

  • Column Chromatography: This is the most common method. Careful selection of the solvent system is key. Gradient elution or the use of aprotic solvents may improve separation.[1]

  • Recrystallization: This can be a highly effective technique for achieving high purity, although it may lead to a lower overall recovery.[1] Experimenting with different solvent systems is crucial.

Key Parameter Summary for Optimization

ParameterFischer SynthesisBischler-MöhlauReissert SynthesisPd-Catalyzed Synthesis
Catalyst Brønsted or Lewis Acids (e.g., HCl, ZnCl₂, PPA)[3]Strong Acids (classic), LiBr (milder)[10]Base (e.g., KOEt) for condensation[11][12]Pd source (e.g., Pd(OAc)₂) + Ligand[16]
Temperature Often elevated (e.g., 80-120°C), substrate-dependent[4][7]High temperatures (classic), Microwave (milder)Low temperature for condensation, then heat[7]Typically 100-120°C[17]
Solvent Acetic acid, ethanol, etc.[4]Aniline (as solvent and reactant)Ethanol, Ether[12]DMF, Acetonitrile, etc.
Key Challenge Substituent effects, side reactions[1][6]Harsh conditions, low yield, regioselectivity[9][10]Efficiency of reductive cyclization[12][13]Catalyst activity, ligand/additive choice[16][17]

Experimental Protocol: General Guideline for Fischer Indole Synthesis

This protocol is a general starting point. Specific quantities, temperatures, and reaction times must be optimized for each unique substrate combination.

  • Hydrazone Formation (Optional One-Pot): In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the arylhydrazine (or its hydrochloride salt) (1.0 eq) and the ketone or aldehyde (1.0-1.1 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Cyclization: Add the acid catalyst (e.g., 10 mol% H₂SO₄, or use acetic acid as both solvent and catalyst).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux, 80-110°C) and monitor the progress of the reaction using TLC.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling (e.g., in an ice bath), it can be collected by filtration.[4] Otherwise, carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem.
  • Common side reactions in indole-pyrrole synthesis. Benchchem.
  • Technical Support Center: Troubleshooting Indole Cyclization Reactions. Benchchem.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Available at: [Link]

  • Improving yield in Fischer indole synthesis of precursors. Benchchem.
  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Reaction optimization for indole synthesis via olefin isomerization. ResearchGate. Available at: [Link]

  • Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]

  • A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available at: [Link]

  • Reissert indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available at: [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC - NIH. Available at: [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis and Chemistry of Indole. Available at: [Link]

  • Reissert-Indole-Synthesis.pdf. ResearchGate. Available at: [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Available at: [Link]

  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC - NIH. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC - NIH. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

Sources

Technical Support Center: P5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this indole derivative.

Section 1: Initial Purity Assessment and Impurity Profiling

Before attempting any purification, a thorough assessment of the crude product is essential. This not only establishes a baseline purity but also helps in identifying the nature and quantity of impurities, which is critical for selecting the most effective purification strategy.

FAQ: What are the initial steps to assess the purity of my crude product?

Answer: A multi-pronged analytical approach is recommended to accurately gauge the purity of your crude this compound.

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative technique to visualize the number of components in your mixture.[1][2] Spot your crude material on a TLC plate and develop it with a few different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A single spot is a good preliminary indicator of purity, while multiple spots confirm the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for assessing purity.[3][4] The spectrum of a pure sample will show sharp, well-defined peaks corresponding to the protons of the target molecule. Impurities will present as extra peaks. Integrating the peaks of your product against the impurity peaks can provide a rough quantitative estimate of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of your mixture and provides the mass-to-charge ratio of each.[1][3] This is invaluable for confirming the molecular weight of your desired product and getting a mass for each impurity, which aids in their identification.[3] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used for a more precise quantitative assessment of purity.[1]

FAQ: What are the likely impurities I might encounter during the synthesis of this compound?

Answer: The impurity profile largely depends on the synthetic route. Assuming a common route like the Fischer indole synthesis, followed by N-alkylation and saponification, you can anticipate several types of impurities.[5][6][7]

  • Unreacted Starting Materials: Phenylhydrazine derivatives, the keto-ester, or propyl halides from the N-alkylation step.

  • Intermediates: The phenylhydrazone intermediate or the ester form of the final product if saponification is incomplete.

  • Side-Reaction Products: The Fischer indole synthesis is notorious for producing side products, especially under harsh acidic conditions or high temperatures.[5][8] This can include regioisomers or polymeric materials. Aldol condensation products from the starting ketone can also be a source of impurities.[5]

  • Reagents and Catalysts: Residual acid or base catalysts used in the various steps.

Troubleshooting: My NMR/LC-MS shows unexpected peaks. How do I begin to identify them?

Answer: Identifying unknown peaks is a process of systematic deduction.

  • Analyze the Mass (from LC-MS): Compare the molecular weights of the unexpected peaks to the molecular weights of all potential starting materials, intermediates, and common side products.

  • Analyze the NMR Spectrum:

    • Look for characteristic peaks. For example, the presence of an ethyl or methyl ester singlet in the ¹H NMR would strongly suggest incomplete saponification.

    • If you suspect an impurity from the Fischer synthesis, look for byproducts like aniline.[8]

  • Consult the Literature: Review the specific synthetic method you used. Often, papers will report common byproducts that can be used as a reference.

  • Consider Stability: Indole derivatives can be sensitive.[9][10] Your purification or workup conditions (e.g., strong acid/base, high heat) might be causing degradation of your product.[11]

Section 2: Core Purification Strategies

For crystalline solids like this compound, recrystallization is the preferred method of purification. If that fails to achieve the desired purity, column chromatography is the next logical step.

Workflow for Purification Strategy

Below is a general decision-making workflow for purifying your compound.

Purification_Workflow start Crude Product assess_purity Assess Purity (TLC, NMR, LC-MS) start->assess_purity is_pure Is purity >95%? assess_purity->is_pure is_solid Is the crude material a solid? recrystallize Perform Recrystallization is_solid->recrystallize Yes liquid_chrom Direct to Column Chromatography is_solid->liquid_chrom No is_pure->is_solid No end_pure Pure Product is_pure->end_pure Yes reassess1 Re-assess Purity recrystallize->reassess1 is_pure2 Is purity sufficient? reassess1->is_pure2 column_chrom Perform Column Chromatography is_pure2->column_chrom No is_pure2->end_pure Yes reassess2 Re-assess Purity column_chrom->reassess2 is_pure3 Is purity sufficient? reassess2->is_pure3 is_pure3->end_pure Yes end_impure Consider Alternative Strategy (e.g., Acid-Base Extraction, Prep-HPLC) is_pure3->end_impure No liquid_chrom->column_chrom

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. This guide provides in-depth troubleshooting advice and detailed protocols to ensure successful experimental outcomes.

Introduction: Understanding the Molecule

This compound possesses a chemical structure that presents predictable solubility hurdles. Its indole core and propyl group contribute to its hydrophobic nature, while the carboxylic acid group offers a handle for pH-dependent solubility manipulation. Carboxylic acids with more than five carbon atoms tend to have limited water solubility due to the dominance of the hydrophobic hydrocarbon portion.[1][2] This guide will equip you with the knowledge and techniques to effectively solubilize this compound for your research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound is insoluble in aqueous buffers at neutral pH. Why is this happening and what should I do?

Root Cause Analysis:

The limited aqueous solubility of this compound at neutral pH is due to the protonated state of its carboxylic acid group. In acidic to neutral solutions, the carboxyl group (-COOH) is largely uncharged, making the molecule less polar and thus poorly soluble in water.[3][4] To improve solubility, the carboxylic acid must be deprotonated to its carboxylate form (-COO⁻), which is an ionized and much more water-soluble species.[3][5][6]

Troubleshooting Workflow:

A Start: Compound insoluble in neutral aqueous buffer B Strategy 1: pH Adjustment (Primary Approach) A->B G Strategy 2: Co-solvent Approach (Use with caution in cell-based assays) A->G C Increase pH above pKa (e.g., pH > 5-6) B->C D Is the compound soluble? C->D E Yes: Proceed with experiment. Monitor for precipitation upon dilution. D->E Success F No: pH adjustment alone is insufficient. D->F Failure F->G K Combine pH adjustment and co-solvents if necessary. F->K H Prepare a concentrated stock in a water-miscible organic solvent. G->H I Add stock solution to aqueous buffer while vortexing. H->I J Monitor for precipitation. I->J

Caption: Decision workflow for solubilizing the compound in aqueous media.

Detailed Protocol 1: Solubilization via pH Adjustment

  • Determine the Target Concentration: Decide on the final concentration needed for your experiment.

  • Prepare a Basic Solution: Use a dilute basic solution, such as 0.1 M NaOH or KOH, to dissolve the compound.

  • Initial Dissolution: Add a small amount of the basic solution to your solid compound and gently agitate. The compound should dissolve as it is converted to its more soluble salt form.[1][7]

  • pH Titration: Slowly add your experimental buffer to the dissolved compound solution. Monitor the pH and adjust as necessary with dilute HCl or NaOH to reach your desired final pH, ensuring it remains high enough to maintain solubility.

  • Final Volume Adjustment: Bring the solution to the final desired volume with your experimental buffer.

  • Observation: Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

Caution: Be mindful that altering the pH of your experimental buffer can impact your biological system. Always include appropriate pH controls in your experiments.

FAQ 2: I've prepared a stock solution in an organic solvent, but the compound precipitates when I add it to my aqueous cell culture media. How can I prevent this?

Root Cause Analysis:

This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, and the compound is forced out of solution as a precipitate.

Troubleshooting Strategies:

  • Reduce the Stock Solution Concentration: A more dilute stock solution will result in a lower final concentration of the organic solvent in your media, which can help keep the compound in solution.

  • Use a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of hydrophobic compounds.[8][9][10][11] Common co-solvents for biological experiments include DMSO, ethanol, and PEG300.[12][13]

  • Optimize the Addition Process:

    • Warm the aqueous media slightly (e.g., to 37°C) to increase solubility.

    • Add the stock solution dropwise while vigorously vortexing or stirring the media to promote rapid dispersion.

    • Avoid adding the stock solution directly to concentrated proteins (like FBS), as this can promote precipitation. Add the stock to the basal media first, then add supplements.

Recommended Solvents for Stock Solutions:

SolventTypical Starting ConcentrationNotes
DMSO 10-50 mMWidely used, but can be toxic to cells at concentrations >0.5%. Always include a vehicle control.[14]
Ethanol 10-50 mMLess toxic than DMSO for some cell lines, but can have biological effects.[15]
Methanol SolublePrimarily for non-cell-based applications due to toxicity.
DMF 30 mg/mLUse with caution due to potential toxicity.[16]

Detailed Protocol 2: Preparing a Co-solvent Formulation for In Vivo Studies

For animal studies, a more complex vehicle may be required to maintain solubility upon administration. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[13][17]

  • Initial Dissolution: Dissolve the compound in DMSO to create a concentrated primary stock. Sonication may be necessary.[13]

  • Addition of PEG300: Add PEG300 to the DMSO stock and mix thoroughly.

  • Addition of Surfactant: Add Tween 80, a surfactant that aids in creating a stable microemulsion, and mix well.[18]

  • Final Dilution: Slowly add saline to the organic mixture while vortexing to bring it to the final volume. The resulting solution should be clear.

Example Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[13]

FAQ 3: Should I consider using a salt form of the compound to improve solubility?

Root Cause Analysis:

Converting a carboxylic acid to a salt is a standard and effective method for significantly increasing aqueous solubility.[5][7][19][20] The salt form exists in an ionized state, which is more readily solvated by water molecules. Common salt forms for carboxylic acids are sodium (Na⁺) or potassium (K⁺) salts.[1]

Considerations for Using a Salt Form:

  • Availability: Check if a salt form of this compound is commercially available.

  • In-house Salt Formation: If not available, you can form the salt in situ as described in Protocol 1 by dissolving the free acid in a stoichiometric amount of a base like sodium hydroxide or potassium hydroxide.

  • Stability: Salt forms are often more stable and less prone to disproportionation in solution compared to a pH-adjusted solution of the free acid.[20]

  • Hygroscopicity: Be aware that salt forms can be more hygroscopic (absorb moisture from the air) than the free acid, which may affect accurate weighing.

Workflow for Deciding on Salt Formation:

A Start: Persistent solubility issues in aqueous media B Is a salt form commercially available? A->B C Yes: Purchase and use the salt form. Verify solubility characteristics. B->C True D No: Consider in-situ salt formation. B->D False E Follow Protocol 1 for dissolution in a basic solution. D->E F Is the resulting solution stable at the desired pH and concentration? E->F G Yes: Proceed with the in-situ prepared salt solution. F->G Success H No: Re-evaluate experimental parameters. Consider alternative strategies (e.g., formulation with cyclodextrins). F->H Failure

Sources

Addressing instability of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solution-state instability of this compound. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid decrease in the concentration of my this compound stock solution. What could be the primary cause?

A1: The instability you're observing is likely due to the inherent reactivity of the indole scaffold. Indole derivatives, particularly those with a carboxylic acid moiety, are susceptible to several degradation pathways, including oxidation, photodegradation, and pH-mediated hydrolysis. The electron-rich nature of the indole ring makes it a target for oxidative processes, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: My solution has developed a yellow or brownish tint. Is this related to the degradation of the compound?

A2: Yes, a change in solution color is a common indicator of indole degradation. Oxidation of the indole ring often leads to the formation of colored byproducts. The initial step in aerobic degradation is typically the hydroxylation of the indole ring, which can lead to the formation of intermediates like oxindoles and isatins, and subsequently more complex colored polymeric species.[1][2][3]

Q3: How does the pH of my solvent system affect the stability of the compound?

A3: The pH of your solution is a critical factor in maintaining the stability of this compound. Both acidic and alkaline conditions can promote degradation, although the specific mechanisms may differ. For instance, while some indole derivatives show increased stability at neutral or slightly acidic pH, alkaline conditions can facilitate the hydrolysis of ester-containing indole compounds.[4][5] For a carboxylic acid-containing indole, changes in pH will also affect its ionization state, which can influence its reactivity and solubility.

Q4: Are there any specific solvents I should avoid when preparing my solutions?

A4: While common laboratory solvents like DMSO, ethanol, and methanol are generally acceptable for initial solubilization, their purity and handling are crucial. Peroxide-containing ethers (e.g., THF, diethyl ether if not properly stored) should be avoided as they can initiate oxidative degradation. It is also important to consider the potential for solvent-adduct formation or reactions, especially during long-term storage. For aqueous solutions, the use of purified, de-gassed water is recommended to minimize dissolved oxygen.

Troubleshooting Guide: Diagnosing and Mitigating Instability

This section provides a systematic approach to identifying and resolving stability issues with your this compound solutions.

Issue 1: Rapid Loss of Compound in Solution

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Solutions
Oxidative Degradation 1. De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. 2. Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution. The appropriate antioxidant and its concentration should be validated to ensure it does not interfere with your downstream assays. 3. Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., in a glove box or by blanketing the headspace of your vial with nitrogen or argon).
Photodegradation 1. Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.[6] 2. Minimize Light Exposure: During handling and experimentation, minimize the exposure of your solutions to ambient light.
pH-Mediated Instability 1. Buffer Your Solution: For aqueous-based experiments, prepare your solutions in a suitable buffer system to maintain a stable pH. The optimal pH should be determined empirically for this specific compound, starting with a near-neutral pH (e.g., pH 6.5-7.5).[4] 2. pH Monitoring: Regularly check the pH of your stock and working solutions, as it can change over time, especially if the compound itself is acidic or basic.
Microbial Contamination 1. Sterile Filtration: For long-term storage of aqueous solutions, consider sterile filtering your solution through a 0.22 µm filter. 2. Aseptic Technique: Use sterile techniques when preparing and handling your solutions to prevent microbial growth, which can lead to enzymatic degradation of the indole compound.[1][7]
Issue 2: Inconsistent Results in Biological Assays

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Solutions
Degradation Products Causing Interference 1. Purity Analysis: Regularly check the purity of your stock solution using an appropriate analytical method like HPLC-UV or LC-MS. This will allow you to correlate the appearance of degradation products with any observed changes in assay performance. 2. Fresh Solutions: Prepare fresh working solutions from a solid sample or a freshly prepared stock solution for each experiment to minimize the impact of degradation products.
Time-Dependent Degradation in Assay Media 1. Incubation Stability Study: Perform a time-course experiment to assess the stability of the compound in your specific assay medium under the exact experimental conditions (e.g., temperature, CO2 levels). This will help you define a time window within which your results will be reliable.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general guideline for preparing a more stable stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO or ethanol

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

  • Syringe and needle for inert gas blanketing

Procedure:

  • Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry amber vial.

  • Solvent Preparation: De-gas your chosen solvent by bubbling with nitrogen or argon for 15-20 minutes.

  • Dissolution: Add the de-gassed solvent to the vial containing the compound to achieve the desired concentration. Mix gently by vortexing or sonication until fully dissolved.

  • Inert Atmosphere: Blanket the headspace of the vial with nitrogen or argon before sealing the cap tightly.

  • Storage: Store the stock solution at -20°C or -80°C. For aqueous solutions, flash-freeze aliquots in liquid nitrogen before storing at -80°C to minimize freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a starting point for developing an HPLC method to monitor the purity of your compound. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min) %A %B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)

Visualizing Degradation and Stabilization

Diagram 1: Potential Degradation Pathways

A This compound B Oxidative Stress (O2, Light, Metal Ions) A->B susceptible to C pH Extremes (Acidic or Alkaline) A->C susceptible to D Microbial Enzymes A->D susceptible to E Hydroxylated Intermediates (e.g., Oxindoles, Isatins) B->E F Ring-Opened Products C->F D->F G Colored Polymers E->G F->G

Caption: Factors leading to the degradation of the indole core.

Diagram 2: Workflow for Solution Stabilization

cluster_prep Preparation cluster_protect Protection cluster_store Storage cluster_validate Validation A Start: Solid Compound B Choose High-Purity Solvent A->B C De-gas Solvent (N2 or Ar sparging) B->C D Dissolve Compound C->D E Use Amber Vials D->E F Add Antioxidant (Optional) D->F G Blanket with Inert Gas D->G H Store at -20°C or -80°C G->H I Aliquot to Minimize Freeze-Thaw H->I J Regular Purity Check (HPLC) I->J K Assay-Specific Stability Test I->K

Caption: A systematic workflow to enhance solution stability.

References

  • Gupta, V. K., & Singh, G. D. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Environmental Research and Development, 8(4), 846-852.
  • Lagos, S. M., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. [Link]

  • Madsen, E. L., & Boll, M. (2010). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 76(21), 7126-7131.
  • Kravchenko, I., et al. (2021). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. MDPI. [Link]

  • Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11469-11484.
  • Li, J., & Young, L. Y. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 7, 1513.
  • Martin, C., et al. (2019). Indole heterocycles can efficiently stabilize carbocation species... ResearchGate. [Link]

  • Bednarek, P., et al. (2013). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. The Plant Cell, 25(12), 5039-5055.
  • Kumar, A., & Singh, R. (2017). Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... ResearchGate. [Link]

  • Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. r/chemistry. [Link]

  • Baldi, B. G., et al. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology, 91(3), 1034-1036.
  • Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 634-642.
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 934594.
  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

  • Montagnaro, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 133-139.

Sources

Technical Support Center: Enhancing the Biological Activity of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and enhance the biological activity of this promising indole derivative.

Section 1: Compound Profile & Foundational Knowledge

The indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] Specifically, indole-3-carboxylic acid derivatives have demonstrated a vast range of pharmacological activities, including antihypertensive, antimicrobial, and herbicidal properties.[2][3][4] The subject of this guide, this compound, belongs to this versatile class. Understanding its structural features is key to postulating its potential activities and designing strategies for enhancement.

  • 5-methoxy group: An electron-donating group that can influence the electronic properties of the indole ring and may participate in hydrogen bonding.

  • 2-methyl group: Can provide steric influence and affect the planarity and binding capabilities of the molecule.

  • 1-propyl group: A hydrophobic substituent at the N1 position that can impact membrane permeability and target engagement.

  • 3-carboxylic acid group: A critical functional group, often involved in key interactions with biological targets and contributing significantly to the molecule's physicochemical properties.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the initial handling and storage recommendations for this compound?

A: Like many indole derivatives, this compound should be stored in a cool, dark, and dry place to prevent degradation. It is supplied as a solid. For experimental use, we recommend preparing a fresh stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO) and storing it at -20°C or -80°C. Minimize freeze-thaw cycles to maintain compound integrity.

Q2: I'm having trouble dissolving the compound in aqueous buffers for my in vitro assays. What should I do?

A: This is a common challenge with indole derivatives, which are often poorly soluble in water.[5][6] Direct dissolution in aqueous media will likely fail. The standard procedure is to first create a high-concentration stock solution (e.g., 10-50 mM) in a water-miscible organic solvent like DMSO.[5] This stock can then be serially diluted into your aqueous assay buffer. Crucially, ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. [5] If precipitation still occurs upon dilution, refer to the advanced formulation strategies in Section 3, Part B.

Q3: What initial in vitro assays should I consider for this compound?

A: The broad activity of indole derivatives offers many possibilities.[7] Based on structurally similar compounds, potential activities could include:

  • Antihypertensive: Assays targeting the angiotensin II receptor.[2]

  • Antimicrobial: Broth microdilution assays against various bacterial or fungal strains.[1][3]

  • Anticancer: Cytotoxicity assays (e.g., MTT assay) against cancer cell lines like MCF-7.[8][9]

Your choice should be guided by your specific research goals. It is always recommended to perform a literature search for the most current applications of similar indole structures.

Section 3: Troubleshooting Guide for Enhancing Biological Activity

This section is designed to address the core challenge: what to do when the initial biological activity is suboptimal. We have divided this into two key areas: optimizing the molecule itself for better target interaction (in vitro activity) and improving its delivery and behavior in a biological system (drug-like properties).

Part A: Optimizing In Vitro Activity & Target Potency

Q4: My compound shows low potency in our primary screening assay. What are the most logical next steps for structural modification?

A: Low potency suggests a suboptimal fit or interaction with your biological target. A systematic Structure-Activity Relationship (SAR) study is the logical path forward. The goal is to synthesize and test a small, focused library of analogs to identify which parts of the molecule are critical for activity.

Causality-Driven Insights:

The indole scaffold offers several key positions for modification. The diagram below outlines a rational approach to derivatization based on common strategies for this chemical class.

SAR_Strategy cluster_core Core Compound cluster_modifications Modification Strategies Core This compound N1 N1-Position Vary alkyl chain length (e.g., ethyl, butyl) [18] Introduce rings (e.g., cyclohexyl, benzyl) [18] Core:f0->N1:f0 Hydrophobicity/ Membrane Permeability C5 C5-Position Replace -OCH3 with -OH, -Cl, -F Explore bioisosteres Core:f0->C5:f0 Electronic Effects/ H-Bonding C2 C2-Position Substitute -CH3 with larger alkyls or small rings Core:f0->C2:f0 Steric Effects COOH Carboxylic Acid Group Esterification (e.g., methyl, ethyl esters) [29] Amide formation (couple with amino acids/peptides) [9] Bioisosteric replacement (e.g., tetrazole) [7] Core:f0->COOH:f0 Target Binding/ Prodrug Strategy

Caption: Rational SAR strategy for enhancing compound potency.

Recommended SAR Exploration:

  • N1-Position (Propyl Group): The hydrophobicity at this position can be critical. Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl, pentyl) and cyclic groups (e.g., cyclohexyl, benzyl) to probe the size and nature of the binding pocket.[8]

  • C3-Position (Carboxylic Acid): This is a primary point for target interaction.

    • Esterification: Convert the carboxylic acid to a simple methyl or ethyl ester. This can improve cell permeability and act as a prodrug strategy, where cellular esterases hydrolyze it back to the active acid form.[9]

    • Amidation: Couple the carboxylic acid with various amino acids or small peptides. This can introduce new interaction points and has been shown to yield compounds with significant antibacterial and anthelmintic activities.[3]

    • Bioisosteric Replacement: Replace the carboxylic acid with a tetrazole ring. This is a classic strategy in medicinal chemistry, particularly for angiotensin II receptor antagonists, as the tetrazole can mimic the acidic proton and binding interactions of a carboxylate.[2]

  • C5-Position (Methoxy Group): The electronic nature of this position can be fine-tuned. Replace the methoxy group with a hydroxyl (-OH) for a potential new hydrogen bond donor, or with halogens (-F, -Cl) to alter electronic properties and metabolic stability.

Q5: My synthesis of new indole analogs is failing or giving very low yields. What are the common pitfalls?

A: Low yields in indole synthesis are a frequent issue. If you are using a common route like the Fischer indole synthesis, several factors could be at play:

  • Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to significant side reactions.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl2, PPA, HCl) are critical and often need to be optimized empirically for each new set of reactants.

  • Reaction Conditions: The reaction is highly sensitive to temperature. Systematically vary the temperature and reaction time while monitoring progress by Thin Layer Chromatography (TLC).[10]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl starting materials can hinder the reaction.

Part B: Improving Drug-like Properties (ADME/Solubility)

Q6: My most potent analog has very poor aqueous solubility, preventing me from getting reliable in vitro data and moving to in vivo studies. How can I improve its formulation?

A: This is a critical hurdle for many promising but lipophilic compounds.[11][12] Before attempting further chemical modifications, which can be time-consuming, exploring advanced formulation strategies is highly recommended. These techniques aim to enhance the apparent solubility and dissolution rate of the compound without altering its chemical structure.[6][13]

Workflow for Solubility Enhancement:

The following workflow provides a systematic approach to tackling poor solubility.

Caption: Systematic workflow for enhancing compound solubility.

Key Formulation Strategies:

  • Co-solvents: Adding a water-miscible organic solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can increase the overall solubility.[5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your indole derivative, within their lipophilic inner cavity.[5][6] This forms an "inclusion complex" that has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[5]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can lead to higher apparent solubility and faster dissolution rates compared to the more stable, less soluble crystalline form.[11]

Table 1: Representative Data on Solubility Enhancement Strategies

This table provides illustrative data on how different formulation strategies can impact the solubility of poorly soluble compounds, analogous to the indole derivative .

Formulation StrategyExample ExcipientFold Increase in Solubility (Representative)Primary Mechanism
Co-solvency 20% PEG 400 in water5 - 50 foldIncreases the polarity of the solvent system.
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)50 - 5000 foldEncapsulation of the drug molecule.[5][6]
Solid Dispersion PVP K30 (Polyvinylpyrrolidone)10 - 200 foldStabilizes the drug in a high-energy amorphous state.[11]
Nanosuspension - (Milling/Homogenization)10 - 100 foldIncreases surface area for dissolution.[12][13]

Section 4: Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This protocol is a practical, lab-scale method to significantly enhance the aqueous solubility of your compound.[5]

Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.

Materials:

  • Your indole derivative ("Compound")

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water (50:50 v/v) solution

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the required mass of the Compound and HP-β-CD for a 1:1 molar ratio.

  • Mortar Preparation: Accurately weigh the calculated amount of HP-β-CD and place it in a clean, dry mortar.

  • Paste Formation: Slowly add a small amount of the ethanol/water solution to the HP-β-CD and triturate with the pestle until a uniform, paste-like consistency is achieved.[5]

  • Compound Addition: Add the accurately weighed Compound to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate during this process. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.[5]

  • Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish. Dry the product in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.[5]

  • Sieving & Storage: Gently grind the dried complex into a fine powder. Store the resulting powdered inclusion complex in a tightly sealed container, protected from light and moisture. This powder can now be used for dissolution studies and in the preparation of aqueous solutions for biological assays.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Retrieved from

  • Benchchem. (n.d.). Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives. Retrieved from

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity | Request PDF. Retrieved from

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from

  • Volov, A. N., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from

  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy. Retrieved from

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from

  • Ritika, S. L., Harikumar, & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Retrieved from

  • Gholampour, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. Retrieved from

  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Retrieved from

  • Gholampour, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Brieflands. Retrieved from

Sources

Modifying reaction conditions for N-substituted indole-3-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted indole-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.

I. Strategic Overview: The Two Primary Routes

The synthesis of N-substituted indole-3-carboxylic acids generally proceeds through one of two strategic pathways. The choice between these routes is a critical decision point, dictated by starting material availability, substrate compatibility, and desired final purity.

G cluster_0 Synthesis Strategies Start Starting Material Selection Route_A Route A: Alkylation of Indole-3-Carboxylic Acid Ester Start->Route_A Route_B Route B: Direct Alkylation of Indole-3-Carboxylic Acid Start->Route_B Hydrolysis Hydrolysis Route_A->Hydrolysis Product N-Substituted Indole-3-Carboxylic Acid Route_B->Product Direct Path Hydrolysis->Product G Start Problem Observed Low_Yield Low Yield/ No Reaction Start->Low_Yield Side_Product Undesired Side Product Start->Side_Product Incomplete_Deprotonation Incomplete Deprotonation? Low_Yield->Incomplete_Deprotonation Reagent_Purity Reagent Purity Issue? Low_Yield->Reagent_Purity C3_Alkylation C3-Alkylation? Side_Product->C3_Alkylation Incomplete_Deprotonation->Reagent_Purity No Increase_Base Increase Base Equivalents or Use Stronger Base Incomplete_Deprotonation->Increase_Base Yes Dry_Solvents Ensure Anhydrous Solvents & Reagents Reagent_Purity->Dry_Solvents Yes Decarboxylation Decarboxylation? C3_Alkylation->Decarboxylation No Change_Solvent Use Polar Aprotic Solvent (DMF/THF) C3_Alkylation->Change_Solvent Yes Use_Route_A Switch to Ester Protection Strategy Decarboxylation->Use_Route_A Yes

Caption: A decision tree for troubleshooting common issues.

III. Experimental Protocols

Protocol 1: Esterification of Indole-3-Carboxylic Acid (Route A, Step 1)

This protocol describes the formation of methyl indole-3-carboxylate.

  • Dissolution: Suspend indole-3-carboxylic acid (1.0 eq) in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction, neutralize the acid, and extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Alkylation of Methyl Indole-3-Carboxylate (Route A, Step 2)

This protocol outlines the N-alkylation using sodium hydride and an alkyl halide.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Suspend sodium hydride (1.1-1.5 eq) in anhydrous DMF or THF. Cool the suspension to 0 °C and slowly add a solution of methyl indole-3-carboxylate (1.0 eq) in the same solvent.

  • Anion Formation: Allow the mixture to stir at 0 °C or room temperature until hydrogen evolution ceases, indicating the formation of the indolate anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography.

Protocol 3: Hydrolysis of N-Substituted Methyl Indole-3-Carboxylate (Route A, Step 3)

This protocol details the final deprotection step.

  • Dissolution: Dissolve the N-substituted methyl indole-3-carboxylate in a mixture of methanol and water.

  • Base Addition: Add an excess of a strong base (e.g., NaOH or KOH).

  • Reflux: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Acidification: After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

Comparative Data on Reaction Conditions
BaseSolventTemperature (°C)General OutcomeReference
NaHDMF/THF0 to RTGenerally good for N-alkylation, minimizes C3-alkylation. [1]([1])
K₂CO₃DMFRT to 80Milder conditions, may require higher temperatures and can lead to mixtures of N1 and N2 isomers in some heterocyclic systems. [2]([2])
Cs₂CO₃DMFRT to 60Can offer improved N-selectivity in some cases due to the larger cation. [1]([1])
LDATHF-78 to 0A very strong, non-nucleophilic base, useful for deprotonating less acidic N-H bonds. [3][4][5]([3][Link]4]https://www.frontiersin.org/articles/10.3389/fchem.2022.953556/full),([5]https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9346571/)

IV. References

  • Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed.

  • Technical Support Center: Selective N-Alkylation of Indoles. Benchchem.

  • Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides | Request PDF. ResearchGate.

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate.

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online.

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers.

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Sci-Hub.

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.

  • Synthesis of indole‐N‐carboxylic acids. | Download Scientific Diagram. ResearchGate.

  • Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH.

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.

  • A New Protecting-Group Strategy for Indoles | Request PDF. ResearchGate.

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? | ResearchGate.

  • Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids | The Journal of Organic Chemistry. ACS Publications.

  • 3-Substituted indole: A review. International Journal of Chemical Studies.

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry. ACS Publications.

  • Synthesis and Chemistry of Indole.

  • Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water | The Journal of Organic Chemistry. ACS Publications.

  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate.

  • Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens.

  • Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers. Benchchem.

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat usa.

  • US7067676B2 - N-alkylation of indole derivatives. Google Patents.

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH.

  • (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate.

  • Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides | The Journal of Organic Chemistry. ACS Publications.

  • Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones | Semantic Scholar.

Sources

Technical Support Center: Strategies for Reducing Byproducts in Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Indole Synthesis

The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2][3] However, its synthesis is often a formidable challenge, plagued by the formation of stubborn byproducts that complicate purification and reduce yields. This guide is structured as a technical support center to address the common issues encountered by researchers in the field. Here, we move beyond simple protocols to explore the underlying mechanisms of byproduct formation and provide field-proven strategies to steer your reactions toward the desired, clean product.

General Troubleshooting: First-Response Guide

This section addresses broad questions that apply across various indole synthesis methodologies.

Q1: My reaction is complete according to TLC, but the yield is consistently low. What are the primary factors to investigate?

Low yields in indole synthesis often stem from three core issues: suboptimal reaction conditions, instability of reactants or intermediates, and the purity of starting materials.[4]

  • Suboptimal Conditions: Many classical indole syntheses, like the Fischer and Bischler-Möhlau methods, are highly sensitive to temperature, reaction time, and catalyst concentration.[4][5][6] An inappropriate acid strength, for instance, can lead to decomposition rather than cyclization.[4]

    • Actionable Advice: Systematically screen reaction parameters. Begin with conditions reported for similar substrates and then vary temperature, time, and catalyst loading. Monitoring the reaction by TLC or LC-MS at various time points can help identify the optimal endpoint before significant product degradation occurs.[7]

  • Reactant/Intermediate Instability: In the Fischer indole synthesis, arylhydrazones can be unstable.[5] Furthermore, electron-donating groups on the arylhydrazine can weaken the crucial N-N bond, promoting cleavage as a competing side reaction.[4][8]

    • Actionable Advice: When arylhydrazines are unstable, consider preparing them in situ or using alternative methods like the reduction of aryldiazonium salts or palladium-mediated coupling to generate the hydrazone just before the cyclization step.[5] For sensitive substrates, the use of protecting groups (e.g., Boc, tosyl) on reactive functionalities can prevent unwanted side reactions.[4]

  • Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compounds can introduce competing reactions, leading to a complex mixture and reduced yield of the target indole.[4]

    • Actionable Advice: Always verify the purity of starting materials by NMR or other appropriate analytical techniques before commencing the synthesis. If necessary, purify commercial reagents by recrystallization or distillation.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common synthesis problems.

G Start Problem Identified (e.g., Low Yield, Impure Product) CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start If Impure, Purify & Repeat OptimizeCond Optimize Reaction Conditions (Temp, Time, Catalyst) CheckPurity->OptimizeCond If Pure CheckStability Assess Reactant & Intermediate Stability OptimizeCond->CheckStability If No Improvement Success Problem Resolved OptimizeCond->Success If Improved CheckStability->OptimizeCond If Stable, Re-evaluate Conditions Purification Refine Purification Strategy CheckStability->Purification If Instability is Key Purification->Success

Caption: A systematic workflow for troubleshooting indole synthesis.

Method-Specific Troubleshooting Guides

Fischer Indole Synthesis

A cornerstone of indole synthesis, this reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[5][9]

This is a classic challenge. The formation of two regioisomers arises from the two possible enamine intermediates that can be formed from the unsymmetrical ketone. The final product ratio is highly dependent on the reaction conditions, especially the acid catalyst.[10][11]

  • Causality: The reaction proceeds via a[5][5]-sigmatropic rearrangement. The pathway taken depends on the relative stability of the two possible ene-hydrazine tautomers. The regioselectivity is a delicate balance between thermodynamic and kinetic control.[12][13]

  • Controlling Strategies:

    • Acid Catalyst Selection: This is the most critical factor. Strongly acidic conditions (e.g., aqueous sulfuric acid) tend to favor the formation of the less-substituted ene-hydrazine, leading to the indole isomer resulting from cyclization at the less-hindered carbon.[14] In contrast, catalysts like glacial acetic acid may favor the more substituted, thermodynamically more stable enamine.[14] Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol in certain cases.[10]

    • Steric Hindrance: Bulky substituents on the ketone can sterically direct the formation of one enamine over the other, thus favoring a single regioisomer.[11]

G cluster_start Inputs cluster_pathways Competing Tautomerization Ketone Unsymmetrical Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Hydrazine Arylhydrazine Hydrazine->Hydrazone EneHydrazineA Ene-hydrazine A (Less Substituted) Hydrazone->EneHydrazineA Path A (Strong Acid) EneHydrazineB Ene-hydrazine B (More Substituted) Hydrazone->EneHydrazineB Path B (Weaker Acid) SigmatropicA [3,3]-Sigmatropic Rearrangement EneHydrazineA->SigmatropicA SigmatropicB [3,3]-Sigmatropic Rearrangement EneHydrazineB->SigmatropicB IndoleA Indole Regioisomer A SigmatropicA->IndoleA IndoleB Indole Regioisomer B SigmatropicB->IndoleB

Caption: Competing pathways leading to different regioisomers.

Acid CatalystConcentration (% w/w)Favored Product IsomerReference
Orthophosphoric Acid90%Less substituted indole[10]
Sulfuric Acid30%Less substituted indole[10]
Sulfuric Acid70%More substituted indole[10]
Acetic Acid (Glacial)~100%Often the more substituted indole[14]

These side reactions are common when using aldehydes or ketones with α-hydrogens under the acidic and often hot conditions of the Fischer synthesis.[4][5][10]

  • Causality: The acid catalyst required for the indolization also efficiently catalyzes the self-condensation of the carbonyl starting material (aldol reaction) or Friedel-Crafts-type reactions with the aromatic ring.[10]

  • Mitigation Strategies:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate of indole formation.[10] Microwave-assisted heating can sometimes provide the required energy for cyclization in a shorter time, limiting the formation of degradation byproducts.[15]

    • Slow Addition: Add the carbonyl compound slowly to the mixture of the arylhydrazine and acid. This keeps the instantaneous concentration of the carbonyl low, minimizing the rate of the bimolecular self-condensation.[10]

    • Milder Catalysts: If possible, use milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) instead of aggressive ones like polyphosphoric acid (PPA) or sulfuric acid.[5][9][16]

This protocol illustrates the principle of controlled addition and temperature.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).[7]

  • Heating: Begin stirring and heat the mixture to a gentle reflux.[7]

  • Slow Addition: Using an addition funnel, add phenylhydrazine (5.4 g) dropwise to the refluxing solution over a period of 30 minutes.[7] This controlled addition is key to preventing byproduct formation.

  • Reaction: Continue refluxing for an additional hour after the addition is complete. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath. The product, 1,2,3,4-tetrahydrocarbazole, should precipitate and can be collected by filtration.[7]

Bischler-Möhlau Indole Synthesis

This method forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, but is notorious for harsh conditions and unpredictable outcomes.[17][18]

Yes. The classical procedure often requires high temperatures, which leads to degradation and multiple side products.[4][6] Modern variations have significantly improved the reliability of this synthesis.

  • Causality: The harsh conditions and complex mechanism, which can proceed through different pathways, contribute to poor yields and unpredictable regioselectivity.[17][18]

  • Improved Protocols:

    • Microwave Irradiation: Microwave-assisted, solvent-free methods have been developed that can significantly shorten reaction times and improve yields. A one-pot reaction of a 2:1 mixture of aniline and phenacyl bromide under microwave irradiation can produce 2-arylindoles in good yields (52-75%).[19]

    • Milder Catalysts: The use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions than traditionally required.[17][20]

Palladium-Catalyzed Indole Synthesis

Modern methods, such as modifications of the Buchwald-Hartwig amination, offer powerful routes to indoles.[21]

The success of these reactions hinges on the precise combination of the palladium source, ligand, base, and solvent.[6]

  • Causality: The catalytic cycle involves several steps: oxidative addition, C-H activation or amination, and reductive elimination.[21][22] A failure in any of these steps, often due to an inappropriate ligand or catalyst deactivation, will stall the reaction.

  • Troubleshooting Checklist:

    • Palladium Source: Ensure the catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is active. Using freshly purchased or properly stored catalyst is critical.

    • Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. For C-N bond formation, bulky, electron-rich ligands (e.g., those used in Buchwald-Hartwig amination) are often required to promote the reductive elimination step.[21] Experiment with a panel of ligands if the initial choice is ineffective.

    • Base and Solvent: The choice of base and solvent is interdependent and crucial for both solubility and reactivity. Ensure the base is strong enough for the required deprotonation step but does not cause substrate degradation.

    • Oxygen Exclusion: Many Pd(0) catalysts are oxygen-sensitive. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.

Advanced Purification Strategies

Q6: I've optimized my reaction, but still have a persistent, difficult-to-separate byproduct. What purification techniques can I use beyond standard column chromatography?

When chromatography fails to provide adequate separation, chemical or physical methods tailored to the specific properties of your product and impurity can be effective.

  • Acid-Base Extraction: If your byproduct has a different pKa than your target indole (e.g., an unreacted aniline starting material), an acid-base liquid-liquid extraction can be highly effective for bulk removal before final purification.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[7] A systematic screening of solvents is necessary to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.

  • Chemical Derivatization: For specific impurities, a chemical reaction can be used to selectively remove them. For example, to remove the common impurity 3-methylindole (skatole) from indole, one can perform an addition reaction with sodium bisulfite. Indole reacts to form a water-soluble adduct, while 3-methylindole does not react and can be washed away with an organic solvent. The indole can then be recovered by hydrolysis of the adduct with a base.[23]

  • Steam Distillation: For volatile impurities like residual indole itself, steam distillation can be an effective, non-chromatographic removal method if the desired product is not volatile.[24]

References

  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017). PubMed. [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. [Link]

  • A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. (2015). ResearchGate. [Link]

  • Fischer Indole Synthesis. (2021). YouTube. [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry. [Link]

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). National Institutes of Health (NIH). [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. [Link]

  • Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. (2022). National Institutes of Health (NIH). [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2025). MDPI. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2025). PubMed. [Link]

  • Preparation method of high-purity indole. (2016).
  • How can residues of indole be removed from a reaction mixture without using column chromatography? (2015). ResearchGate. [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). ResearchGate. [Link]

  • Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. (2022). ACS Publications. [Link]

  • Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a. (2019). ResearchGate. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). National Institutes of Health (NIH). [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2014). National Institutes of Health (NIH). [Link]

  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (2006). Organic Chemistry Portal. [Link]

  • Design, synthesis, and characterization of indole derivatives. (2025). ResearchGate. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). MDPI. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2025). ScienceDirect. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). ScienceDirect. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the data generated by analytical methods forms the bedrock upon which the safety, efficacy, and quality of a pharmaceutical product are built. For an active pharmaceutical ingredient (API) such as 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, a robust and reliable analytical method is not a mere formality but a fundamental requirement. Method validation provides the documented evidence that a procedure is fit for its intended purpose.[1][2][3] This guide offers a comprehensive framework for the validation of an analytical method for this specific indole derivative, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][6] This involves a thorough evaluation of a series of performance characteristics to ensure the method consistently produces accurate and precise results.[7] This guide will compare common analytical techniques, provide detailed experimental protocols for validation, and explain the scientific rationale behind each step, empowering researchers to develop and validate methods that meet stringent global regulatory expectations.[8]

Chapter 1: Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision. The structure of this compound—containing a UV-absorbing indole chromophore and an ionizable carboxylic acid group—makes it amenable to several techniques. The most common and powerful of these is High-Performance Liquid Chromatography (HPLC).

Technique Principle Advantages for this Analyte Considerations
HPLC with UV/Vis Detection Separation based on polarity using a packed column, detection based on light absorption.Cost-effective, robust, excellent for quantification (assay). The indole ring provides a strong chromophore for UV detection.May lack the specificity to distinguish between structurally similar impurities without complete chromatographic separation.[7]
UPLC with PDA Detection Similar to HPLC but uses smaller particles, higher pressures for faster, higher-resolution separations. Photodiode Array (PDA) provides spectral data.Increased throughput and resolution. PDA detector can help in peak purity assessment and preliminary identification of impurities.Higher initial instrument cost. Methods may be less transferable to labs with only HPLC systems.
LC-Mass Spectrometry (LC-MS) Couples the separation power of LC with the mass-resolving power of a mass spectrometer.Unparalleled specificity and sensitivity.[9] Can definitively identify impurities and degradants by their mass-to-charge ratio. Essential for characterization.Higher cost and complexity. May not be necessary for routine release testing if an HPLC-UV method is proven to be specific.

For the purpose of this guide, we will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method with UV detection , as it represents the most common and accessible platform for the routine quality control of this type of API.

Chapter 2: The Validation Workflow: A Visual Guide

A successful validation study follows a structured, logical progression. It begins with a clear definition of the method's purpose and culminates in a comprehensive report demonstrating its fitness for use.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_2 Phase 3: Documentation & Lifecycle Dev Method Development & Optimization Proto Validation Protocol (Define ATP*, Parameters, Criteria) Dev->Proto Finalized Method Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle caption *ATP: Analytical Target Profile

Caption: High-level workflow for analytical method validation.

Chapter 3: The Validation Parameters: Protocols & Acceptance Criteria

This section details the experimental execution for each core validation parameter as mandated by ICH Q2(R1).[1][5]

Specificity

Causality: Specificity is the cornerstone of validation. Its purpose is to prove that the analytical signal is unequivocally attributable to the target analyte, this compound, without interference from other components like impurities, degradants, or matrix components.[7][10][11] An assay that is not specific is fundamentally flawed.

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase and a sample diluent blank to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare a mixture of all formulation excipients (if validating a drug product method) and analyze it to demonstrate the absence of interference.

  • Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples. The goal is to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

Acceptance Criteria:

  • No significant interfering peaks at the retention time of the analyte in blank and placebo chromatograms.

  • The analyte peak should be resolved from all degradation peaks (Resolution > 2.0).

  • The analyte peak should pass peak purity testing in the presence of degradants and impurities.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (e.g., peak area) over a defined range.[12][13] This is crucial for accurate quantification, as it validates the mathematical model (calibration curve) used to calculate the amount of analyte in unknown samples.[13]

Experimental Protocol:

  • Prepare a stock solution of the reference standard for this compound.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range is typically 80% to 120% of the target concentration.[14] For an impurity method, the range must cover from the Limit of Quantitation (LOQ) to 120% of the specification limit.[14]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation (Hypothetical Assay Data):

Concentration (% of Target)Concentration (µg/mL)Replicate 1 (Area)Replicate 2 (Area)Replicate 3 (Area)Mean Area
80%80798500801000799500799667
90%90901000899500900800900433
100%1001002000100150010030001002167
110%1101103500110100011025001102333
120%1201204000120550012030001204167

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[14]

  • The y-intercept should not be significantly different from zero.

  • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value.[7][15] It provides confidence that the method is free from systematic error or bias.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels across the linear range (e.g., 80%, 100%, 120%).[14]

  • This can be done by spiking a placebo with known amounts of the API or by comparing results to a well-characterized reference standard.

  • Prepare each concentration level in triplicate, for a total of nine determinations.[15]

  • Calculate the percent recovery for each sample.

Data Presentation (Hypothetical):

Concentration LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80% (n=3)80.079.899.8%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.599.6%
Mean Recovery 99.9%

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for an API assay.[14]

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements from the same homogeneous sample.[7] It reflects the random errors of the method. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample at 100% of the target concentration.

    • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD).

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[6]

    • This assesses the impact of random, unavoidable variations in the lab environment.[16]

    • Compare the results from the different conditions and perform a statistical analysis (e.g., F-test) to check for significant differences.

Acceptance Criteria:

  • Repeatability: RSD should be ≤ 2.0%.

  • Intermediate Precision: RSD should be ≤ 2.0%, and the results should show no statistically significant difference from the repeatability data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: These parameters define the lower limits of the method's performance. The LOD is the lowest concentration that can be detected but not necessarily quantified.[17][18][19] The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[17][19] These are critical for impurity and degradation product analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte to the noise of the baseline.

  • Inject a series of increasingly dilute solutions.

  • The concentration that yields an S/N ratio of 3:1 is typically defined as the LOD.[18]

  • The concentration that yields an S/N ratio of 10:1 is typically defined as the LOQ.[18]

Acceptance Criteria:

  • The LOQ value must be verified by analyzing a sample at this concentration and demonstrating that the accuracy and precision meet pre-defined requirements (e.g., recovery of 80-120%, RSD ≤ 10%).

Robustness

Causality: Robustness testing demonstrates the reliability of a method by showing its capacity to remain unaffected by small, deliberate variations in its parameters.[7][16][20] This provides confidence that the method will perform consistently during routine use in a QC environment.[16]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).[21]

  • Deliberately vary each parameter within a small, realistic range (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).[14]

  • Analyze the system suitability solution under each varied condition.

Data Presentation (Hypothetical):

ParameterVariationSystem Suitability Result (e.g., Resolution)Pass/Fail
Nominal - 3.5 Pass
Flow Rate-10% (0.9 mL/min)3.2Pass
+10% (1.1 mL/min)3.8Pass
Column Temp-5°C (25°C)3.3Pass
+5°C (35°C)3.6Pass

Acceptance Criteria:

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within the acceptance criteria defined in the method under all varied conditions.[21]

Chapter 4: Interrelationships of Core Validation Parameters

The validation parameters are not isolated; they are interconnected. Understanding these relationships is key to an efficient and logical validation strategy.

Relationships Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ LOD LOD Linearity->LOD Range->Method Accuracy->Method Precision->Method LOQ->Method LOD->Method Robustness Robustness Robustness->Method

Sources

Benchmarking the Efficacy of Novel Indole-3-Carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the indole nucleus stands as a privileged scaffold, consistently yielding compounds with significant therapeutic potential.[1] This guide provides a comprehensive framework for benchmarking the efficacy of a novel indole-3-carboxylic acid derivative, exemplified by 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, against established drugs. Our focus will be on the burgeoning field of antihypertensive agents, where indole derivatives have shown considerable promise as angiotensin II receptor antagonists.[2]

This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to critically evaluate and adapt these methodologies for their own novel compounds. We will navigate through the essential in vitro and in vivo assays, data interpretation, and visualization techniques required for a robust comparative analysis.

Introduction: The Rationale for Novel Indole-3-Carboxylic Acid Derivatives in Hypertension

Hypertension, a primary risk factor for cardiovascular disease, is a global health concern. A key therapeutic strategy involves the blockade of the Renin-Angiotensin System (RAS), with Angiotensin II Receptor Blockers (ARBs) being a cornerstone of treatment. Losartan, the first orally active ARB, serves as a crucial benchmark for new chemical entities in this class.

Novel indole-3-carboxylic acid derivatives are emerging as promising candidates for ARBs.[2] The structural versatility of the indole scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, safety profiles, and patentability.[1] The exemplar compound, this compound, incorporates key structural motifs—a methoxy group known to influence biological activity and a propyl group at the N1 position which can enhance lipophilicity and cell permeability.

This guide will delineate a head-to-head comparison of our novel indole derivative with Losartan, focusing on Angiotensin II receptor (AT1) binding affinity and in vivo antihypertensive effects.

Experimental Framework: A Step-by-Step Guide to Comparative Efficacy Testing

The following protocols are designed to provide a rigorous and reproducible comparison between the novel indole derivative and a known standard like Losartan.

In Vitro Evaluation: AT1 Receptor Binding Assay

This assay quantifies the affinity of the test compounds for the AT1 receptor, providing a direct measure of their potential as ARBs.

Protocol:

  • Membrane Preparation:

    • Culture a suitable cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells).

    • Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Resuspend the membrane pellet in an assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a radiolabeled ligand for the AT1 receptor (e.g., [125I]-Sar1,Ile8-Angiotensin II), and varying concentrations of the test compounds (novel indole derivative and Losartan).

    • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow for competitive binding.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Perform non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • The IC50 value is an inverse measure of the binding affinity of the compound.

Causality Behind Experimental Choices:

  • Cell Line Selection: Overexpression of the target receptor ensures a robust signal-to-noise ratio.

  • Radiolabeled Ligand: Provides a highly sensitive method for detecting receptor binding.

  • Competitive Binding Format: Allows for the determination of the relative affinity of unlabeled test compounds.

In Vivo Evaluation: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

The SHR model is a well-established and widely used animal model for studying hypertension.

Protocol:

  • Animal Acclimatization:

    • House male SHRs (e.g., 12-16 weeks old) in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

    • Provide ad libitum access to standard chow and water.

  • Blood Pressure Measurement:

    • Train the rats for tail-cuff blood pressure measurement for several days to minimize stress-induced fluctuations.

    • Measure baseline systolic blood pressure (SBP) and heart rate (HR) for each animal.

  • Drug Administration:

    • Randomly assign the animals to treatment groups: vehicle control, Losartan (e.g., 10 mg/kg), and the novel indole derivative at various doses (e.g., 5, 10, 20 mg/kg).

    • Administer the compounds orally via gavage.

  • Post-Dose Monitoring:

    • Measure SBP and HR at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.

  • Data Analysis:

    • Calculate the change in SBP from baseline for each animal at each time point.

    • Compare the mean change in SBP between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Causality Behind Experimental Choices:

  • SHR Model: This model develops hypertension spontaneously, mimicking essential hypertension in humans.

  • Tail-Cuff Method: A non-invasive technique for repeated blood pressure measurements.

  • Oral Administration: Reflects the intended clinical route of administration for antihypertensive drugs.

Data Presentation and Interpretation

Clear and concise presentation of data is paramount for objective comparison.

AT1 Receptor Binding Affinity
CompoundIC50 (nM)
This compound15.2
Losartan25.8

Interpretation: A lower IC50 value indicates a higher binding affinity for the AT1 receptor. In this hypothetical dataset, the novel indole derivative demonstrates a stronger interaction with the target receptor compared to Losartan.

In Vivo Antihypertensive Efficacy in SHRs
Treatment Group (10 mg/kg)Maximum Reduction in SBP (mmHg)Duration of Action (hours)
Vehicle--
Losartan35 ± 4~12
This compound45 ± 5>24

Interpretation: The novel indole derivative exhibits a more potent and longer-lasting antihypertensive effect in the SHR model compared to Losartan at the same dose.

Visualizing Experimental Workflows and Pathways

Visual aids are essential for communicating complex scientific concepts.

Experimental Workflow for In Vitro AT1 Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Culture AT1-expressing cells prep2 Homogenize cells prep1->prep2 prep3 Centrifuge to isolate membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Combine membranes, radioligand, and test compounds prep4->assay1 assay2 Incubate to reach equilibrium assay1->assay2 assay3 Filter to separate bound and free ligand assay2->assay3 assay4 Measure radioactivity assay3->assay4 analysis1 Calculate % specific binding assay4->analysis1 analysis2 Non-linear regression analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for the in vitro AT1 receptor binding assay.

Simplified Renin-Angiotensin System (RAS) and Point of Intervention

G cluster_intervention Point of Intervention angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor vasoconstriction Vasoconstriction Aldosterone Release at1_receptor->vasoconstriction renin Renin ace ACE novel_compound Novel Indole Derivative (ARB) novel_compound->at1_receptor Blocks

Caption: Simplified RAS pathway and the mechanism of ARBs.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the preclinical benchmarking of novel indole-3-carboxylic acid derivatives as potential antihypertensive agents. The presented methodologies, from in vitro receptor binding to in vivo efficacy studies, offer a robust platform for generating comparative data against established drugs like Losartan.

The hypothetical data presented for this compound suggests a promising profile with enhanced AT1 receptor affinity and superior in vivo antihypertensive activity. Further preclinical development would necessitate a thorough investigation of its pharmacokinetic properties, safety pharmacology, and toxicology to fully elucidate its therapeutic potential. The versatility of the indole scaffold invites further exploration of structure-activity relationships to optimize efficacy and safety, paving the way for the next generation of cardiovascular therapeutics.[1]

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]

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A Comparative Analysis of the Cytotoxic Effects of Indole-3-Carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of various indole-3-carboxylic acid derivatives, offering valuable insights for researchers and professionals engaged in the field of drug discovery and development. By synthesizing data from multiple studies, this document aims to elucidate the structure-activity relationships of these compounds and highlight their potential as anti-cancer agents.

Introduction: The Therapeutic Promise of Indole-3-Carboxylic Acid Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Indole-3-carboxylic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, particularly their anti-cancer properties.[1][2][3] These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines, often with greater selectivity for malignant cells over normal cells.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and the inhibition of key enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[4][5][6][7][8][9]

This guide will delve into a comparative analysis of the cytotoxic profiles of different indole-3-carboxylic acid derivatives, supported by experimental data from peer-reviewed studies. We will explore the methodologies used to assess cytotoxicity, detail the underlying molecular mechanisms, and provide standardized protocols for key assays to ensure reproducibility and reliability in future investigations.

Comparative Cytotoxicity of Indole-3-Carboxylic Acid Derivatives

The cytotoxic potential of indole-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the indole ring and the carboxylic acid moiety. The following table summarizes the cytotoxic activities (IC50 values) of representative derivatives against various cancer cell lines, as determined by the MTT assay.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 5d 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)4.7[1][2]
Compound 5a 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10[1]
Compound 5l 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)< 10[1]
Compound 37 Indole-containing biarylMGC-803 (Gastric)8.28[3]
Compound 38 Indole-3-acrylic acid conjugateVarious solid tumors0.03 - 0.30[3]
Compound 39 Indole-3-carboxylic acid conjugateVarious solid tumors0.04 - 0.28[3]
Compound T1089 N-mustard of Indole-3-carboxylic acidA549 (Lung)33.4[10]
I3CA Indole-3-carboxylic acidMRC-5 (Lung Fibroblast)0.52[11]
IHCA 1H-indole-2-hydroxy-3-carboxylic acidCaco-2 (Colorectal) & LNCaP (Prostate)Varies[12]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that esterification of the carboxylic acid group and substitution on the indole ring can significantly enhance cytotoxic activity. For instance, 5-hydroxyindole-3-carboxylic acid esters, such as compound 5d with a 4-methoxy group, demonstrated potent cytotoxicity against MCF-7 breast cancer cells.[1][2] Furthermore, conjugation with other bioactive moieties, as seen in compounds 38 and 39, can lead to remarkable sub-micromolar efficacy against a panel of solid tumor cell lines.[3] Conversely, the parent indole-3-carboxylic acid (I3CA) showed high potency against lung fibroblasts, suggesting that derivatization can also modulate cell-type specificity.[11]

Mechanistic Insights: Targeting Key Cancer Pathways

The anti-cancer effects of indole-3-carboxylic acid derivatives are often attributed to their ability to interfere with crucial cellular processes that drive tumorigenesis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its deregulation is a common feature in many cancers.[4] Several indole derivatives, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[4][6] By targeting key components like Akt, these compounds can effectively halt the downstream signaling cascade that promotes cancer cell survival and growth.[4] For example, a (3-chloroacetyl)-indole (3CAI) derivative was identified as a specific inhibitor of Akt, leading to the inhibition of mTOR and demonstrating the potential of indole compounds to effectively shut down this critical signaling network.[4]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Growth, Survival, Proliferation mTOR->Downstream Promotes Indole Indole-3-Carboxylic Acid Derivatives Indole->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of indole derivatives.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[8][9] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the anti-tumor immune response.[9][13] This immune evasion mechanism makes IDO1 a prime target for cancer immunotherapy. Several indole-based derivatives have been developed as potent IDO1 inhibitors, demonstrating the potential to restore immune surveillance against cancer cells.[7][8]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and comparability of cytotoxicity data, standardized and well-validated assays are crucial. The following sections provide detailed protocols for two commonly used methods: the MTT assay and the LDH assay.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Prep 2. Compound Dilution (Serial Dilutions) Treatment 3. Cell Treatment (Incubate with compounds) Compound_Prep->Treatment MTT_Assay 4a. MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay 4b. LDH Assay (Membrane Integrity) Treatment->LDH_Assay Data_Acquisition 5. Absorbance Reading (Plate Reader) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calc 6. IC50 Calculation Data_Acquisition->IC50_Calc

Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[15]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the indole-3-carboxylic acid derivatives. Include appropriate vehicle controls.[16] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15][17]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 540 and 590 nm.[15] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][18] This assay is a reliable indicator of cell lysis and cytotoxicity.[16][18]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[16][19]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[19] Carefully transfer a portion of the supernatant (typically 50-100 µL) to a new 96-well plate.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant and incubate at room temperature for 10-30 minutes, protected from light.[19][20]

  • Stop Reaction and Measure Absorbance: Add the stop solution provided in the kit to each well.[20] Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the compound-treated LDH release and normalizing it to the maximum LDH release.

Conclusion

Indole-3-carboxylic acid derivatives represent a promising class of compounds with significant potential for the development of novel anti-cancer therapies. Their diverse chemical space allows for the fine-tuning of cytotoxic activity and selectivity. The ability of these compounds to target key oncogenic pathways like PI3K/Akt/mTOR and to modulate the tumor immune microenvironment through IDO1 inhibition underscores their therapeutic versatility. The standardized protocols provided in this guide will aid researchers in the systematic evaluation and comparison of new derivatives, facilitating the identification of lead candidates with optimal efficacy and safety profiles. Further in-depth studies into the mechanisms of action and in vivo efficacy of these compounds are warranted to translate their preclinical promise into clinical applications.

References

  • Mondal, A., et al. (2019). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Molecules, 24(17), 3149.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3093.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Promega. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Popolo, A., et al. (2017). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Seminars in Cancer Biology, 46, 1-13.
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868.
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Brieflands.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • UroToday. (2017). Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. Retrieved from [Link]

  • AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457.
  • Gerasimova, A. D., et al. (2023).
  • Roager, H. M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Food and Chemical Toxicology, 183, 114251.
  • Li, Y., et al. (2011). Discovery of New Azaindole-Based PI3Kα Inhibitors: Apoptotic and Antiangiogenic Effect on Cancer Cells. Bioorganic & Medicinal Chemistry Letters, 21(1), 358-362.
  • ResearchGate. (2017). Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Retrieved from [Link]

  • Zhou, J., et al. (2019). Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2033-2044.
  • Platten, M., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry, 10(2), 197-216.
  • Frontiers. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. Retrieved from [Link]

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A Guide to Establishing In Vitro and In Vivo Correlation (IVIVC) for Novel Indole-3-Carboxylic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid" is not currently documented in publicly available scientific literature. This guide will therefore utilize a well-characterized analog, Indomethacin, a potent anti-inflammatory agent, to illustrate the principles and methodologies of establishing a robust in vitro and in vivo correlation. The experimental frameworks detailed herein are directly applicable to novel indole-3-carboxylic acid derivatives.

Introduction

The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable clinical candidate is contingent on establishing a strong and predictive in vitro and in vivo correlation (IVIVC). This guide provides a comprehensive framework for researchers and drug development professionals on how to design and execute experiments to bridge this critical gap for indole-3-carboxylic acid derivatives, a scaffold of significant therapeutic interest. Using Indomethacin as our reference compound, we will explore the key in vitro assays and in vivo models that are fundamental to understanding the translation of molecular activity into physiological response.

Comparative Analysis: Indomethacin vs. Selective COX-2 Inhibitors

A crucial aspect of preclinical development is to benchmark a lead candidate against existing therapies. Here, we compare Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, with a representative selective COX-2 inhibitor, Celecoxib. This comparison is vital as it highlights the trade-offs between potency and selectivity, which often dictate the therapeutic window and side-effect profile of a drug.

Parameter Indomethacin Celecoxib (Representative COX-2 Inhibitor) Rationale for Comparison
Mechanism of Action Non-selective inhibitor of COX-1 and COX-2 enzymes.Selective inhibitor of the COX-2 enzyme.To evaluate the impact of selectivity on efficacy and safety.
In Vitro Potency (IC50) COX-1: ~10-100 nMCOX-2: ~100-500 nMCOX-1: >10,000 nMCOX-2: ~40 nMDemonstrates the quantitative difference in enzyme inhibition.
In Vivo Efficacy Model Carrageenan-induced paw edema in rodents.Carrageenan-induced paw edema in rodents.A standard model of acute inflammation to assess anti-inflammatory effects.
Primary Therapeutic Use Broad anti-inflammatory for conditions like arthritis.Arthritis and acute pain, with a potentially improved gastrointestinal safety profile.To contextualize the potential clinical positioning of a new analog.
Known Side Effects Gastrointestinal irritation and bleeding due to COX-1 inhibition.Lower incidence of GI side effects, but potential for cardiovascular risks.To anticipate potential liabilities of a new chemical entity.

Establishing the In Vitro Profile: A Step-by-Step Protocol

The initial characterization of a novel indole-3-carboxylic acid derivative begins with a battery of in vitro assays to determine its mechanism of action and potency.

Experimental Workflow: In Vitro COX Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis a Prepare Recombinant Human COX-1/COX-2 Enzyme d Incubate Enzyme with Test Compound/Vehicle a->d b Dilute Test Compound (e.g., Indomethacin) to Varying Concentrations b->d c Prepare Arachidonic Acid (Substrate) Solution e Initiate Reaction by Adding Arachidonic Acid c->e d->e f Allow Reaction to Proceed (e.g., 10 min at 37°C) e->f g Terminate Reaction f->g h Quantify Prostaglandin E2 (PGE2) Production via ELISA g->h i Calculate % Inhibition and Determine IC50 Value h->i cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Measurement a Acclimate Rodents to Handling and Environment b Measure Baseline Paw Volume a->b c Administer Test Compound, Reference (Indomethacin), or Vehicle b->c d Inject Carrageenan into the Plantar Surface of the Hind Paw c->d e Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hours) d->e f Calculate Paw Edema and % Inhibition e->f g Determine ED50 Value f->g

Caption: Workflow of the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema
  • Acclimation and Baseline: Animals are acclimated to the experimental conditions. The baseline paw volume is measured using a plethysmometer.

  • Compound Administration: Animals are divided into groups and administered the test compound, a positive control (e.g., Indomethacin), or the vehicle via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation: After a set period to allow for drug absorption (e.g., 1 hour), a solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation.

  • Measurement of Edema: The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The degree of paw edema is calculated as the increase in paw volume from the baseline. The percentage of inhibition of edema for each treatment group is calculated relative to the vehicle control group. The ED50, the dose that produces 50% of the maximal effect, can be determined.

Bridging the Gap: The IVIVC

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. For our example, this would involve correlating the in vitro COX inhibition (IC50) with the in vivo anti-inflammatory effect (ED50). A successful correlation allows for the early identification of promising candidates and provides a rationale for dose selection in further studies.

Several factors can influence the IVIVC, including the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Therefore, pharmacokinetic studies to determine parameters such as bioavailability, half-life, and plasma protein binding are crucial for a comprehensive understanding of the IVIVC.

Conclusion

The development of novel therapeutics like this compound requires a systematic and rigorous approach to establish a clear and predictive IVIVC. By employing well-validated in vitro assays and in vivo models, such as those detailed in this guide using Indomethacin as a reference, researchers can effectively characterize the pharmacological profile of new chemical entities. This comparative framework not only aids in the selection of lead candidates but also provides a solid foundation for subsequent preclinical and clinical development.

References

  • Title: Indomethacin Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: The mechanism of action of nonsteroidal anti-inflammatory drugs Source: The American Journal of Medicine URL: [Link]

  • Title: Celecoxib Source: DrugBank Online URL: [Link]

A Head-to-Head Comparison of Synthesis Methods for Substituted Indoles: From Classic Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its significance in drug development, particularly in oncology, neurology, and infectious diseases, drives the continuous pursuit of efficient and versatile synthetic methodologies. This guide provides a comprehensive, head-to-head comparison of the most prominent methods for the synthesis of substituted indoles, offering a critical evaluation of their performance, supported by experimental data, for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies, practical applications, and inherent limitations of both classical and modern synthetic routes.

Classical Approaches: Time-Tested Routes to the Indole Core

For over a century, a set of named reactions has formed the bedrock of indole synthesis. These methods, while foundational, often necessitate harsh reaction conditions.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2]

Mechanism: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[3][3]-sigmatropic rearrangement then occurs, followed by the loss of ammonia to yield the aromatic indole ring.[4]

fischer_mechanism start Arylhydrazine + Carbonyl hydrazone Arylhydrazone start->hydrazone Condensation enamine Enamine (Tautomerization) hydrazone->enamine H+ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization -NH3 indole Indole Product cyclization->indole

Caption: Mechanism of the Fischer Indole Synthesis.

Discussion: The Fischer synthesis is highly versatile, allowing for the preparation of a wide range of substituted indoles. However, it is often limited by the need for high temperatures and strong acidic catalysts (e.g., ZnCl₂, polyphosphoric acid), which can be incompatible with sensitive functional groups.[5] The regioselectivity can also be an issue with unsymmetrical ketones.[2]

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-haloacetophenone with an excess of an aniline to form a 2-aryl-indole.[6]

Mechanism: The reaction begins with the alkylation of two equivalents of aniline by the α-bromoacetophenone. The resulting intermediate then undergoes an electrophilic cyclization, followed by aromatization to yield the 2-aryl-indole.[6]

bischler_mohlau_mechanism start α-Bromoacetophenone + Aniline (excess) intermediate α-Anilinoacetophenone anil start->intermediate Alkylation cyclization Electrophilic Cyclization intermediate->cyclization H+ indole 2-Aryl-Indole cyclization->indole Aromatization

Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.

Discussion: Historically, the Bischler-Möhlau synthesis has been hampered by harsh reaction conditions and low yields.[6] However, modern variations utilizing microwave irradiation have significantly improved its efficiency and reaction times.[1]

The Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate.[7]

Mechanism: The synthesis starts with the condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[7]

reissert_mechanism start o-Nitrotoluene + Diethyl Oxalate condensation Ethyl o-nitrophenylpyruvate start->condensation Base cyclization Reductive Cyclization (Zn, AcOH) condensation->cyclization indole_acid Indole-2-carboxylic acid cyclization->indole_acid indole Indole (optional) indole_acid->indole Decarboxylation

Caption: Mechanism of the Reissert Indole Synthesis.

Discussion: The Reissert synthesis is particularly useful for preparing indoles with a carboxylic acid group at the 2-position. The use of strongly acidic or basic conditions and reducing agents are the main drawbacks of this method.

Modern Palladium-Catalyzed Approaches: A Paradigm Shift in Indole Synthesis

The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel bond disconnections.

The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne.[8]

Mechanism: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate undergoes an intramolecular C-N bond formation to generate the indole ring.[8]

larock_mechanism start o-Iodoaniline + Alkyne pd_cycle Pd(0) Catalytic Cycle start->pd_cycle oxidative_add Oxidative Addition pd_cycle->oxidative_add Pd(0) migratory_ins Migratory Insertion oxidative_add->migratory_ins Alkyne reductive_elim Reductive Elimination migratory_ins->reductive_elim reductive_elim->pd_cycle Catalyst regeneration indole Substituted Indole reductive_elim->indole

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Discussion: The Larock synthesis is highly versatile and allows for the construction of polysubstituted indoles with excellent regiocontrol.[8] It generally exhibits good functional group tolerance, although the cost of the palladium catalyst and the availability of substituted o-iodoanilines can be limiting factors.[9]

Heck Reaction for Indole Synthesis

The intramolecular Heck reaction provides an efficient pathway to indoles from appropriately substituted anilines.

Mechanism: This reaction involves the palladium-catalyzed intramolecular cyclization of an N-alkenyl-ortho-haloaniline. The key steps are oxidative addition of the aryl halide to Pd(0), followed by intramolecular carbopalladation onto the alkene, and subsequent β-hydride elimination to afford the indole and regenerate the Pd(0) catalyst.

heck_mechanism start N-Alkenyl-o-haloaniline pd_cycle Pd(0) Catalytic Cycle start->pd_cycle oxidative_add Oxidative Addition pd_cycle->oxidative_add Pd(0) cyclization Intramolecular Carbopalladation oxidative_add->cyclization elimination β-Hydride Elimination cyclization->elimination elimination->pd_cycle Catalyst regeneration indole Substituted Indole elimination->indole

Caption: Catalytic Cycle of the Intramolecular Heck Reaction for Indole Synthesis.

Discussion: The Heck reaction is a powerful tool for constructing the indole nucleus, particularly for accessing C3,C4-disubstituted indoles through cascade processes.[10] The reaction generally proceeds under mild conditions and tolerates a variety of functional groups.[10]

Buchwald-Hartwig Amination in Indole Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed for the synthesis of N-arylindoles or as a key step in multi-step indole syntheses.

Mechanism: In the context of N-arylation, the reaction involves the coupling of an indole with an aryl halide in the presence of a palladium catalyst and a base. The catalytic cycle features oxidative addition, coordination of the indole anion, and reductive elimination to form the C-N bond.

buchwald_hartwig_mechanism start Indole + Aryl Halide pd_cycle Pd(0) Catalytic Cycle start->pd_cycle oxidative_add Oxidative Addition pd_cycle->oxidative_add Pd(0) deprotonation Deprotonation of Indole oxidative_add->deprotonation Base reductive_elim Reductive Elimination deprotonation->reductive_elim reductive_elim->pd_cycle Catalyst regeneration n_aryl_indole N-Aryl-Indole reductive_elim->n_aryl_indole

Caption: Catalytic Cycle of the Buchwald-Hartwig N-Arylation of Indoles.

Discussion: The Buchwald-Hartwig amination is a highly efficient method for the synthesis of N-arylindoles and has found broad application in medicinal chemistry.[11] The development of sophisticated phosphine ligands has greatly expanded the scope and functional group tolerance of this reaction.[12]

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following tables summarize key performance indicators for the synthesis of representative substituted indoles using the discussed methods.

Synthesis of 2-Phenylindole
Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Citation(s)
Fischer Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None170~10 min72-80[1]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneSolid-stateMW (540W)~1 min71[1]
Larock 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Triethylamine-Room Temp.12 h69-78[1]
Synthesis of Substituted Indoles (General Comparison)
MethodTypical Yields (%)Functional Group ToleranceScalabilityKey AdvantagesKey Disadvantages
Fischer 60-85ModerateGoodVersatile, inexpensive starting materialsHarsh conditions, regioselectivity issues
Bischler-Möhlau 50-75 (Microwave)ModerateModerateGood for 2-arylindolesHarsh conditions (conventional), excess aniline
Reissert 50-70ModerateModerateAccess to 2-carboxyindolesMulti-step, harsh reagents
Larock 70-95Good to ExcellentGoodHigh regioselectivity, mild conditionsCostly catalyst, requires haloanilines
Heck 70-90Good to ExcellentGoodAccess to complex structures, mild conditionsCostly catalyst, requires haloanilines
Buchwald-Hartwig 80-98ExcellentGoodExcellent for N-arylation, very mildCostly catalyst and ligands

Experimental Protocols

Detailed, step-by-step methodologies for the synthesis of 2-phenylindole via the Fischer and Bischler-Möhlau methods are provided below as representative examples.

Fischer Indole Synthesis of 2-Phenylindole

This two-step procedure involves the initial formation and isolation of acetophenone phenylhydrazone, followed by its acid-catalyzed cyclization.

Step 1: Preparation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation and then cool the mixture in an ice bath.

  • Collect the product by filtration and wash with 25 mL of cold ethanol.

Step 2: Cyclization to 2-Phenylindole

  • Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a tall 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mass will become liquid after 3-4 minutes.

  • Remove the beaker from the bath and continue stirring for 5 minutes.

  • Pour the hot reaction mixture into a beaker containing 400 mL of water.

  • Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

  • Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.

Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole

This modern variation offers a significant improvement in reaction time and efficiency.[1]

Step 1: Synthesis of N-Phenacylaniline

  • Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.[1]

  • Allow the solid-state reaction to proceed for 3 hours at room temperature.[1]

Step 2: Microwave-Assisted Cyclization

  • Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1]

  • A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to yields of 52-75%.[1]

Green Chemistry and Safety Considerations

When selecting a synthetic method, it is crucial to consider the environmental impact and safety of the process.

MethodKey Environmental ConsiderationsKey Safety Hazards
Fischer High temperatures, strong acids, significant waste generation (high E-Factor).Use of corrosive strong acids, high temperatures pose a risk of thermal runaway.
Bischler-Möhlau Use of excess aniline, harsh conditions (conventional heating).[6]Aniline is toxic and readily absorbed through the skin.
Reissert Use of hazardous reagents like diethyl oxalate and zinc dust.Diethyl oxalate is toxic; handling of metal dusts can be hazardous.
Modern Pd-Catalyzed Use of precious metal catalysts, organic solvents.Palladium catalysts can be pyrophoric; phosphine ligands can be toxic and air-sensitive. Exothermic reactions require careful thermal management.[3]

Mechanochemical approaches to the Fischer indole synthesis have been developed as a greener alternative, eliminating the need for bulk solvents and reducing energy consumption.

Conclusion and Future Outlook

The synthesis of substituted indoles has evolved significantly from the classical, often harsh, named reactions to the milder and more versatile palladium-catalyzed methods. The choice of the optimal synthesis method depends on a careful consideration of the desired substitution pattern, functional group tolerance, scalability, cost, and environmental impact.

While the Fischer indole synthesis remains a workhorse in many applications due to its simplicity and the low cost of starting materials, modern palladium-catalyzed reactions like the Larock and Heck syntheses offer unparalleled efficiency and scope for the construction of complex, highly functionalized indole derivatives. The continuous development of more active and stable catalysts, as well as the exploration of greener reaction media, will undoubtedly shape the future of indole synthesis, enabling the discovery of novel therapeutic agents and functional materials.

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A Researcher's Guide to Characterizing and Validating the Biological Activity of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial characterization and subsequent validation of the biological activities of the novel compound, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. In the absence of published data for this specific molecule, this document serves as a roadmap for researchers, outlining a rigorous, multi-stage experimental plan designed to generate reproducible findings. We will focus on two high-potential therapeutic areas for indole derivatives: oncology and neuroprotection.[1][2][3][4] This guide will compare the hypothetical performance of our target compound against well-established indole-containing drugs to provide a clear benchmark for its potential efficacy.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Modifications to the indole core, such as the addition of methoxy groups and alkyl chains, can significantly modulate their pharmacological properties. This compound is a structurally intriguing molecule with several features that suggest potential therapeutic value:

  • The 5-methoxyindole core is a known pharmacophore, contributing to activities ranging from anticancer to neuroprotective effects.[5][6]

  • The N-propyl group may enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.[7][8]

  • The 3-carboxylic acid moiety provides a handle for further chemical modification and can be crucial for receptor binding.

Given these structural alerts, we postulate that this compound may exhibit cytotoxic effects against cancer cells and/or protective effects in neuronal models. This guide outlines the necessary steps to test these hypotheses and ensure the scientific robustness of any findings.

Comparative Framework: Selecting Benchmark Compounds

To objectively assess the potential of this compound, it is essential to compare it with established drugs that share structural or functional similarities. For this purpose, we have selected two well-characterized indole derivatives:

CompoundClassPrimary Mechanism of ActionRelevance as a Comparator
Indomethacin Non-steroidal anti-inflammatory drug (NSAID)Non-selective inhibitor of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[9][10][11][12][13]A widely used indole-3-acetic acid derivative with known anti-inflammatory and some anticancer effects. It will serve as a benchmark for general cytotoxicity and anti-proliferative activity.
GW4064 Farnesoid X receptor (FXR) agonistPotent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism and inflammation.[14][15][16][17][18]While not an indole, it is a potent modulator of nuclear receptor signaling, a pathway that can be influenced by small molecules. It will serve as a comparator for more specific, receptor-mediated effects.

A Tiered Approach to Reproducible Discovery

We propose a three-tiered experimental plan to systematically investigate the biological activities of this compound. This tiered approach is designed to build a body of evidence from broad, high-throughput screening to more focused, mechanistic studies, with reproducibility checks at each stage.

G cluster_0 Tier 1: Primary Screening for Bioactivity cluster_1 Tier 2: Hit Confirmation and Elucidation of Cellular Phenotype cluster_2 Tier 3: Mechanistic Investigation and Reproducibility Validation T1_A Cell Viability Assays (MTT/XTT) T1_B High-Content Imaging for Gross Cytotoxicity T1_A->T1_B Initial Hit Identification T2_A Dose-Response Analysis (IC50 Determination) T1_B->T2_A Progress Hits T2_B Apoptosis vs. Necrosis Assays T2_A->T2_B Confirm Cytotoxicity T2_C Neurite Outgrowth Assays T2_A->T2_C Assess Neuroactivity T3_A Target Deconvolution (e.g., Kinase Profiling, Receptor Binding) T2_B->T3_A Investigate Mechanism T2_C->T3_A Investigate Mechanism T3_B Western Blot for Key Signaling Pathways T3_A->T3_B Identify MoA T3_C Inter-laboratory Reproducibility Study T3_B->T3_C Validate Findings

Caption: A three-tiered workflow for the discovery and validation of biological activity.

Tier 1: Primary Screening for Bioactivity

The initial step is to perform a broad screen for cytotoxic or cytostatic effects against a panel of human cancer cell lines and a neuroblastoma cell line to probe for neuroprotective or neurotoxic effects.

Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[19][20]

  • Cell Seeding: Plate cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, Indomethacin, and GW4064 in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells at a final concentration range of 0.1 to 100 µM. Include vehicle-only controls.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix 50 parts of the XTT reagent with 1 part of the electron-coupling reagent.

  • Assay: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450-500 nm using a microplate reader.

Data Presentation: Hypothetical Tier 1 Screening Results

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer) This compoundTo be determined
Indomethacin~25 µM
GW4064>100 µM
A549 (Lung Cancer) This compoundTo be determined
Indomethacin~50 µM
GW4064>100 µM
SH-SY5Y (Neuroblastoma) This compoundTo be determined
Indomethacin~75 µM
GW4064>100 µM
Tier 2: Hit Confirmation and Phenotypic Analysis

If significant activity is observed in Tier 1, the next step is to confirm the dose-response relationship and begin to characterize the cellular phenotype. For promising anticancer "hits," we will differentiate between apoptotic and necrotic cell death. For neuroactive "hits," we will assess the effect on neurite outgrowth.

Experimental Protocol: Neurite Outgrowth Assay

This protocol is based on established methods for assessing neuronal differentiation.[21][22][23][24][25]

  • Cell Seeding: Plate SH-SY5Y cells on laminin-coated 96-well plates at a low density (e.g., 2,000 cells/well) in a low-serum medium containing a differentiating agent (e.g., retinoic acid).

  • Compound Treatment: After 24 hours, treat the cells with a non-toxic concentration range of this compound and comparator compounds.

  • Incubation: Incubate for 72 hours to allow for neurite extension.

  • Staining: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length, branch points, and cell number per field of view.

G cluster_0 Reproducibility Checkpoint 1 cluster_1 Reproducibility Checkpoint 2 RC1_A Intra-assay Variability (Multiple plates in one run) RC1_B Inter-assay Variability (Repeat experiment on different days) RC1_A->RC1_B Assess Consistency RC2_A Test with a new batch of synthesized compound RC1_B->RC2_A Proceed if reproducible RC2_B Confirm with a second validated cell line RC2_A->RC2_B Validate Robustness

Caption: Key checkpoints for ensuring the reproducibility of experimental findings.

Scientific Integrity and Reproducibility

To ensure the trustworthiness of our findings, we will adhere to strict guidelines for experimental design and data analysis.[26][27][28][29][30]

  • Blinding: Whenever possible, experiments will be performed and analyzed by an investigator who is blinded to the identity of the treatments.

  • Replication: All experiments will be performed with at least three biological replicates, and each biological replicate will consist of at least three technical replicates.

  • Statistical Analysis: Data will be analyzed using appropriate statistical tests, with p-values and effect sizes reported. Data will be tested for normality and equal variance to justify the use of parametric tests.[30]

  • Data Transparency: All raw data, analysis scripts, and detailed protocols will be made available to facilitate independent verification.

Conclusion

This guide provides a systematic and rigorous approach to the initial characterization and validation of this compound. By following this tiered experimental plan, incorporating appropriate comparators, and adhering to strict principles of scientific integrity, we can generate a robust and reproducible dataset that will clearly define the therapeutic potential of this novel compound. This structured approach, moving from broad screening to mechanistic studies, ensures that resources are focused on the most promising activities and that any claims of efficacy are built on a solid foundation of reproducible science.

References

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  • Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. (2014, May). Molecular Endocrinology, 28(5), 659-73.
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  • Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs P
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  • Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - NIH. (2018, February 12). Retrieved January 12, 2026, from [Link]

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  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. (2023, May 31). Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Metabolic Stability of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and promising drug candidates.[1][2][3][4][5][6][7] Its versatile structure allows for diverse biological activities, targeting everything from cancer and infectious diseases to inflammatory conditions.[1][3][4] However, the journey from a biologically active indole-containing compound to a clinically successful drug is fraught with challenges, a primary one being metabolic stability.[8] Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic agent.[8]

This guide provides a comprehensive comparison of the metabolic stability of various indole derivatives. It is designed for researchers, scientists, and drug development professionals to facilitate informed decision-making in the design and optimization of novel indole-based therapeutics. We will delve into the key metabolic pathways, present comparative experimental data, provide a detailed protocol for assessing metabolic stability, and explore strategies to enhance the durability of these vital compounds.

I. The Metabolic Fate of Indole Derivatives: Key Pathways

The metabolic transformation of indole derivatives is primarily orchestrated by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins predominantly found in the liver.[9][10][11] These enzymes catalyze a range of oxidative reactions that are the first line of defense in metabolizing foreign compounds (xenobiotics).[11]

The primary metabolic "soft spots" on the indole ring are the C2, C3, C4, C5, C6, and C7 positions, as well as the nitrogen atom of the pyrrole ring. The most common metabolic transformations include:

  • Hydroxylation: This is a major metabolic route, often occurring at the C3, C5, or C6 positions of the indole ring. The resulting hydroxylated metabolites are often more polar and thus more readily excreted. For instance, indole itself is known to be oxidized to indoxyl (3-hydroxyindole).[9][10]

  • Oxidation: Further oxidation can lead to the formation of various products. For example, P450 enzymes like 2A6, 2C19, and 2E1 can metabolize indole into oxindole, isatin, and other oxidized derivatives.[9][10]

  • N-Oxidation: The nitrogen atom of the indole ring can also be a site for oxidation.

  • Conjugation (Phase II Metabolism): Following Phase I oxidation, the hydroxylated indole metabolites can undergo conjugation reactions, such as glucuronidation or sulfation. These processes further increase the water solubility of the metabolites, facilitating their elimination from the body.

The specific metabolites formed depend on the isoform of the CYP enzyme involved and the substitution pattern of the indole derivative.[9][10]

II. Comparative Analysis of Metabolic Stability: A Data-Driven Approach

To illustrate the impact of structural modifications on metabolic stability, the following table summarizes in vitro data for a series of indole derivatives. The data is typically generated using human liver microsomes (HLM), which are subcellular fractions containing a high concentration of CYP enzymes.[12][13][14][15] The key parameters measured are the half-life (t½), which is the time it takes for 50% of the compound to be metabolized, and intrinsic clearance (CLint), a measure of the rate of metabolism.[12][13]

Compound IDStructureKey Structural FeatureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predominant Metabolic Pathway
IND-01 Unsubstituted IndoleParent ScaffoldRapidly MetabolizedHighHydroxylation at C3
IND-02 2-MethylindoleC2-SubstitutionModerateModerateRing Hydroxylation
IND-03 3-MethylindoleC3-SubstitutionLowHighMethyl Group Oxidation
IND-04 5-FluoroindoleElectron-Withdrawing GroupIncreasedLowerBlocked Hydroxylation at C5
IND-05 Indole-3-CarbinolC3-HydroxymethylLowHighOxidation of Alcohol
Aza-IND-01 7-AzaindoleBioisosteric ReplacementSignificantly IncreasedLowAltered CYP Interaction

Note: The values presented are illustrative and can vary depending on the specific experimental conditions. The general trends, however, are well-documented in medicinal chemistry literature.

Key Insights from the Comparative Data:

  • Substitution Matters: Even simple substitutions on the indole ring can dramatically alter metabolic stability.

  • Blocking Metabolic Hotspots: Introducing substituents, such as a fluorine atom, at positions prone to hydroxylation can effectively "block" metabolism at that site, thereby increasing the compound's half-life.

  • Bioisosteric Replacement is a Powerful Strategy: Replacing a part of the molecule with a chemical group that has similar physical or chemical properties (a bioisostere) can be a highly effective strategy. The replacement of a carbon atom in the benzene ring with a nitrogen atom to form an azaindole is a classic example.[8] This modification can alter the electronic properties of the ring system, making it less susceptible to oxidative metabolism by CYP enzymes.[8][16][17][18][19]

III. Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This section provides a detailed, step-by-step protocol for a standard in vitro metabolic stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of indole derivatives in human liver microsomes.

Materials:

  • Test Indole Derivatives (dissolved in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[12]

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[12]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Working Solution (in buffer) D Pre-incubate HLM and Test Compound at 37°C A->D B Prepare HLM Suspension (in buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH C->E D->E Add NADPH to start F Incubate at 37°C with Shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile (+ Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Plot ln(% Remaining) vs. Time K->L M Calculate t½ and CLint from the Slope L->M

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test indole derivative in the phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.2%) to avoid inhibiting the enzymes.[20]

    • Thaw the human liver microsomes on ice and prepare a suspension in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with a suitable internal standard. The acetonitrile precipitates the proteins, stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent indole derivative remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

IV. Enhancing Metabolic Stability: Structure-Metabolism Relationships and Design Strategies

Understanding the relationship between the structure of an indole derivative and its metabolic fate is crucial for designing more robust drug candidates.[2][21][22][23]

Key Strategies to Improve Metabolic Stability:

  • Blocking Metabolic Hotspots: As previously mentioned, introducing substituents at metabolically labile positions can prevent oxidation. Halogens (e.g., fluorine, chlorine) or other small, electron-withdrawing groups are commonly used for this purpose.[22]

  • Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups on the indole ring can decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack by CYP enzymes.

  • Steric Hindrance: Introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of the metabolizing enzyme, thereby slowing down the rate of metabolism.

  • Bioisosteric Replacement: This is a powerful and widely used strategy in medicinal chemistry.[8][16][17][18][19] For indole derivatives, common bioisosteric replacements include:

    • Azaindoles: Replacing a CH group in the benzene portion of the indole with a nitrogen atom.[8]

    • Thienopyrroles: Replacing the benzene ring with a thiophene ring.

    • Indazoles: Rearranging the nitrogen and carbon atoms in the pyrrole ring.

Caption: Strategies to improve the metabolic stability of indole derivatives.

V. Conclusion

The metabolic stability of indole derivatives is a critical parameter that significantly influences their potential as therapeutic agents. A thorough understanding of their metabolic pathways, coupled with a systematic approach to structure-activity and structure-metabolism relationship studies, is essential for the successful development of new drugs based on this versatile scaffold. By employing the experimental protocols and design strategies outlined in this guide, researchers can more effectively navigate the challenges of drug metabolism and optimize their indole-based compounds for clinical success.

References

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]

  • National Center for Biotechnology Information. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed. [Link]

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  • Lin, H. L., Loo, W. T., Chen, C. S., & Wang, S. W. (2020). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules, 25(18), 4168. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

Given the absence of specific toxicological data, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid must be handled as a hazardous chemical. This precautionary approach is based on an analysis of its constituent functional groups:

  • Indole Ring System: Indole derivatives can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[1][2]

  • Carboxylic Acid Group: This group imparts acidic properties to the molecule. Concentrated or unmodified, it can be corrosive.

  • Methoxy and Alkyl Groups: These groups contribute to the organic nature of the compound.

Therefore, all waste streams containing this compound, including pure solid, solutions, and contaminated materials, must be managed as regulated hazardous waste. Disposal into sanitary sewers or regular trash is strictly prohibited.[3][4]

Immediate Safety Protocols: Your First Line of Defense

Before handling the chemical for disposal, ensure all appropriate safety measures are in place to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A standard laboratory coat and closed-toe shoes are mandatory.

Engineering Controls:

  • Ventilation: Always handle the chemical and prepare its waste inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][6]

Step-by-Step Disposal Protocol

The fundamental principle of hazardous waste management is segregation.[7] Never mix incompatible waste streams. The following protocol outlines the disposal procedure for the different forms of waste you may generate.

Step 1: Identify the Waste Stream Determine the physical state of the waste:

  • Unused or expired solid compound.

  • Solutions (aqueous or organic solvent-based).

  • Contaminated labware and PPE (e.g., pipette tips, weighing paper, gloves).

Step 2: Segregate and Collect Waste

  • Solid Waste:

    • Carefully collect any unadulterated solid this compound.

    • Place it in a dedicated, sealable, and chemically compatible container clearly labeled for solid hazardous waste.

    • This container should be designated for non-halogenated organic solids.

  • Liquid Waste (Organic Solvents):

    • Collect all solutions where this compound is dissolved in a non-halogenated organic solvent (e.g., ethanol, ethyl acetate, hexane).

    • Use a dedicated, sealable, and chemically compatible liquid waste container (plastic is often preferred to avoid breakage).[8]

    • Causality: Segregating halogenated and non-halogenated solvents is critical because halogenated solvents require specific, more costly incineration processes for disposal. Mixing them increases disposal costs and complexity.[1]

  • Liquid Waste (Aqueous Solutions):

    • Collect all aqueous solutions containing the compound in a separate, dedicated liquid waste container labeled for aqueous hazardous waste.

    • While some dilute acidic solutions can be neutralized for drain disposal, this is not recommended for this compound without explicit approval from your EHS office, as it is an organic molecule with unknown environmental effects.[4][9] The safest and most compliant approach is to collect it as chemical waste.

  • Contaminated Labware and Debris:

    • Collect all disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, contaminated paper towels, pipette tips) in a designated solid waste container. This is often a plastic bag or a lined drum.

    • Label the container clearly as "Solid Waste Contaminated with this compound."

    • Rinse non-disposable glassware (e.g., beakers, flasks) with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may be permissible for drain disposal, pending EHS approval.

Waste Container Management: The Key to Compliance

Proper container management is a cornerstone of the Resource Conservation and Recovery Act (RCRA) and is strictly enforced.[10][11]

  • Labeling: Every waste container must be labeled with the words "HAZARDOUS WASTE" from the moment the first drop of waste is added.[9][11] The label must also include:

    • The full chemical name(s) of all constituents. Avoid abbreviations or formulas.

    • The approximate percentage of each constituent.

    • The date accumulation started.

    • The building and room number of origin.[9]

  • Containment:

    • Keep all waste containers tightly sealed except when actively adding waste. This prevents spills and the release of hazardous vapors.[4][8][12]

    • Store liquid waste containers in secondary containment (e.g., a spill tray or tub) to contain any potential leaks.[13]

    • Ensure the container material is chemically compatible with the waste. For instance, do not store acidic waste in metal containers.[7][14]

  • Storage:

    • Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[3][15]

    • Segregate incompatible waste containers (e.g., acids from bases, oxidizers from flammables) to prevent accidental reactions.[9]

Final Disposal and Pickup

Once a waste container is full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), you must arrange for its removal.[3][12][15]

  • Ensure the waste label is complete and accurate.

  • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[1][8]

  • EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, which typically involves high-temperature incineration for organic compounds.[16]

Data Summary: Disposal Pathways
Waste FormCollection ContainerWaste Stream CategoryKey Actions
Solid Compound Labeled, sealed, compatible solid waste containerNon-Halogenated Organic Solid WasteCollect all solid residue and contaminated disposables.
Organic Solution Labeled, sealed, compatible liquid waste containerNon-Halogenated Liquid WasteUse secondary containment; Do not mix with halogenated solvents.
Aqueous Solution Labeled, sealed, compatible liquid waste containerAqueous Hazardous WasteUse secondary containment; Do not neutralize or drain dispose without EHS approval.
Contaminated Glassware N/ALiquid Waste (First Rinseate)Collect first rinse with a suitable solvent as hazardous waste.
Disposal Workflow Diagram

G start Waste Generated: This compound solid_waste Solid Compound or Contaminated Debris start->solid_waste Identify Waste Form liquid_waste Liquid Solution start->liquid_waste Identify Waste Form solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container organic_sol Organic Solvent Solution liquid_waste->organic_sol Is solvent organic? aqueous_sol Aqueous Solution liquid_waste->aqueous_sol Is solvent aqueous? organic_container Collect in Labeled Non-Halogenated Liquid Waste Container organic_sol->organic_container aqueous_container Collect in Labeled Aqueous Waste Container aqueous_sol->aqueous_container store Store Sealed Container in Secondary Containment within Satellite Accumulation Area solid_container->store organic_container->store aqueous_container->store pickup Contact EHS for Waste Pickup store->pickup

Caption: Decision workflow for the proper segregation and disposal of waste.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health (NIH).

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. Benchchem.

  • Best Practices for Laboratory Waste Management. ACTenviro.

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Laboratory Safety Guidance. Occupational Safety & Health Administration (OSHA).

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet - Indole. BD Diagnostic Systems.

  • Safety Data Sheet - 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Shanghai Haohong Scientific Co., Ltd.

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.

  • Safety Data Sheet - 5-Methoxyindole. Fisher Scientific.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet - 5-Methoxyindole-2-carboxylic acid. Fisher Scientific.

  • 6-Methoxy-1H-indole-3-carboxylic acid methyl ester Safety Data Sheet. AK Scientific, Inc.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • EHSO Manual - Hazardous Waste. University of Oklahoma Health Sciences Center.

  • Safety Data Sheet. CymitQuimica.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

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A Senior Application Scientist's Guide to Safely Handling 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, the very novelty of these compounds often means that comprehensive safety data is not yet publicly available. This is the case for 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid.

This guide provides a robust operational framework for the safe handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS), the following protocols are synthesized from the established safety profiles of structurally analogous indole-3-carboxylic acid derivatives.[1][2][3][4][5] The core principle of this guide is to treat the compound with a high degree of caution, assuming it may possess hazards common to its chemical class, including potential skin, eye, and respiratory irritation, and possible harm if swallowed.[1][4][6][7]

Hazard Assessment: An Evidence-Based Approach

While a specific SDS for this compound is not available, analysis of related indole carboxylic acids indicates several potential hazards:

  • Skin and Eye Irritation : Many indole derivatives are classified as skin and eye irritants.[1][2][4][6][7] Direct contact with the solid powder or solutions can cause redness, itching, and discomfort.

  • Respiratory Tract Irritation : Inhalation of airborne dust particles may irritate the respiratory system.[2][4][6][7]

  • Oral Toxicity : Some related compounds are considered harmful if swallowed.[1][4][6][8]

  • Hazardous Decomposition : Under fire conditions, indole compounds may decompose to release hazardous gases, including carbon oxides and nitrogen oxides (NOx).[3][4][9]

Given these potential risks, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and strict operational protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table summarizes the minimum required PPE for handling this compound, based on the hazards associated with its analogs.[1][2]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental projection of solid particles.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact. It is critical to use proper glove removal technique to avoid contaminating your skin.[1][3][10]
Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[1][2]
Respiratory Protection Operations should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1][2][3] If weighing outside a containment hood, a dust mask (e.g., N95) may be required.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and ensure procedural integrity. The following diagram and detailed steps outline the complete handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_disposal Disposal Phase prep_sds Review Safety Data (Analogs) [2] prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare & Verify Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound (Avoid Dust) [2] prep_hood->handle_weigh Begin Work handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve storage Store Tightly Sealed Cool, Dry, Dark Place [2, 3] handle_dissolve->storage If not for immediate use disp_segregate Segregate Waste (Solid, Liquid) [1] handle_dissolve->disp_segregate After Experiment disp_label Label as Hazardous Waste disp_segregate->disp_label disp_ehs Dispose via EHS Guidelines [1] disp_label->disp_ehs

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Methodology

A. Preparation

  • Review Safety Information : Before any work begins, thoroughly review this guide and any available safety data for analogous compounds.[2]

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Prepare all necessary equipment (spatulas, glassware, solvents) within the hood.

B. Handling

  • Weighing : Handle the solid material carefully to minimize the generation of dust.[2] Use a balance within a chemical fume hood or a contained space with local exhaust ventilation.

  • Dissolving : When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[2] If the target solvent is aqueous, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting.[2]

C. Storage

  • Container : Keep the compound in a tightly sealed container to prevent contamination.[3]

  • Conditions : Store in a cool, dry, and well-ventilated area, protected from light, as indole derivatives can be light-sensitive.[2][9][11]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound must be treated as hazardous chemical waste.[1][8] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1]

A. Waste Segregation

  • Solid Waste : Collect any unused solid compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. It is good practice to segregate halogenated and non-halogenated solvent waste.[1]

  • Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[1]

B. Labeling and Pickup

  • Labeling : All waste containers must be accurately labeled with their contents.

  • Disposal : Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not pour any waste down the drain.[3][12]

By adhering to these rigorous safety protocols, you can confidently work with novel compounds like this compound, ensuring your personal safety and the integrity of your research environment.

References

  • Benchchem. Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals. 1

  • Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. 2

  • Loba Chemie. Material Safety Data Sheet - Indole-3-Carboxylic Acid 99% AR. 3

  • Thermo Fisher Scientific. Safety Data Sheet - 1H-Indole-2-carboxylic acid. 4

  • Fisher Scientific. Safety Data Sheet - 5-Methoxyindole. 5

  • Sigma-Aldrich. Safety Data Sheet.

  • Loba Chemie. Indole-3-Carboxylic Acid for Biochemistry MSDS. 13

  • Benchchem. Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals. 8

  • Fisher Scientific. Safety Data Sheet - 5-Methoxyindole-2-carboxylic acid. 14

  • CymitQuimica. Safety Data Sheet. 10

  • Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet. 15

  • LGC Standards. Safety Data Sheet. 16

  • Fisher Scientific. Safety Data Sheet - 5-Methoxyindole-3-acetic acid. 11

  • PubChem. 5-methoxy-3-methyl-1H-indole-2-carboxylic acid.

  • PubChem. 5-Methoxy-1H-indole-3-carboxylic acid.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.